molecular formula C19H38O2 B1593895 Propyl palmitate CAS No. 2239-78-3

Propyl palmitate

Cat. No.: B1593895
CAS No.: 2239-78-3
M. Wt: 298.5 g/mol
InChI Key: BEKZXQKGTDVSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl palmitate (CAS 2239-78-3), also known as propyl hexadecanoate, is a long-chain fatty acid ester with the molecular formula C19H38O2. It serves as a valuable compound in diverse research and development fields. In materials science, it is extensively investigated as an organic Phase Change Material (PCM) for thermal energy storage. Its high latent heat of fusion (168.3 J/g) and appropriate phase change temperature make it a promising candidate for applications in renewable energy collection, building efficiency, and thermal management of electronic devices . Research focuses on microencapsulating this compound within polymer shells to prevent leakage during its solid-liquid phase transition and enhance heat transfer using conductive matrices like expanded graphite . In pharmaceutical and cosmetic research, this compound functions as an emollient, solvent, and carrier agent. It is studied in topical formulations for its ability to improve skin feel and as a component in lipid-based drug delivery systems, such as self-nanoemulsifying drug delivery systems (SNEDDS), to enhance the solubility and bioavailability of poorly soluble active ingredients . Furthermore, it is used as a flavoring agent and fragrance ingredient in food and cosmetic research, with usage levels documented across various product categories . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

propyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKZXQKGTDVSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073955
Record name Hexadecanoic acid, propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2239-78-3
Record name Propyl palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2239-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Propyl palmitate synthesis methods for research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Propyl Palmitate for Research

Introduction

This compound, the ester of n-propanol and palmitic acid, is a valuable compound in the pharmaceutical, cosmetic, and chemical industries. It functions as an emollient, lubricant, and plasticizer. Its synthesis is a subject of ongoing research to improve efficiency, yield, and sustainability. This guide provides a comprehensive overview of the primary synthetic routes for this compound, including direct esterification, transesterification, and enzymatic methods. Detailed experimental protocols, comparative data, and process workflows are presented to assist researchers, scientists, and drug development professionals in optimizing its synthesis.

While much of the published research focuses on its isomer, isothis compound, the synthetic methodologies are directly analogous and transferable to this compound by substituting isopropanol with n-propanol.[1][2]

Direct Esterification

Direct esterification, also known as Fischer esterification, is the most common method for synthesizing this compound. It involves the reaction of palmitic acid with propanol, typically in the presence of a catalyst to increase the reaction rate.[3][4] This is a reversible reaction, so the removal of water is crucial to drive the equilibrium towards the product side and achieve high yields.[5][6]

Homogeneous Acid Catalysis

This traditional method employs strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TSA) as catalysts.[2][7] These catalysts are effective but can lead to side reactions, corrosion of equipment, and difficulties in separation from the final product, which necessitates neutralization and purification steps.[6][8]

Experimental Protocol: Sulfuric Acid-Catalyzed Esterification [1][6]

  • Reactor Setup: A batch reactor is charged with palmitic acid and an excess of n-propanol. A molar ratio of alcohol to acid of 3:1 to 7:1 is often used.[3][6] The excess alcohol can also serve as the reaction solvent.

  • Catalyst Addition: The mixture is cooled, and a catalytic amount of concentrated sulfuric acid (e.g., 0.5-5% by weight of palmitic acid) is added slowly with vigorous stirring.[1][6]

  • Reaction: The mixture is heated to reflux temperature and maintained for several hours. The progress of the reaction is monitored by analyzing samples for their acid value. To improve yield, a Dean-Stark apparatus can be used to continuously remove the water formed during the reaction.[6]

  • Neutralization and Washing: After the reaction is complete, the mixture is cooled. A sodium carbonate solution is added to neutralize the acidic catalyst. The organic layer is then washed with water to remove any remaining salts and impurities.

  • Purification: The organic layer is dried over an anhydrous salt like sodium sulfate. The excess propanol and any solvent are removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.[3][6]

// Nodes palmitic_acid [label="Palmitic Acid\n(C₁₆H₃₂O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; propanol [label="n-Propanol\n(C₃H₈O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; propyl_palmitate [label="this compound\n(C₁₉H₃₈O₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; water [label="Water\n(H₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="H⁺ Catalyst\n(e.g., H₂SO₄)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for centering the plus sign plus_reactants [shape=plaintext, label="+", fontsize=24, fontcolor="#202124"]; plus_products [shape=plaintext, label="+", fontsize=24, fontcolor="#202124"];

// Edges palmitic_acid -> plus_reactants [arrowhead=none]; propanol -> plus_reactants [arrowhead=none]; plus_reactants -> catalyst [label=" Reflux ", dir=none]; catalyst -> plus_products [label=" Esterification ", arrowhead=vee]; plus_products -> propyl_palmitate [arrowhead=none]; plus_products -> water [arrowhead=none];

// Ranks for alignment {rank=same; palmitic_acid; propanol; plus_reactants;} {rank=same; propyl_palmitate; water; plus_products;} }

Caption: Fischer esterification of palmitic acid and n-propanol.

Heterogeneous Acid Catalysis

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These include ion-exchange resins, zeolites, and sulfated metal oxides.[8][9] Heterogeneous catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are generally less corrosive.[3]

Catalyst TypeReactant Ratio (Alcohol:Acid)Temperature (°C)Catalyst LoadingTime (h)Conversion/Yield (%)Reference
Amberlyst 154:1 - 10:170 - 1005 g/L-~60-85[10]
Zr(SO₄)₂/SiO₂3:180--99.93 (Yield)[9]
SO₄²⁻/ZrO₂4:190---[9]
Zinc Acetate/Silica Gel1:1 - 2:180 - 120--High[2]

Experimental Protocol: Heterogeneous Catalysis [3]

  • Reactor Setup: A batch reactor is charged with palmitic acid, n-propanol, and the solid acid catalyst.

  • Reactant and Catalyst Loading: The molar ratio of propanol to palmitic acid can range from 2:1 to 7:1. Catalyst loading is typically in the range of 5-20 wt% of the palmitic acid.

  • Reaction Conditions: The reaction is carried out at a temperature between 70°C and 130°C with continuous stirring.

  • Catalyst Recovery: Upon completion, the solid catalyst is separated from the product mixture by filtration. The recovered catalyst can be washed, dried, and reused.

  • Product Purification: The filtrate is purified, typically by vacuum distillation, to remove unreacted starting materials and yield pure this compound.

// Nodes for the workflow start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; charge_reactor [label="Charge Reactor\n(Palmitic Acid, Propanol,\nSolid Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Heat & Stir\n(70-130°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; filter [label="Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_out [label="Recovered Catalyst\n(for reuse)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; purify [label="Purification\n(Vacuum Distillation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges to define the flow start -> charge_reactor; charge_reactor -> react; react -> filter; filter -> catalyst_out [label=" Solid "]; filter -> purify [label=" Liquid "]; purify -> product; product -> end; }

Caption: Workflow for this compound synthesis via heterogeneous catalysis.

Enzymatic Synthesis (Biocatalysis)

Enzymatic esterification is a green alternative that uses lipases as biocatalysts.[11] This method operates under milder conditions, reducing energy consumption and the formation of byproducts.[12] Immobilized lipases are often used to facilitate catalyst recovery and reuse.[7][13] Water activity is a critical parameter in enzymatic synthesis, as excess water can promote the reverse hydrolysis reaction.[6][14] Molecular sieves are often added to control the water level.[11][15]

EnzymeSupportRatio (Acid:Alcohol)Temp (°C)Enzyme LoadingTime (h)Conversion (%)Reference
Eversa Transform 2.0Lewatit VP OC 16001:1.55520 mg/g2490.1[16]
Candida antarctica Lipase (Novozym 435)Macroporous acrylic resin1:15604% (w/w)2.590.0[11]
Candida antarctica Lipase BPolystyrene-co-divinylbenzene1:1.425524% (w/w)7~78[17]
Penicillium camemberti Lipase GPoly(styrene-co-divinylbenzene)2.71:1-17.07% (m/v)1285.7[7]
Lipozyme IM-1:150---[14]

Experimental Protocol: Enzymatic Synthesis using Novozym 435 [11]

  • Reactor Setup: In a closed batch reactor, combine palmitic acid and n-propanol. A molar ratio of 1:15 (acid to alcohol) can be used.

  • Catalyst and Water Removal: Add 4% (w/w) of immobilized Candida antarctica lipase (Novozym 435) and 10% (w/w) of activated molecular sieves (3 Å) to the mixture.

  • Reaction Conditions: Set the reaction temperature to 60°C and maintain agitation at 150 RPM. Allow the reaction to proceed for approximately 2.5 hours.

  • Catalyst Recovery: After the reaction, separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with a solvent like isooctane and stored for reuse.

  • Product Purification: Wash the filtrate with a sodium carbonate solution to neutralize any unreacted palmitic acid, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure to obtain the final this compound product.

// Central Nodes enzymatic [label="Enzymatic Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14];

// Edges enzymatic -> adv1; enzymatic -> adv2; enzymatic -> adv3; enzymatic -> adv4; enzymatic -> adv5;

enzymatic -> dis1; enzymatic -> dis2; enzymatic -> dis3; enzymatic -> dis4; }

Caption: Advantages and disadvantages of enzymatic synthesis.

Transesterification

Transesterification is an alternative route where an existing ester of palmitic acid, such as methyl palmitate, is reacted with n-propanol to form this compound and a different alcohol (methanol in this case).[9][18] This reaction is also an equilibrium process. To drive the reaction forward, the lower-boiling alcohol byproduct (methanol) is continuously removed.[9][19] This method is particularly useful when starting from biodiesels, which are rich in fatty acid methyl esters.[9]

Raw MaterialCatalystRatio (Ester:Alcohol)Temp (°C)Time (h)Purity (%)Reference
Methyl PalmitateSodium Methoxide1:4 - 1:1570 - 1202 - 699.8 - 99.99[20]
Methyl PalmitateZr(SO₄)₂/SiO₂1:490--[9]

Experimental Protocol: Transesterification [9][20]

  • Mixing: High-purity methyl palmitate and n-propanol are mixed in a specified molar ratio (e.g., 1:4).

  • Reaction: The mixture is heated (e.g., 70-120°C) and passed through a flow reactor containing a fixed-bed catalyst (e.g., supported solid acid or a homogeneous catalyst like sodium methoxide).

  • Byproduct Removal: The reaction is controlled at a specific pressure to facilitate the continuous vaporization and separation of the methanol byproduct, shifting the equilibrium towards the product.

  • Dealcoholization: The reaction mixture then enters a dealcoholizing tower where excess n-propanol and any remaining methanol are removed under controlled temperature and pressure.

  • Final Product: The material from the bottom of the tower is cooled to yield the final this compound product.

// Nodes methyl_palmitate [label="Methyl Palmitate\n(C₁₇H₃₄O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; propanol [label="n-Propanol\n(C₃H₈O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; propyl_palmitate [label="this compound\n(C₁₉H₃₈O₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; methanol [label="Methanol\n(CH₄O)", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Catalyst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible node for centering the plus sign plus_reactants [shape=plaintext, label="+", fontsize=24, fontcolor="#202124"]; plus_products [shape=plaintext, label="+", fontsize=24, fontcolor="#202124"];

// Edges methyl_palmitate -> plus_reactants [arrowhead=none]; propanol -> plus_reactants [arrowhead=none]; plus_reactants -> catalyst [label=" Heat ", dir=none]; catalyst -> plus_products [label=" Transesterification ", arrowhead=vee]; plus_products -> propyl_palmitate [arrowhead=none]; plus_products -> methanol [arrowhead=none];

// Ranks for alignment {rank=same; methyl_palmitate; propanol; plus_reactants;} {rank=same; propyl_palmitate; methanol; plus_products;} }

Caption: Transesterification reaction for this compound synthesis.

Acyl Chloride Method

This method involves converting palmitic acid into a more reactive intermediate, palmitoyl chloride. This is typically done using a reagent like thionyl chloride (SOCl₂). The resulting palmitoyl chloride then readily reacts with n-propanol to produce this compound.[8] While effective, this method generates hazardous byproducts like SO₂ and HCl, requiring stringent safety measures and specialized equipment for gas absorption and neutralization, making it less favorable from an environmental and cost perspective.[8]

Process Intensification: Reactive Distillation

Reactive distillation is an advanced process that combines chemical reaction and product separation into a single unit.[5][21] For the esterification of palmitic acid, the reactants are fed into a distillation column that contains a catalytic section. As the reaction occurs, the water byproduct is continuously removed along with excess alcohol in the vapor phase, which drives the reaction to near-complete conversion.[21][22] This method can significantly improve yield, reduce reaction time, and lower capital and operating costs compared to conventional batch processes.[5]

// Nodes feed [label="Feed\n(Palmitic Acid, Propanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column [label="Reactive Distillation Column\n(Catalytic Packing)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", height=3]; reboiler [label="Reboiler", fillcolor="#EA4335", fontcolor="#FFFFFF"]; condenser [label="Condenser", fillcolor="#4285F4", fontcolor="#FFFFFF"]; distillate [label="Distillate\n(Water, excess Propanol)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Bottoms Product\n(this compound)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges feed -> column; column -> reboiler [dir=both]; column -> condenser [label="Vapor"]; condenser -> column [label="Reflux"]; condenser -> distillate; reboiler -> product; }

Caption: Simplified workflow for this compound synthesis via reactive distillation.

References

Propyl Palmitate: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl palmitate (CH₃(CH₂)₁₄COOCH₂CH₂CH₃), the ester of palmitic acid and propanol, is a key excipient in the pharmaceutical and cosmetic industries.[1] Its utility as an emollient, solvent, and skin-conditioning agent is largely dictated by its physicochemical characteristics.[1] This technical guide provides an in-depth analysis of the core physicochemical properties of this compound, complete with detailed experimental protocols and visualizations to support researchers and formulation scientists.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in various formulation matrices.

Table 1: General and Physical Properties of this compound
PropertyValueReference
CAS Number 2239-78-3[2][3]
Molecular Formula C₁₉H₃₈O₂[2]
Molecular Weight 298.5 g/mol [2]
Appearance White solid (est.)[4]
Odor Mild, fatty odor[1]
Table 2: Thermal and Density Properties of this compound
PropertyValueConditionsReference
Melting Point 20.00 - 21.00 °C760.00 mm Hg[4]
Boiling Point 348.00 - 349.00 °C760.00 mm Hg[4]
Density 0.82700 - 0.83300 g/cm³25.00 °C[4]
Flash Point 167.22 °CTCC[4]
Table 3: Solubility and Partitioning Properties of this compound
PropertyValueConditionsReference
Solubility in Water 0.001172 mg/L (est.)25 °C[4]
Solubility in Organic Solvents Soluble in alcohol-[4]
logP (o/w) 8.428 (est.)-[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on established methods for fatty acid esters.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min to get an approximate melting range.

  • Allow the apparatus to cool.

  • For a precise measurement, repeat the process with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting point range.

Determination of Boiling Point

The boiling point of this compound can be determined using a microscale distillation or reflux method.

Apparatus:

  • Small-scale distillation or reflux apparatus (e.g., Thiele tube)

  • Thermometer

  • Heating mantle or sand bath

  • Boiling chips

Procedure (Thiele Tube Method):

  • Fill a small test tube with approximately 0.5-1 mL of this compound.

  • Add a boiling chip to the test tube.

  • Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube.

  • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

  • Heat the side arm of the Thiele tube gently and evenly.

  • Observe a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of liquid this compound (above its melting point) can be determined using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Water bath with temperature control

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Determine and record the mass of the empty pycnometer.

  • Fill the pycnometer with distilled water and place it in a water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • Adjust the volume of the water to the pycnometer's calibration mark, dry the outside, and record the mass.

  • Empty and dry the pycnometer.

  • Heat the this compound sample until it is completely liquid and has reached the desired temperature in the water bath.

  • Fill the pycnometer with the liquid this compound, allow it to reach thermal equilibrium in the water bath, adjust the volume, dry the outside, and record the mass.

  • Calculate the density using the following formula: Density of this compound = (mass of this compound / mass of water) * density of water at the measurement temperature.

Determination of Solubility

The shake-flask method is a common technique to determine the solubility of a compound in a specific solvent.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaker or magnetic stirrer

  • Centrifuge

  • Analytical instrument for quantification (e.g., Gas Chromatography-Flame Ionization Detector, GC-FID)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., ethanol).

  • Seal the vial and place it on a shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

  • Centrifuge the vial to further separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilute the supernatant with a known volume of the solvent.

  • Quantify the concentration of this compound in the diluted solution using a calibrated analytical method, such as GC-FID.

  • Calculate the original solubility based on the dilution factor.

Synthesis of this compound

This compound is typically synthesized via Fischer esterification of palmitic acid with propanol, using an acid catalyst.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow Reactants Palmitic Acid + Propanol + Acid Catalyst Reaction Reflux Reaction Reactants->Reaction Workup Neutralization & Washing Reaction->Workup Drying Drying with Anhydrous Agent Workup->Drying Purification Distillation or Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Application in Drug Delivery

This compound is utilized in topical and transdermal drug delivery systems as a penetration enhancer. It facilitates the transport of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.

Mechanism of Action as a Penetration Enhancer

Penetration_Enhancer_Mechanism cluster_SC Stratum Corneum Lipid_Bilayer Organized Lipid Bilayer Disrupted_Lipid Disrupted Lipid Bilayer Lipid_Bilayer->Disrupted_Lipid leads to Enhanced_Penetration Enhanced API Penetration Disrupted_Lipid->Enhanced_Penetration Propyl_Palmitate This compound Propyl_Palmitate->Lipid_Bilayer interacts with API Active Pharmaceutical Ingredient (API) API->Disrupted_Lipid diffuses through

Caption: Mechanism of this compound as a skin penetration enhancer.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, essential for its application in pharmaceutical and cosmetic formulations. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals in drug development and formulation science. A thorough understanding of these properties is critical for optimizing the performance and stability of products containing this compound.

References

An In-depth Technical Guide to the Synthesis of Propyl Palmitate from Palmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl palmitate, and its isomer isothis compound, are fatty acid esters widely utilized in the pharmaceutical, cosmetic, and food industries.[1][2] They function as emollients, thickening agents, moisturizers, and solvents in various formulations, valued for their low viscosity, good spreadability, and non-greasy feel.[3][4][5] While initially extracted from natural oils, chemical synthesis is the primary method for industrial-scale production to meet growing demand.[2]

This technical guide provides a comprehensive overview of the principal synthetic routes for producing this compound from palmitic acid, with a significant focus on isothis compound due to the wealth of available research data. The methodologies covered include direct esterification via acid catalysis (Fischer-Speier esterification), enzymatic synthesis using lipases, and the acyl chloride method. Detailed experimental protocols, comparative data on reaction parameters, and analyses of the advantages of each method are presented for researchers, scientists, and drug development professionals.

Synthetic Methodologies

The synthesis of this compound is primarily achieved through the direct esterification of palmitic acid with propanol (or isopropanol for isothis compound). This reaction is reversible and typically requires a catalyst to achieve practical reaction rates and high yields.[3][6] Alternative methods include using a more reactive derivative of palmitic acid, such as palmitoyl chloride, or the transesterification of palm oil or its derivatives.[2][7]

Fischer-Speier Esterification (Acid Catalysis)

Direct acid-catalyzed esterification is the most common industrial method for producing this compound.[3] The reaction involves heating palmitic acid with an excess of propanol in the presence of a strong acid catalyst.[4][8] To shift the reaction equilibrium towards the product, water is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus.[6][9]

Reaction Mechanism: The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[6][10]

Catalysts:

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective but can cause charring and require a neutralization step during purification.[9][11]

  • Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) and sulfated zirconia, offer advantages like easy separation from the product mixture by filtration, potential for reuse, and reduced corrosion issues.[3][12]

Experimental Protocol: Fischer Esterification

This protocol describes a typical lab-scale synthesis using a homogeneous acid catalyst and a Dean-Stark apparatus for water removal.[13]

  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine palmitic acid (0.1 mol, 25.64 g) and 1-propanol (or 2-propanol for isothis compound) (0.7 mol, 52.6 mL). A molar ratio of alcohol to acid of 7:1 has been shown to be effective.[9][11]

  • Solvent and Catalyst Addition: Add 100 mL of a suitable solvent like toluene to facilitate azeotropic water removal.[13] While stirring, slowly add the acid catalyst (e.g., 1-5% by weight of palmitic acid of concentrated sulfuric acid).[9]

  • Reaction: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux with vigorous stirring. The reaction progress is monitored by the amount of water collected in the Dean-Stark trap.[13]

  • Work-up and Neutralization: Once the reaction is complete (no more water is collected), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent and excess alcohol under reduced pressure using a rotary evaporator to yield the crude this compound.[1][9] Further purification can be achieved by vacuum distillation.[3]

Logical Workflow for Fischer Esterification

Fischer_Esterification_Workflow start_end start_end process process purification purification output output A Start: Charge Reactor B Mix Palmitic Acid & Propanol A->B Reactants C Add Acid Catalyst (e.g., H₂SO₄) B->C Catalysis D Heat to Reflux (with Dean-Stark) C->D Reaction (Water Removal) E Neutralize Catalyst (e.g., NaHCO₃ wash) D->E Work-up F Solvent Removal (Rotary Evaporation) E->F Isolation G Final Product: This compound F->G Purified Ester

Caption: Experimental workflow for the synthesis of this compound via Fischer Esterification.

Table 1: Comparison of Acid Catalysts in Isothis compound Synthesis

Catalyst TypeCatalystAlcohol/Acid Molar RatioTemperature (°C)Catalyst Loading (wt%)Time (h)Conversion (%)Reference(s)
Homogeneousp-Toluene Sulfonic Acid (p-TSA)7:1825->95[11]
HomogeneousMethanesulfonic Acid100:1770.5 M~0.2580[14]
HeterogeneousAmberlyst 154:170-1005 g/L-~90[12]*
HeterogeneousSG-SAZnA-130-160-->90[15][16]
HeterogeneousSO₄/ZrO₂-550 °C100:180--~95[17]
Note: Data for Amberlyst 15 is for the esterification of palmitic acid with methanol, but performance is analogous.
Enzymatic Esterification (Biocatalysis)

Enzymatic synthesis is a "green" alternative to chemical catalysis, operating under milder conditions which minimizes byproducts and simplifies purification.[1] Lipases, particularly immobilized forms like Candida antarctica Lipase B (Novozym 435), are highly effective biocatalysts for this esterification.[1][18] The reaction is often conducted in a solvent-free system or in an organic solvent.[3][18]

Advantages:

  • High Specificity: Reduces the formation of unwanted side products.[1]

  • Mild Conditions: Lower reaction temperatures (typically 40-60°C) save energy and prevent degradation of heat-sensitive compounds.[19]

  • Easy Catalyst Removal: Immobilized enzymes can be easily filtered out and reused for multiple cycles.[1]

  • Purer Product: Leads to a product with no residual color or odor.[20]

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted for a batch reactor using immobilized lipase.[1]

  • Reactant Setup: In a closed batch reactor, combine palmitic acid and isopropanol. Molar ratios can vary significantly, from 1:1.5 to 1:15 depending on the specific enzyme and conditions.[1][21]

  • Enzyme and Water Removal Agent Addition: Add the immobilized lipase (e.g., Novozym 435) at a loading of 4% to 24% (w/w of total substrates).[1][19] To shift the equilibrium, add a water adsorbent like molecular sieves (3 Å) at ~10% (w/w).[1]

  • Reaction: Maintain the reaction temperature between 55-60°C with constant agitation (e.g., 150-180 RPM) for a period ranging from 2.5 to 24 hours.[1][19][21]

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme and molecular sieves from the product mixture by filtration. The enzyme can be washed with a solvent (e.g., isooctane) and stored for reuse.[1]

  • Purification: The liquid product mixture can be purified by washing with a sodium carbonate solution to remove any unreacted palmitic acid, followed by a water wash. The organic layer is then dried, and the solvent (if any) is removed under reduced pressure to yield pure this compound.[1]

Logical Workflow for Enzymatic Esterification

Enzymatic_Esterification_Workflow start_end start_end process process purification purification output output recycle recycle A Start: Charge Reactor B Mix Palmitic Acid, Propanol, & Molecular Sieves A->B Reactants C Add Immobilized Lipase B->C Biocatalysis D Incubate with Agitation (55-60°C) C->D Reaction E Filter Mixture D->E Separation F Product Purification (Washing, Drying) E->F Liquid Phase H Recovered Enzyme E->H Solid Phase G Final Product: This compound F->G Purified Ester H->C Recycle

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Table 2: Comparison of Lipase Systems for Isothis compound Synthesis

EnzymeSourceSupportAlcohol/Acid Molar RatioTemperature (°C)Enzyme Loading (w/w)Time (h)Conversion (%)Reference(s)
Novozym 435Candida antarcticaMacroporous acrylic resin1:15604%2.590.0[1]
Eversa Transform 2.0-Lewatit VP OC 16001:1.55520 mg/g2490.1[21]
CALB-Ps-co-DVBCandida antarctica (recombinant)Polystyrene-co-divinylbenzene1:1.425524%7~78[19][22]
Lipase GPenicillium camembertiPoly(styrene-co-divinylbenzene)2.71:1-17.07%1285.7[23]
Lipozyme IMRhizomucor mieheiDuolite ES-5621:150---[24]
Other Synthetic Routes

Acyl Chloride Method This method involves converting palmitic acid to its more reactive derivative, palmitoyl chloride, using a reagent like thionyl chloride (SOCl₂). The palmitoyl chloride then readily reacts with propanol to form this compound.[2][3] While this method can achieve very high yields, it is less favored due to the use of harsh reagents and the generation of corrosive byproducts like HCl and SO₂, which require special handling and equipment.[2]

Transesterification this compound can also be synthesized via transesterification, starting from a different ester of palmitic acid, such as methyl palmitate, or directly from triglycerides in palm oil.[7][25][26] The reaction involves reacting the starting material with propanol in the presence of a catalyst (typically a base like sodium methoxide or a solid acid) to displace the methanol or glycerol and form the desired propyl ester.[7][25] This route is particularly relevant for biodiesel production and can be highly efficient.[27][28]

Comparative Analysis and Conclusion

The choice of synthetic method for this compound depends on factors such as required purity, production scale, cost, and environmental considerations.

  • Fischer Esterification remains the workhorse for large-scale industrial production due to its low cost and high conversion rates, especially when using reactive distillation to continuously remove water.[14][16] However, it requires significant energy input and post-processing to remove the catalyst and byproducts.[9]

  • Enzymatic Synthesis is the superior choice for producing high-purity esters for pharmaceutical and cosmetic applications where mild reaction conditions and the absence of harsh chemical residues are critical.[1][20] The main drawbacks are the higher cost of enzymes and potentially longer reaction times, though enzyme immobilization and recycling can mitigate costs.[24]

  • The Acyl Chloride Method is generally reserved for laboratory-scale synthesis where near-quantitative yield is necessary and the associated hazards can be managed.[2]

  • Transesterification is an efficient route when starting from refined feedstocks like palm oil or methyl palmitate and is a key process in the broader oleochemical industry.[7][29]

Ongoing research continues to focus on developing more robust and efficient heterogeneous and enzymatic catalysts to improve the sustainability and cost-effectiveness of this compound synthesis.[17][19]

References

Propyl Palmitate as a Phase Change Material for Thermal Energy Storage: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., from solid to liquid and vice versa). This characteristic makes them highly attractive for a variety of thermal energy storage applications, including building energy conservation, solar energy utilization, and thermal management of electronic devices. Among the organic PCMs, fatty acid esters have garnered significant attention due to their desirable attributes such as high latent heat of fusion, chemical stability, non-toxicity, and biodegradability.

This technical guide provides a comprehensive overview of the thermal properties of propyl palmitate, a promising fatty acid ester for thermal energy storage applications. The document details its key thermophysical characteristics, outlines the experimental protocols for their determination, and presents a workflow for its synthesis and characterization.

Thermophysical Properties of this compound

The suitability of a material for thermal energy storage is primarily determined by its thermophysical properties. The key parameters for this compound are summarized in the tables below.

Phase Transition Characteristics

The melting and freezing behavior of this compound is crucial for its application as a PCM. These properties are typically determined using Differential Scanning Calorimetry (DSC).

PropertyValueMethod
Peak Melting Temperature18.3 °CDSC
Peak Freezing Temperature9.2 °CDSC
Energy Storage Capacity

The energy storage density of a PCM is defined by its latent heat of fusion and specific heat capacity. The latent heat represents the energy absorbed or released during the phase change, while the specific heat capacity relates to the energy stored in the material as its temperature changes.

PropertyValueMethod
Melting Enthalpy (Latent Heat of Fusion)168.3 J/gDSC
Freezing Enthalpy165.7 J/gDSC
Specific Heat Capacity (Solid) Data not available in cited literatureT-History Method (recommended)
Specific Heat Capacity (Liquid) Data not available in cited literatureT-History Method (recommended)

Note: While the T-history method is a suitable technique for determining the specific heat capacity of PCMs, specific values for this compound were not found in the reviewed literature. Experimental determination is recommended.

Heat Transfer Characteristics

The rate at which a PCM can store and release energy is governed by its thermal conductivity. Low thermal conductivity is a common drawback of organic PCMs, which can be addressed by creating composite materials.

PropertyValueMethod
Thermal Conductivity (Solid)0.20 W/(m·K)Transient Hot-Wire/Plate

Experimental Protocols

Accurate characterization of the thermal properties of this compound is essential for its effective application. The following sections detail the standard experimental methodologies.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the phase transition temperatures and latent heat of fusion of PCMs.

Protocol for Thermal Analysis of Fatty Acid Esters:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during the experiment. An empty, hermetically sealed aluminum pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument. Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well above its melting point (e.g., 40 °C) for a few minutes to ensure a uniform starting condition.

    • Cool the sample at a controlled rate (e.g., 5 °C/min) to a temperature well below its freezing point (e.g., -10 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete solidification.

    • Heat the sample at a controlled rate (e.g., 5 °C/min) to the initial temperature (e.g., 40 °C).

  • Data Analysis: The DSC thermogram will show endothermic and exothermic peaks corresponding to melting and freezing, respectively. The peak temperature of the endotherm is taken as the melting point, and the peak temperature of the exotherm is the freezing point. The area under the peak is integrated to determine the latent heat of fusion (enthalpy).

T-History Method

The T-history method is a transient technique used to determine the thermophysical properties of PCMs, including specific heat capacity and latent heat. It involves recording the temperature evolution of a PCM sample and a reference material with known properties as they cool in a constant temperature environment.

Protocol for Determining Thermal Properties of PCMs:

  • Sample and Reference Preparation:

    • Place a known mass of this compound into a test tube.

    • Place an equal volume of a reference material with well-known specific heat (e.g., water) into an identical test tube.

    • Insert a calibrated temperature sensor (e.g., a thermocouple or a Pt100) into the center of both the sample and the reference material.

  • Experimental Setup:

    • Place both test tubes in a constant temperature bath set to a temperature significantly above the melting point of the PCM (e.g., 50 °C) and allow them to reach thermal equilibrium.

    • Simultaneously move both test tubes to a constant temperature environment that is significantly below the freezing point of the PCM (e.g., 0 °C).

  • Data Acquisition: Record the temperature of the PCM, the reference material, and the surrounding environment as a function of time until both the sample and the reference reach thermal equilibrium with the environment.

  • Data Analysis: The cooling curves of the PCM and the reference material are used to calculate the specific heat in the solid and liquid states, as well as the latent heat of fusion. The analysis involves comparing the heat transfer from the sample and the reference to the surroundings over different temperature intervals.

Synthesis and Characterization Workflow

This compound is typically synthesized through the esterification of palmitic acid with propanol. The following diagram illustrates a general workflow for its synthesis and subsequent thermal characterization.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis of this compound cluster_characterization Thermal Characterization Reactants Palmitic Acid + Propanol + Catalyst Esterification Esterification Reaction (Heating & Stirring) Reactants->Esterification Mixing Neutralization Neutralization (e.g., with Na2CO3 solution) Esterification->Neutralization Cooling Purification Purification (Washing & Distillation) Neutralization->Purification PropylPalmitate Pure this compound Purification->PropylPalmitate DSC Differential Scanning Calorimetry (DSC) PropylPalmitate->DSC THistory T-History Method PropylPalmitate->THistory ThermalConductivity Thermal Conductivity Measurement PropylPalmitate->ThermalConductivity DataAnalysis Data Analysis DSC->DataAnalysis THistory->DataAnalysis ThermalConductivity->DataAnalysis ThermalProperties Thermophysical Properties (Tables & Report) DataAnalysis->ThermalProperties T_History_Method_Workflow Start Start Preparation Prepare PCM and Reference Samples Start->Preparation Heating Heat Samples to T_initial (above melting point) Preparation->Heating Equilibrium1 Achieve Thermal Equilibrium Heating->Equilibrium1 Cooling Transfer to Environment at T_ambient (below freezing point) Equilibrium1->Cooling DataAcquisition Record Temperature vs. Time (PCM, Reference, Ambient) Cooling->DataAcquisition Equilibrium2 Achieve Thermal Equilibrium DataAcquisition->Equilibrium2 Analysis Analyze Cooling Curves Equilibrium2->Analysis Results Determine Specific Heat & Latent Heat Analysis->Results End End Results->End

Propyl Palmitate as a High-Performance Lubricant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl palmitate, a fatty acid ester derived from the esterification of palmitic acid and n-propanol, demonstrates significant potential as a high-performance lubricant, particularly under boundary lubrication regimes. This technical guide provides a comprehensive overview of the core mechanisms governing its lubricating action, supported by available quantitative data, detailed experimental protocols for its characterization, and visual representations of its operational principles. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and application of advanced lubricant technologies.

Introduction

Fatty acid esters have emerged as a promising class of biodegradable and high-performance lubricants, offering a sustainable alternative to traditional mineral oil-based products.[1] Among these, this compound distinguishes itself through a combination of favorable chemical and physical properties that contribute to its efficacy in reducing friction and wear between interacting surfaces. This guide delves into the molecular interactions and physicochemical phenomena that underpin the lubricating function of this compound.

Mechanism of Action: Boundary Lubrication

The primary lubricating mechanism of this compound operates under the principle of boundary lubrication . This lubrication regime occurs when the lubricant film separating two surfaces is thin, on the order of molecular dimensions, leading to intermittent asperity contact.[2] In this scenario, the effectiveness of the lubricant is dictated by its ability to form a durable, low-shear-strength film on the metal surfaces.

This compound, with its polar ester head and long, nonpolar hydrocarbon tail, is well-suited for this role. The polar ester group exhibits a strong affinity for metal surfaces, leading to the adsorption of this compound molecules onto the substrate.[3] This process results in the formation of a densely packed, oriented monolayer, with the hydrocarbon chains extending away from the surface. This self-assembled film acts as a protective barrier, preventing direct metal-to-metal contact and reducing the coefficient of friction and wear.[4]

dot

Caption: Adsorption of this compound on metal surfaces.

Quantitative Data

While specific tribological data for this compound is not extensively available in the reviewed literature, data for its isomer, isothis compound, and trends observed in other fatty acid esters provide valuable insights. It is generally understood that straight-chain esters, such as this compound, can exhibit slightly different packing and, consequently, lubricating properties compared to their branched counterparts.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundIsothis compoundReference
Molecular Formula C19H38O2C19H38O2[5][6]
Molecular Weight ( g/mol ) 298.50298.51[5][6]
Appearance White solid (est.)Colorless liquid[7]
Melting Point (°C) 20.00 - 21.0011-13[7][8]
Boiling Point (°C) 348.00 - 349.00~350[7][9]
Specific Gravity (@ 25°C) 0.827 - 0.8330.852[7][8]
Refractive Index (@ 20°C) 1.436 - 1.4421.438[7][8]
Flash Point (°C) 167.22>110[6][7]

Table 2: Tribological Performance Data (Illustrative, based on related compounds)

LubricantTest MethodCoefficient of Friction (CoF)Wear Scar Diameter (WSD) (µm)Reference
Isothis compound (neat)Pin-on-disk~0.1 (at 30N load)Not Reported[1]
PAO4 + 1 wt% Ascorbyl PalmitateBall-on-disk< 0.06Not visible[10]
Mineral OilFour-BallNot Reported496[11]
RBD Palm StearinFour-BallNot Reported317[11]

Note: The data in Table 2 is for illustrative purposes to provide context for the expected performance of palmitate esters. Further experimental validation is required for this compound.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the Fischer esterification of palmitic acid with n-propanol.[12]

Materials:

  • Palmitic acid

  • n-Propanol

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (drying agent)

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine palmitic acid and an excess of n-propanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for a specified period (e.g., 2-4 hours) to drive the esterification reaction to completion.

  • After cooling, transfer the mixture to a separatory funnel and wash sequentially with water and a dilute sodium bicarbonate solution to remove unreacted acid and catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the excess n-propanol using a rotary evaporator.

  • Purify the resulting this compound by vacuum distillation.

dot

Synthesis_Workflow This compound Synthesis Workflow Start Start: Materials Mixing Mixing: Palmitic Acid + n-Propanol + H2SO4 (catalyst) Start->Mixing Reflux Heating under Reflux (Esterification Reaction) Mixing->Reflux Washing Washing: Water + NaHCO3 solution Reflux->Washing Drying Drying: Anhydrous MgSO4 Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal: Rotary Evaporation Filtration->Evaporation Purification Purification: Vacuum Distillation Evaporation->Purification End End: this compound Purification->End Tribological_Testing_Workflow Tribological Characterization Workflow cluster_four_ball Four-Ball Wear Test (ASTM D4172) cluster_hfrr HFRR Test (ASTM D6079) FB_Start Sample Preparation FB_Test Run Test: Load, Speed, Time, Temp FB_Start->FB_Test FB_Measure Measure Wear Scars FB_Test->FB_Measure FB_Report Report Avg. WSD FB_Measure->FB_Report HFRR_Start Sample Preparation HFRR_Test Run Test: Load, Frequency, Time, Temp HFRR_Start->HFRR_Test HFRR_Measure Measure Wear Scar & CoF HFRR_Test->HFRR_Measure HFRR_Report Report Avg. WSD & CoF HFRR_Measure->HFRR_Report

References

Propyl Palmitate Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propyl palmitate in various organic solvents. This compound, the ester of propanol and palmitic acid, is a non-polar compound widely used in the pharmaceutical, cosmetic, and food industries as an emollient, solvent, and texturizing agent. A thorough understanding of its solubility is critical for formulation development, ensuring product stability, and optimizing performance.

Qualitative and Quantitative Solubility Data

This compound's long hydrocarbon chain dictates its solubility characteristics, making it readily soluble in non-polar and moderately polar organic solvents, while exhibiting very low solubility in highly polar solvents like water.[1]

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is limited. The following table summarizes the known values. Researchers are strongly encouraged to determine solubility experimentally for their specific systems and conditions.

SolventTemperature (°C)SolubilityUnit
Water250.001172 (estimated)mg/L[2]
Qualitative Solubility Profile

Multiple sources indicate the general solubility of this compound and its isomer, isothis compound, in a variety of common organic solvents. This information is summarized in the table below. "Soluble" or "Miscible" indicates that they form a homogeneous solution, while "Insoluble" indicates they do not.

Solvent ClassExamplesSolubility of Propyl/Isothis compound
AlcoholsEthanol, IsopropanolSoluble[1][3][4]
KetonesAcetoneSoluble[1][3][4]
EstersEthyl AcetateSoluble[4]
Aromatic HydrocarbonsBenzene, TolueneSoluble[1]
Chlorinated SolventsChloroformSoluble[1]
Aliphatic HydrocarbonsHexaneSoluble[4]
OilsMineral Oil, Vegetable OilsSoluble/Miscible[3][4]
GlycolsGlycerin, Propylene GlycolInsoluble[4]

Experimental Protocol for Solubility Determination

For accurate quantitative solubility data, the isothermal shake-flask method followed by gas chromatography analysis is a reliable and widely used technique. The following protocol is adapted for the determination of this compound solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Internal standard (e.g., a long-chain alkane not present in the sample)

  • Glass vials with screw caps

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID)

Experimental Workflow Diagram

G Diagram 1: Experimental Workflow for Solubility Determination prep Preparation of Standards equil Equilibration (Shake-Flask) prep->equil Excess this compound + solvent sampling Sampling and Dilution equil->sampling Attain equilibrium (e.g., 24-48h) analysis GC-FID Analysis sampling->analysis Filter and dilute saturated solution calc Calculation of Solubility analysis->calc Quantify concentration against standards

Diagram 1: Workflow for determining this compound solubility.

Step-by-Step Procedure
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 10 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations that bracket the expected solubility range.

    • Add a consistent concentration of the internal standard to each calibration standard and a blank.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of this compound to several glass vials to ensure that a saturated solution is formed.

    • Add a known volume of the organic solvent to each vial.

    • Securely cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient duration to allow the system to reach equilibrium (typically 24-48 hours).

  • Sampling and Dilution:

    • Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature-controlled bath for a sufficient time (e.g., 4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to remove any undissolved microparticles.

    • Accurately dilute the filtered saturated solution with the organic solvent to bring the concentration of this compound within the calibration curve's range.

    • Add the internal standard at the same concentration as in the calibration standards.

  • Quantification by GC-FID:

    • Analyze the calibration standards and the prepared samples using a GC-FID system. A typical method for a similar long-chain ester is as follows:

      • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness

      • Carrier Gas: Helium

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

      • Injection Volume: 1 µL

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Conclusion

This technical guide summarizes the available solubility information for this compound in organic solvents. While qualitative data indicates good solubility in a range of common non-polar and moderately polar solvents, there is a clear need for more comprehensive quantitative studies. The provided experimental protocol offers a robust framework for researchers and formulation scientists to determine the precise solubility of this compound in their specific systems, enabling more accurate and effective product development.

References

Propyl palmitate melting point and latent heat of fusion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Properties of Propyl Palmitate

This technical guide provides a comprehensive overview of the melting point and latent heat of fusion of this compound, tailored for researchers, scientists, and professionals in drug development. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use for a technical audience.

Thermal Properties of this compound

This compound, a fatty acid ester, is utilized in various applications where its thermal properties are of critical importance. Understanding its melting point and latent heat of fusion is essential for its application as a phase change material (PCM) in thermal energy storage, as well as in the formulation of pharmaceuticals and other products.

Quantitative Data

The thermal properties of this compound have been determined through various analytical methods. The following table summarizes the key quantitative data found in the literature.

PropertyValueSource
Melting Point20.00 to 21.00 °CThe Good Scents Company[1]
Average Phase Transition Temperature18.3 °C(Industrial Grade)[2][3]
Average Latent Heat of Fusion168.3 J/g(Industrial Grade)[2][3]
Phase Change Enthalpy (in a composite)up to 152.0 J/g[2][3][4][5]

Experimental Protocols

The determination of the melting point and latent heat of fusion of materials like this compound requires precise and standardized experimental protocols. The most common and accurate method for these measurements is Differential Scanning Calorimetry (DSC).

Determination of Melting Point and Latent Heat of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method allows for the precise determination of the melting point and the heat of fusion (enthalpy of fusion).

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:

    • An initial isothermal period to ensure thermal equilibrium.

    • A heating ramp at a constant rate (e.g., 5-10 °C/min) through the melting range of the sample.

    • A final isothermal period.

  • Data Acquisition: The instrument measures the heat flow to the sample relative to the reference. During melting, the sample absorbs additional heat (latent heat of fusion), resulting in an endothermic peak on the DSC thermogram.

  • Data Analysis:

    • Melting Point: The melting point is typically determined as the onset temperature or the peak temperature of the melting endotherm.

    • Latent Heat of Fusion (ΔHfus): The latent heat of fusion is calculated by integrating the area of the melting peak. The instrument's software performs this calculation, providing the enthalpy change in Joules per gram (J/g).

A comprehensive evaluation of the melting points of various fatty acids and their esters, including propyl esters, has been conducted using DSC, highlighting the reliability of this technique.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the thermal properties of this compound using Differential Scanning Calorimetry.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis cluster_results Results weigh Weigh this compound (1-10 mg) seal Hermetically Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans seal->load calibrate Calibrate DSC with Standard calibrate->load program Run Controlled Heating Program (e.g., 5-10 °C/min) load->program record Record Heat Flow vs. Temperature program->record analyze Analyze DSC Thermogram record->analyze mp Determine Melting Point (°C) analyze->mp lhf Calculate Latent Heat of Fusion (J/g) analyze->lhf

Workflow for Thermal Analysis of this compound by DSC.

References

Navigating the Synthesis of Propyl Palmitate: An In-depth Technical Guide to Environmental Impact and Sustainable Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of propyl palmitate, an ester widely utilized in the pharmaceutical, cosmetic, and chemical industries, presents a critical case study in the ongoing shift towards greener and more sustainable chemical manufacturing processes. This technical guide delves into the core methodologies for this compound synthesis, with a stringent focus on their environmental impact. By presenting a comprehensive comparison of traditional chemical routes and emerging enzymatic alternatives, this document aims to equip researchers and drug development professionals with the data and protocols necessary to make informed decisions that align with principles of green chemistry.

Comparative Analysis of Synthesis Methodologies

The production of this compound traditionally relies on chemical esterification, a process often fraught with environmental drawbacks. In contrast, enzymatic synthesis is gaining prominence as a more sustainable alternative. The following tables summarize quantitative data from various studies, offering a comparative overview of reaction conditions and outcomes for both methods. Due to a scarcity of literature focused specifically on this compound, data for the closely related isothis compound is included as a well-established analogue. The synthesis of this compound is analogous to that of isothis compound, with the substitution of n-propanol for isopropanol.[1]

Table 1: Comparison of Chemical Synthesis Parameters for Alkyl Palmitates

CatalystAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Catalyst LoadingReaction Time (h)Conversion (%)Reference
Sulfuric AcidIsopropanol3:1 - 9:1~82 (reflux)1-5 wt%Not SpecifiedHigh[2]
Solid Acid (SG-SAZnA)Isopropanol1.3:1 - 1.7:11302 wt%Not Specified97[1]
Amberlyst-46Isopropanol1:3Not Specified18 wt%0.583.7[3]
Supported Solid Acid (SO4²⁻/ZrO₂)Isopropanol1:380Not SpecifiedNot Specified>99[4]

Table 2: Comparison of Enzymatic Synthesis Parameters for Alkyl Palmitates

EnzymeSupportAlcoholMolar Ratio (Alcohol:Acid)Temperature (°C)Enzyme LoadingReaction Time (h)Conversion (%)Reference
Eversa Transform 2.0Lewatit VP OC 1600Isopropanol1.5:15520 mg/g2490.1[5]
Candida antarctica Lipase (Novozym 435)Macroporous acrylic resinIsopropanol15:1604% (w/w)2.590.0[6]
Recombinant Candida antarctica Lipase BPolystyrene-co-divinylbenzeneIsopropanol1.42:15524% (w/w)7~78[7]
Immobilized LipaseMacroporous acrylic resin AB-8Retinol1.1:13010 g/LNot Specified97.5[8]

Environmental Impact Assessment: Chemical vs. Enzymatic Synthesis

The environmental footprint of this compound synthesis is significantly influenced by the chosen catalytic system.

Chemical Synthesis: Traditional acid-catalyzed esterification, while often achieving high conversion rates, presents several environmental challenges:

  • Corrosion and Waste: Homogeneous acid catalysts like sulfuric acid are highly corrosive and difficult to separate from the product, necessitating neutralization steps that generate significant waste streams.[8]

  • Harsh Conditions: The high reaction temperatures required for chemical synthesis lead to increased energy consumption and the potential for side reactions, which can complicate purification and generate by-products.

  • Hazardous By-products: The acyl chloride method, an alternative chemical route, generates hazardous by-products such as SO₂ and HCl, requiring specialized handling and disposal.[8]

Enzymatic Synthesis: Biocatalytic methods offer a more environmentally benign approach to ester synthesis:

  • Mild Reaction Conditions: Lipase-catalyzed reactions proceed under milder temperatures, reducing energy consumption and minimizing the formation of degradation products.[6][9]

  • High Specificity: Enzymes exhibit high selectivity, leading to purer products and simplified downstream processing with less waste generation.[9]

  • Catalyst Reusability: Immobilized enzymes can be readily recovered and reused over multiple reaction cycles, enhancing process economy and reducing waste.[6]

  • Reduced Environmental Footprint: A life cycle assessment of isothis compound production revealed that switching from chemical to enzymatic catalysis can lead to a 7-13% reduction in environmental impacts due to less hazardous waste formation, lower feedstock consumption, and reduced steam usage.[7]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the chemical and enzymatic synthesis of this compound.

Protocol 1: Chemical Synthesis of this compound via Direct Esterification

This protocol is a representative procedure for the acid-catalyzed esterification of palmitic acid with n-propanol.

Materials:

  • Palmitic acid

  • n-Propanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium carbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add palmitic acid and n-propanol. A molar ratio of 1:3 to 1:9 (palmitic acid to n-propanol) is typically used to drive the equilibrium towards the product.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the reaction mixture. The catalyst loading is generally between 1-5% by weight of the palmitic acid.

  • Reaction: Heat the mixture to the reflux temperature of n-propanol (approximately 97°C) with vigorous stirring. Monitor the reaction progress by periodically taking samples and determining the acid value via titration.

  • Reaction Completion and Neutralization: Once the acid value stabilizes, indicating that the reaction has reached equilibrium, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess n-propanol using a rotary evaporator.

  • Neutralization and Washing: Transfer the remaining mixture to a separatory funnel and wash with a sodium carbonate solution to neutralize the acid catalyst. Subsequently, wash with water until the aqueous layer is neutral.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and purify the resulting this compound by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is adapted from established methods for the lipase-catalyzed synthesis of alkyl esters.[6]

Materials:

  • Palmitic acid

  • n-Propanol

  • Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)

  • Molecular sieves (3Å, activated)

  • Organic solvent (e.g., n-hexane, for enzyme washing and product purification)

  • Temperature-controlled reaction vessel with agitation

  • Filtration apparatus

Procedure:

  • Substrate Preparation: In a temperature-controlled reaction vessel, combine palmitic acid and n-propanol. A molar ratio of 1:1.5 (acid to alcohol) is a common starting point.

  • Enzyme and Water Removal Agent Addition: Add the immobilized lipase (e.g., 5-10% by weight of total substrates) and activated molecular sieves (e.g., 10-20% by weight of total substrates) to the reaction mixture. The molecular sieves adsorb the water produced during the reaction, shifting the equilibrium towards ester formation.

  • Reaction: Incubate the mixture at a specific temperature (e.g., 55-60°C) with constant stirring (e.g., 150-200 rpm) for a set duration (e.g., 2.5-24 hours, depending on the desired conversion).

  • Monitoring: The reaction progress can be monitored by analyzing the decrease in acid value of the mixture over time.

  • Enzyme Recovery: Upon reaching the desired conversion, stop the reaction and separate the immobilized enzyme and molecular sieves by filtration. The recovered enzyme can be washed with a suitable solvent like n-hexane and reused.

  • Product Purification: The filtrate, containing this compound and unreacted substrates, can be purified by removing any excess n-propanol under reduced pressure, followed by vacuum distillation if a higher purity is required.

Visualizing Synthesis Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes.

G cluster_reactants Starting Materials cluster_process Synthesis Process cluster_outputs Outputs palmitic_acid Palmitic Acid mixing Reactant Mixing palmitic_acid->mixing n_propanol n-Propanol n_propanol->mixing catalyst Green Catalyst (e.g., Immobilized Lipase) catalyst->mixing esterification Enzymatic Esterification (Mild Conditions) mixing->esterification separation Catalyst Separation (Filtration) esterification->separation byproduct Water (Adsorbed by Molecular Sieves) esterification->byproduct product This compound separation->product Purification recycled_catalyst Recycled Catalyst separation->recycled_catalyst Recycling

Caption: Logical workflow for the green synthesis of this compound.

G start Start reactant_charging Charge Reactants (Palmitic Acid, n-Propanol, Catalyst) start->reactant_charging reaction Heat and Stir (Esterification) reactant_charging->reaction monitoring Monitor Reaction Progress (e.g., Acid Value) reaction->monitoring monitoring->reaction Incomplete cooldown Cool Down Reaction monitoring->cooldown Complete catalyst_separation Catalyst Separation cooldown->catalyst_separation purification Product Purification (e.g., Distillation) catalyst_separation->purification end Pure this compound purification->end

Caption: General experimental workflow for this compound synthesis.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Propyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimization of propyl palmitate synthesis using enzymatic catalysts. This compound is a fatty acid ester with applications in the cosmetics, pharmaceutical, and food industries as an emollient, lubricant, and solvent. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can produce unwanted byproducts.

The use of lipases, particularly in immobilized forms, allows for milder reaction conditions, easier product purification, and the potential for catalyst reuse, making the process more sustainable and economically viable. This document outlines the key parameters influencing the enzymatic synthesis of this compound, provides detailed experimental protocols, and presents quantitative data to aid in the optimization of this biocatalytic process. While specific data for this compound is limited, extensive research on the closely related isothis compound provides a strong predictive framework for optimization.

Data Presentation

The efficiency of this compound synthesis is influenced by several factors, including the choice of enzyme, substrate molar ratio, temperature, and reaction time. The following tables summarize quantitative data from studies on the enzymatic synthesis of fatty acid esters, providing a comparative overview of different biocatalysts and reaction conditions.

Table 1: Comparison of Different Lipase Systems for Palmitate Ester Synthesis

EnzymeSourceSupport MatrixSubstrate Molar Ratio (Palmitic Acid:Alcohol)Temperature (°C)Enzyme LoadingReaction Time (h)Conversion (%)Reference
Novozym 435Candida antarcticaMacroporous acrylic resin1:15 (Isopropanol)604% (w/w)2.590.0[1][2]
Eversa Transform 2.0Not SpecifiedLewatit VP OC 16001:1.5 (Isopropanol)5520 mg/g2490.1[1][3]
Recombinant Lipase BCandida antarcticaPolystyrene-co-divinylbenzene1:1.42 (Isopropanol)5524% (w/w)7~78[1]
Lipase GPenicillium camembertiiMagnetized poly(styrene-co-divinylbenzene)2.71:1 (Isopropanol)Not Specified17.07% (m/v)1285.68[4]

Table 2: Optimized Conditions for Isothis compound Synthesis with Novozym 435

ParameterOptimized ValueReference
Alcohol-to-Palmitic Acid Molar Ratio15:1[2]
Enzyme Amount (Novozym 435)4% (w/w)[2]
Molecular Sieves10% (w/w)[2]
Temperature60°C[2]
Agitation150 RPM[2]
Reaction Time2.5 h[2]
Predicted Conversion90.92%[2]

Experimental Protocols

The following are detailed methodologies for key experiments in the enzymatic synthesis of this compound.

Protocol 1: Lipase Activity Assay

This protocol is used to determine the activity of the lipase enzyme before its use in the synthesis reaction.

Materials:

  • Lipase enzyme (e.g., Novozym 435)

  • Butyric acid

  • n-Butanol

  • n-Heptane

  • 95% Ethanol

  • 0.2 M NaOH solution

  • Phenolphthalein indicator

  • Sealed flasks

  • Shaking incubator

Procedure:

  • Prepare a substrate stock solution containing 0.16 M butyric acid and 0.33 M n-butanol in n-heptane.

  • Add 10 mg of the lipase to a defined volume of the substrate solution in a sealed flask.[1]

  • Incubate the reaction mixture at 50°C with agitation.[1]

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding 10 mL of 95% ethanol.[1]

  • Titrate the remaining butyric acid with 0.2 M NaOH using phenolphthalein as an indicator.[1]

  • Calculate the lipase activity, where one unit (U) is defined as the consumption of 1 µmol of butyric acid per minute per mg of lipase under the specified conditions.

Protocol 2: Enzymatic Synthesis of this compound via Esterification

This protocol describes the direct esterification of palmitic acid with propanol.

Materials:

  • Palmitic acid

  • Propanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (3 Å), activated

  • Solvent (e.g., n-hexane or isooctane, optional)

  • Closed batch reactor with temperature and agitation control

Procedure:

  • In a closed batch reactor, combine palmitic acid and propanol. A molar ratio of 1:3 to 1:8 (palmitic acid to propanol) is a common starting point.

  • Add the immobilized lipase. An enzyme loading of 1% to 10% (w/w) of the total substrates is typical.

  • (Optional) Add 10% (w/w) of activated molecular sieves to the mixture to remove water produced during the reaction, which can drive the equilibrium towards product formation.[2]

  • Set the reaction temperature to a range of 40-70°C and maintain agitation at 150-200 RPM.[5]

  • Allow the reaction to proceed for 2 to 24 hours. Monitor the reaction progress by taking samples periodically.

  • After the reaction, separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with a solvent like isooctane and stored for reuse.

Protocol 3: Product Purification

This protocol details the purification of the synthesized this compound.

Materials:

  • Reaction mixture from Protocol 2

  • Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Solvent (e.g., n-hexane)

  • Rotary evaporator

Procedure:

  • Wash the filtrate from the synthesis reaction with a sodium carbonate solution to neutralize any unreacted palmitic acid.[1]

  • Follow with a water wash to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and filter.[1]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]

Protocol 4: Analysis of this compound by Gas Chromatography (GC)

This protocol is for the quantification and purity assessment of the final product.

Instrumentation and Conditions:

  • GC System: Equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for fatty acid ester analysis.

  • Oven Program: Start at 90°C, ramp up to 210°C at 2°C/min, then hold at 210°C for 8 minutes (this is an example and should be optimized for this compound).[1]

  • Injector and Detector Temperature: 250°C.

  • Carrier Gas: Helium or Nitrogen.

Sample Preparation:

  • Dissolve a known amount of the synthesized this compound in a suitable solvent, such as n-hexane.

  • Inject a small volume (e.g., 1 µL) into the GC.

Quantification:

  • Calculate the percentage of this compound by the area normalization method, where the percentage is 100 * (Area of this compound peak / Sum of all peak areas), excluding the solvent peak.[1]

Mandatory Visualizations

G cluster_reactants Reactants cluster_products Products Palmitic_Acid Palmitic Acid Enzyme Lipase Palmitic_Acid->Enzyme binds to Propanol Propanol Propyl_Palmitate This compound Propanol->Propyl_Palmitate forms Water Water Enzyme->Propanol acyl-enzyme attacks Enzyme->Water releases

Caption: Simplified reaction mechanism for the lipase-catalyzed esterification of palmitic acid and propanol.

G Start Start Reaction_Setup Combine Palmitic Acid, Propanol, and Immobilized Lipase Start->Reaction_Setup Incubation Incubate at Controlled Temperature and Agitation Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (e.g., GC) Incubation->Monitoring Monitoring->Incubation Continue if not complete Filtration Separate Enzyme by Filtration Monitoring->Filtration If complete Purification Purify this compound Filtration->Purification Analysis Analyze Final Product (GC, etc.) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the enzymatic synthesis of this compound.

G Goal Maximize this compound Yield Parameters Key Reaction Parameters Goal->Parameters Temp Temperature Parameters->Temp Ratio Substrate Molar Ratio Parameters->Ratio Enzyme_Load Enzyme Loading Parameters->Enzyme_Load Time Reaction Time Parameters->Time Agitation Agitation Speed Parameters->Agitation Optimization_Loop Systematic Optimization (e.g., Response Surface Methodology) Temp->Optimization_Loop Ratio->Optimization_Loop Enzyme_Load->Optimization_Loop Time->Optimization_Loop Agitation->Optimization_Loop Optimization_Loop->Goal

Caption: Logical relationship for the optimization of this compound synthesis parameters.

References

Application Notes and Protocols for the Characterization of Propyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of propyl palmitate using various analytical techniques. The protocols are designed to ensure accurate and reproducible results for quality control, research, and drug development purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Experimental Protocol

a) Sample Preparation:

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as n-hexane or ethyl acetate. For quantitative analysis, a known concentration of an internal standard (e.g., methyl heptadecanoate) should be added to the sample solution.

b) Instrumentation:

  • Gas Chromatograph: Agilent 7890A series or equivalent.

  • Mass Spectrometer: Agilent 5977A series or equivalent.

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of fatty acid esters.

c) GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

Data Presentation

Table 1: GC-MS Data for this compound

ParameterValueReference
Kovats Retention Index (Standard Non-polar Column) 2072[1]
Major Mass Spectral Fragments (m/z) 43, 60, 61, 102[1]
Molecular Ion (M+) (m/z) 298.3[1]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Solvent Solvent (n-Hexane) Sample->Solvent Internal_Standard Internal Standard Solvent->Internal_Standard Vortex Vortex to Mix Internal_Standard->Vortex Prepared_Sample Prepared Sample for GC-MS Vortex->Prepared_Sample GC_Injection Inject Sample Prepared_Sample->GC_Injection GC_Separation GC Separation (HP-5ms column) GC_Injection->GC_Separation MS_Ionization EI Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection (m/z 40-500) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Data_Acquisition->Quantification Report Final Report Library_Search->Report Quantification->Report

GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.

Experimental Protocol

a) Sample Preparation:

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

b) Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a 5 mm probe.

c) ¹H NMR Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

d) ¹³C NMR Parameters:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

Data Presentation

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.05t2H-O-CH₂ -CH₂-CH₃
~2.28t2H-CH₂ -COO-
~1.65sextet2H-O-CH₂-CH₂ -CH₃
~1.25m24H-(CH₂ )₁₂-
~0.92t3H-O-CH₂-CH₂-CH₃
~0.88t3H-CH₃ -(CH₂)₁₂-

Table 3: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~173.9C =O
~65.9-O-CH₂ -CH₂-CH₃
~34.4-CH₂ -COO-
~31.9-(CH₂ )₁₂-
~29.7-(CH₂ )₁₂-
~29.5-(CH₂ )₁₂-
~29.3-(CH₂ )₁₂-
~29.1-(CH₂ )₁₂-
~25.0-(CH₂ )₁₂-
~22.7-(CH₂ )₁₂-
~22.1-O-CH₂-CH₂ -CH₃
~14.1-CH₃ -(CH₂)₁₂-
~10.5-O-CH₂-CH₂-CH₃

Note: The chemical shifts for the long alkyl chain may overlap.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Solvent CDCl₃ Sample->Solvent TMS TMS (Internal Standard) Solvent->TMS NMR_Tube Transfer to NMR Tube TMS->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Processing Fourier Transform & Phasing Acquire_1H->Processing Acquire_13C->Processing Integration Integration (¹H) Processing->Integration Peak_Picking Peak Picking Processing->Peak_Picking Structure_Elucidation Structure Elucidation Integration->Structure_Elucidation Peak_Picking->Structure_Elucidation Report Final Report Structure_Elucidation->Report

NMR analysis workflow for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR can confirm the presence of the ester carbonyl group and the long hydrocarbon chain.

Experimental Protocol

a) Sample Preparation:

For liquid samples like this compound at room temperature, the neat liquid can be analyzed directly. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

b) Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a DTGS detector.

c) FTIR Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Mode: Transmittance

Data Presentation

Table 4: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2925C-H stretch (asymmetric)Alkane (-CH₂)
~2855C-H stretch (symmetric)Alkane (-CH₂)
~1740C=O stretchEster
~1465C-H bend (scissoring)Alkane (-CH₂)
~1170C-O stretchEster

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Sample This compound Sample Salt_Plates KBr/NaCl Plates Sample->Salt_Plates Create_Film Create Thin Film Salt_Plates->Create_Film Place_in_Spectrometer Place in FTIR Spectrometer Create_Film->Place_in_Spectrometer Acquire_Spectrum Acquire Spectrum (4000-400 cm⁻¹) Place_in_Spectrometer->Acquire_Spectrum Data_Acquisition Data Acquisition Acquire_Spectrum->Data_Acquisition Peak_Identification Identify Characteristic Peaks Data_Acquisition->Peak_Identification Functional_Group_Analysis Functional Group Analysis Peak_Identification->Functional_Group_Analysis Report Final Report Functional_Group_Analysis->Report

FTIR analysis workflow for this compound.

References

Application Notes and Protocols: Isopropyl Palmitate in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the laboratory uses of isopropyl palmitate, a versatile ester of isopropyl alcohol and palmitic acid.[1][2] While the user query specified "this compound," the vast majority of scientific literature focuses on its isomer, isothis compound, particularly in pharmaceutical and cosmetic research. Therefore, this document will primarily detail the applications of isothis compound. A distinct section will cover the use of this compound as a phase change material. Isothis compound is widely utilized as an emollient, moisturizer, thickening agent, and penetration enhancer in various formulations.[1][3] These notes are intended for researchers, scientists, and drug development professionals, offering detailed protocols, data summaries, and workflow visualizations to guide experimental design.

Isothis compound as a Penetration Enhancer in Transdermal Drug Delivery

Isothis compound (IPP) is extensively used as a chemical penetration enhancer to improve the delivery of therapeutic agents through the skin.[4][5] Transdermal drug delivery offers a non-invasive alternative to oral and parenteral routes, helping to avoid first-pass metabolism and improve patient compliance.[4] IPP enhances skin permeation by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the fluidity of the lipid bilayers and improving the drug's ability to diffuse through the skin.[4]

Data Presentation: Permeation Enhancement

The efficacy of IPP in enhancing the permeation of various drugs has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of Isothis compound Pre-treatment on the Permeation of Various Drugs [6][7]

DrugIPP Concentration (w/w in Ethanol)Flux (µg/cm²/h)Permeability Coefficient (cm/h) x 10⁻³Enhancement Ratio (Flux)
Oxaprozin 0% (Control)0.15 ± 0.020.08 ± 0.011.0
5%6.38 ± 0.703.59 ± 0.3942.5
10%12.37 ± 1.126.95 ± 0.6382.5
15%25.18 ± 2.0314.15 ± 1.14167.9
20%30.25 ± 2.5116.99 ± 1.41201.7
Nimesulide 0% (Control)1.51 ± 0.180.76 ± 0.091.0
5%8.35 ± 0.924.18 ± 0.465.5
10%12.89 ± 1.356.45 ± 0.688.5
15%15.42 ± 1.667.71 ± 0.8310.2
20%18.23 ± 1.949.12 ± 0.9712.1
Gliclazide 0% (Control)0.22 ± 0.030.11 ± 0.021.0
5%4.12 ± 0.452.06 ± 0.2318.7
10%7.89 ± 0.813.95 ± 0.4135.9
15%11.56 ± 1.235.78 ± 0.6252.5
20%14.33 ± 1.527.17 ± 0.7665.1
Ribavirin 0% (Control)0.05 ± 0.010.03 ± 0.011.0
5%1.25 ± 0.140.63 ± 0.0725.0
10%2.58 ± 0.271.29 ± 0.1451.6
15%3.91 ± 0.411.96 ± 0.2178.2
20%5.12 ± 0.552.56 ± 0.28102.4

Data adapted from Guo et al., 2006.[6]

Table 2: Effect of Isothis compound on the Release of Zolmitriptan from a Transdermal Patch [6][8]

IPP Concentration (%)Cumulative Release at 24h (%)
24.8
511.5
1016.0
1215.1
1514.8

Data adapted from Lian et al., 2019.[6][8] The study noted that IPP enhances drug release by increasing the fluidity of the adhesive matrix and competing with the drug for binding sites.[6][8] Concentrations above 10% did not lead to further increases in drug release.[6][8]

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for assessing the effect of IPP on the transdermal permeation of a drug.[4][6][7]

1. Materials and Equipment:

  • Franz diffusion cells

  • Full-thickness abdominal skin from male Wistar rats (200-250 g)

  • Isothis compound (IPP) solutions in ethanol (e.g., 5%, 10%, 15%, 20% w/w)

  • Drug formulation (solution or patch)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32 ± 1°C

  • HPLC system for drug quantification

  • Syringes and vials for sampling

2. Methodology:

  • Skin Preparation: Euthanize Wistar rats and excise full-thickness abdominal skin. Carefully remove subcutaneous fat and any adhering tissues.

  • Cell Assembly: Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.

  • Receptor Compartment: Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1°C to mimic skin surface temperature and stir continuously.[6]

  • Pre-treatment (Optional): For studies evaluating pre-treatment effects, apply a defined volume of the IPP-ethanol solution to the skin surface in the donor chamber for a specified duration before applying the drug.[6]

  • Drug Application: Apply a precise amount of the drug formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor medium through the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Quantification: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) and enhancement ratio (ER) can also be calculated.

Visualization: Mechanism and Workflow

G Mechanism of IPP as a Penetration Enhancer cluster_formulation Topical Formulation IPP Isothis compound (IPP) SC Stratum Corneum (Lipid Bilayers) IPP->SC Disrupts Lipid Structure ViableEpidermis Viable Epidermis & Dermis SC->ViableEpidermis Increased Drug Diffusivity Drug Drug Molecule Drug->SC Partitioning

Caption: Mechanism of Isothis compound as a skin penetration enhancer.

G Workflow for In Vitro Skin Permeation Study A 1. Excise Rat Skin & Remove Fat B 2. Mount Skin on Franz Diffusion Cell A->B C 3. Fill Receptor with Medium (32°C, Stirring) B->C D 4. Apply IPP Solution (Pre-treatment) C->D E 5. Apply Drug Formulation to Donor Chamber D->E F 6. Withdraw Samples from Receptor at Time Points E->F G 7. Analyze Drug Concentration via HPLC F->G H 8. Calculate Flux & Permeation Parameters G->H

Caption: Experimental workflow for an in vitro skin permeation study.

Enzymatic Synthesis of Isothis compound

Enzymatic esterification provides a green and highly specific alternative to conventional chemical synthesis of IPP, which often requires high temperatures and harsh catalysts.[9] Using immobilized lipases allows for milder reaction conditions, resulting in a purer product with fewer byproducts.[9]

Data Presentation: Enzymatic Synthesis Conditions

Table 3: Optimized Conditions for Enzymatic Synthesis of Isothis compound [9][10]

ParameterOptimized Value
Enzyme Novozym 435 (Immobilized Candida antarctica lipase B)
Substrates Palmitic Acid (PA) and Isopropyl Alcohol (IPA)
IPA-to-PA Molar Ratio 15:1
Enzyme Concentration 4% (w/w)
Dehydrating Agent 10% (w/w) Activated Molecular Sieves
Temperature 60°C
Agitation 150 RPM
Reaction Time 2.5 hours
Predicted Conversion 90.92%
Experimental Conversion 90.00%

Data adapted from a study on solvent-free synthesis.[9][10]

Experimental Protocol: Enzymatic Synthesis in a Batch Reactor

This protocol is based on the optimized conditions for the synthesis of IPP using Novozym 435.[9]

1. Materials:

  • Palmitic acid (PA)

  • Isopropyl alcohol (IPA)

  • Novozym 435 (immobilized lipase)

  • Activated molecular sieves (3Å)

  • Closed batch reactor with temperature and agitation control

  • Filtration apparatus

  • Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

2. Methodology:

  • Reactor Setup: In a closed batch reactor, combine palmitic acid and isopropyl alcohol at a molar ratio of 15:1.[10]

  • Addition of Catalyst and Sorbent: Add 4% (w/w, based on total substrate weight) of Novozym 435 and 10% (w/w) of activated molecular sieves to the mixture.[9][10] The molecular sieves remove the water produced during esterification, driving the reaction forward.

  • Reaction Conditions: Set the reaction temperature to 60°C and maintain agitation at 150 RPM.[9][10]

  • Reaction Time: Allow the reaction to proceed for 2.5 hours.[9][10]

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with a solvent like isooctane and stored for reuse.[9]

  • Product Purification:

    • Wash the filtrate with a sodium carbonate solution to neutralize any unreacted palmitic acid.

    • Perform a subsequent wash with deionized water.

    • Dry the resulting organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent (excess IPA) under reduced pressure using a rotary evaporator to obtain the purified isothis compound.[9]

3. Product Analysis (Gas Chromatography):

  • Instrumentation: Gas chromatograph with a flame-ionization detector (FID).

  • Column: Capillary column suitable for fatty acid ester analysis.

  • Oven Program: Start at 90°C, ramp to 210°C at 2°C/min, then hold for 8 minutes.[9]

  • Sample Preparation: Dissolve a known amount of the synthesized product in n-hexane.

  • Quantification: Calculate the percentage of isothis compound by the area normalization method.[9]

Visualization: Synthesis Workflow

G Workflow for Enzymatic Synthesis of Isothis compound A 1. Combine Palmitic Acid & Isopropyl Alcohol (1:15 molar ratio) in Reactor B 2. Add Novozym 435 (4% w/w) & Molecular Sieves (10% w/w) A->B C 3. React at 60°C, 150 RPM for 2.5 hours B->C D 4. Filter to Separate & Recover Immobilized Enzyme C->D E 5. Purify Filtrate: - Na₂CO₃ Wash - Water Wash - Dry with Na₂SO₄ D->E F 6. Remove Excess Solvent (Rotary Evaporation) E->F H Final Product: Isothis compound F->H G 7. Analyze Product Purity via Gas Chromatography H->G QC

Caption: Workflow for the enzymatic synthesis of isothis compound.

This compound as a Phase Change Material (PCM)

Unlike the pharmaceutical applications of isothis compound, this compound has been investigated as a core material for phase change composites used in thermal energy storage. PCMs absorb and release large amounts of latent heat during phase transitions, making them suitable for applications like building energy conservation and thermal protection of electronics.[11][12][13][14]

Data Presentation: Thermal Properties of this compound Composites

Table 4: Properties of a Polymethyl Methacrylate/Propyl Palmitate/Expanded Graphite (MPCM/EG) Composite [11][12][13][14]

ParameterValue
This compound Loading 80%
Expanded Graphite (EG) Loading 10%
Phase Change Enthalpy 152.0 J/g
Thermal Conductivity 3.38 W/(m·K)
Encapsulation Ratio 90.3%

Data from a study on MPCM/EG composites for thermal energy storage.[11][12][13][14]

Experimental Protocol: Preparation of a this compound-Based PCM Composite

This protocol describes a method for preparing microencapsulated this compound within an expanded graphite network.[11][12][13][14]

1. Materials:

  • This compound (PCM core)

  • Methyl methacrylate (MMA, monomer for shell)

  • Expandable graphite

  • Initiator (e.g., benzoyl peroxide)

  • Dispersant/surfactant

2. Methodology:

  • Preparation of Expanded Graphite (EG): Rapidly heat expandable graphite in a muffle furnace to cause exfoliation, creating a porous, worm-like EG network.

  • Microencapsulation via In-situ Polymerization:

    • Disperse the prepared EG in an aqueous solution containing a dispersant.

    • Create an oil phase by mixing this compound, MMA monomer, and a polymerization initiator.

    • Add the oil phase to the EG dispersion under high-speed shearing to form a stable oil-in-water emulsion within the porous EG network.

    • Heat the emulsion to initiate the polymerization of MMA on the surface of the this compound droplets. This forms a polymethyl methacrylate (PMMA) shell, encapsulating the this compound core.

  • Composite Formation: The polymerization process results in the formation of core-shell microcapsules (MPCM) distributed throughout the thermally conductive 3D EG network.

  • Purification and Drying: Filter, wash, and dry the resulting MPCM/EG composite material.

  • Characterization: Analyze the composite's thermal properties using Differential Scanning Calorimetry (DSC) to determine phase change temperature and enthalpy. Measure thermal conductivity using a thermal conductivity analyzer.

Visualization: PCM Composite Structure

G Structure of this compound PCM Composite cluster_Composite MPCM/EG Composite cluster_MPCM Microcapsule (MPCM) EG 3D Expanded Graphite Network (High Thermal Conductivity) PMMA PMMA Shell PMMA->EG Embedded within PP This compound Core (Latent Heat Storage)

Caption: Structure of a microencapsulated this compound composite.

Toxicological Assessment of Isothis compound

Given its widespread use in topical products, the safety profile of isothis compound has been thoroughly evaluated. It is generally considered safe for its intended uses.[15] Standardized toxicological tests are crucial for regulatory approval and risk assessment.

Data Presentation: Summary of Toxicological Data

Table 5: Acute Toxicity Data for Isothis compound [15]

Test TypeSpeciesRouteEndpointValue
Acute Toxicity RatOralLD50>5,000 mg/kg
Acute Toxicity RabbitDermalLD50>5 g/kg
Acute Toxicity MouseIntraperitonealLD50100 mg/kg

Table 6: Irritation and Sensitization Data for Isothis compound [15][16]

Test TypeSpeciesResult
Primary Dermal Irritation RabbitMinimally irritating
Eye Irritation RabbitVery mild or no irritation
Skin Sensitization (HRIPT) HumanNo signs of sensitization in a bath product with 45.6% IPP
Experimental Protocol: Draize Primary Dermal Irritation Test

This test evaluates the potential of a substance to cause skin irritation.[15]

1. Materials and Animals:

  • Albino rabbits (typically 6 per study)

  • Undiluted isothis compound (0.5 mL)

  • Clippers for hair removal

  • Occlusive patches and wrapping

2. Methodology:

  • Animal Preparation: Approximately 24 hours before the test, clip the hair from the trunk of each rabbit to expose a sufficient area of skin.

  • Application: Apply a single 0.5 mL dose of undiluted isothis compound to two sites on each rabbit: one with intact skin and one with abraded skin (superficial scratches made with a sterile needle).

  • Exposure: Cover the application sites with an occlusive patch for 24 hours.

  • Observation and Scoring: After 24 hours, remove the patches. Grade cutaneous reactions for erythema (redness) and edema (swelling) at 24 and 72 hours post-application according to the Draize scoring scale.

  • Calculation: Calculate a Primary Irritation Index (PII) from the summed scores to classify the substance's irritation potential.[15]

Visualization: Dermal Irritation Test Workflow

G Workflow for Draize Primary Dermal Irritation Test A 1. Prepare Albino Rabbits (Clip hair from trunk) B 2. Apply 0.5 mL IPP to Intact & Abraded Skin Sites A->B C 3. Cover with Occlusive Patch for 24 Hours B->C D 4. Remove Patch after 24h C->D E 5. Score Erythema & Edema at 24h and 72h D->E F 6. Calculate Primary Irritation Index (PII) E->F G Classification of Irritation Potential F->G

References

Propyl Palmitate: Application Notes and Protocols for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propyl palmitate, the ester of propyl alcohol and palmitic acid, is a versatile compound with a growing number of applications in scientific research, particularly in the fields of drug delivery, nanotechnology, and biochemistry. Its properties as an oily, low-density, and biodegradable material make it an excellent candidate for various experimental formulations and assays. This document provides detailed application notes, experimental protocols, and key data associated with the use of this compound in a research setting.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective application. The following table summarizes its key physicochemical data.

PropertyValue
IUPAC Name Propyl hexadecanoate
Synonyms Palmitic acid propyl ester, n-Propyl palmitate
Molecular Formula C₁₉H₃₈O₂
Molecular Weight 298.5 g/mol
Appearance Colorless to pale yellow oily liquid or waxy solid
Melting Point 18-20 °C (64-68 °F)
Boiling Point 351.3 °C at 760 mmHg
Density 0.858 g/cm³
Solubility Insoluble in water; Soluble in ethanol, ether, and other organic solvents
Refractive Index 1.443

Core Applications in Scientific Research

This compound's primary research applications leverage its lipid nature and biocompatibility.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

This compound is frequently used as a core lipid matrix component in the formulation of SLNs and NLCs for drug delivery. Its role is to encapsulate and protect therapeutic agents, control their release, and improve their bioavailability.

  • As a Solid Lipid: Its low melting point allows for the use of gentle formulation techniques like hot homogenization, which are suitable for sensitive drug molecules.

  • Controlled Release: The solid lipid core effectively slows down the diffusion of the encapsulated drug, enabling sustained release profiles.

  • Biocompatibility: As a derivative of a naturally occurring fatty acid, it is generally considered biocompatible and biodegradable, making it suitable for in vivo applications.

Substrate in Enzymatic Assays

This compound can serve as a substrate for various lipases and esterases. In such assays, the enzymatic cleavage of the ester bond releases propyl alcohol and palmitic acid, which can be quantified to determine enzyme activity. This is particularly useful for screening enzyme inhibitors or studying enzyme kinetics.

Component in Topical and Transdermal Formulations

In dermatological and cosmetic research, this compound is used as an emollient, skin-conditioning agent, and a component of the vehicle for transdermal drug delivery systems. Its oily texture and occlusive properties can enhance skin hydration and improve the penetration of active pharmaceutical ingredients.

Experimental Protocols

The following are detailed protocols for common research applications of this compound.

Protocol: Formulation of Drug-Loaded Solid Lipid Nanoparticles (SLNs) via Hot Homogenization

This protocol describes a common method to encapsulate a hydrophobic drug within a this compound-based SLN formulation.

Materials:

  • This compound (solid lipid)

  • Hydrophobic drug of interest

  • Surfactant (e.g., Polysorbate 80, Lecithin)

  • C-surfactant (e.g., Poloxamer 188)

  • Deionized water

  • High-speed homogenizer with a heating element

  • Magnetic stirrer with a hot plate

  • Ultrasonicator (probe or bath)

  • Particle size analyzer (e.g., DLS)

Procedure:

  • Preparation of Lipid Phase:

    • Weigh the required amount of this compound and the hydrophobic drug.

    • Place them in a glass beaker and heat on a hot plate to approximately 10°C above the melting point of this compound (~30°C), under constant stirring, until a clear, homogenous lipid melt is formed.

  • Preparation of Aqueous Phase:

    • Weigh the surfactant and co-surfactant and dissolve them in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase dropwise to the molten lipid phase under continuous stirring with a magnetic stirrer.

    • Maintain the temperature to prevent the lipid from solidifying.

  • High-Speed Homogenization:

    • Immediately transfer the pre-emulsion to the high-speed homogenizer.

    • Homogenize at a high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes. The temperature should be maintained above the lipid's melting point.

  • Ultrasonication (Optional but Recommended):

    • For further reduction in particle size and a narrower size distribution, subject the hot nanoemulsion to ultrasonication.

    • Use a probe sonicator for 5-15 minutes with pulses to avoid excessive heating.

  • Cooling and Nanoparticle Solidification:

    • Transfer the resulting hot nanoemulsion to an ice bath under gentle stirring.

    • The rapid cooling will cause the this compound to solidify, forming the SLNs with the drug encapsulated within the lipid matrix.

  • Characterization:

    • Analyze the final SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

    • Determine the encapsulation efficiency and drug loading capacity using appropriate analytical techniques (e.g., HPLC, UV-Vis spectroscopy) after separating the free drug from the nanoparticles.

G start Start: Prepare Reagents A 1. Prepare Lipid Phase (this compound + Drug) start->A Heat to ~30°C process process decision decision output output end_node End: Characterize SLNs C 3. Form Pre-emulsion (Add Aqueous to Lipid) A->C B 2. Prepare Aqueous Phase (Water + Surfactants) B->C Heat to ~30°C D 4. High-Speed Homogenization (10k-20k rpm, 5-10 min) C->D E 5. Ultrasonication (Optional, for size reduction) D->E F 6. Cool in Ice Bath (Solidification of Nanoparticles) E->F F->end_node G sln This compound SLN (with encapsulated drug) membrane Cell Membrane sln->membrane Adsorption endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome release Drug Release (e.g., via lysosomal escape or enzymatic degradation) endosome->release pH change, enzymes target Intracellular Target (e.g., Ribosome, Nucleus) release->target Therapeutic Action

Application Notes and Protocols for Testing Propyl Palmitate as a Lubricant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the physicochemical, tribological, and in-vitro toxicological evaluation of propyl palmitate for its potential application as a lubricant.

This compound is the ester of propanol and palmitic acid. Similar esters, such as isothis compound, are utilized in the cosmetics industry for their emollient and lubricant properties.[1][2][3] This protocol outlines a testing framework to characterize this compound and assess its suitability for broader lubricant applications, including those relevant to drug delivery and medical devices.

Physicochemical Characterization

A fundamental step in evaluating a potential lubricant is the characterization of its physical and chemical properties. These properties dictate its performance under various operating conditions.

Table 1: Physicochemical Properties of this compound and Standard Test Methods

PropertyASTM StandardDescription
Kinematic ViscosityASTM D445Measures the fluid's resistance to flow under gravity.[4][5] This is a critical parameter for determining the lubricant's film-forming ability.
DensityASTM D1298Determines the mass per unit volume of the lubricant.[4]
Flash PointASTM D92/D93Indicates the lowest temperature at which the lubricant's vapors will ignite.[4][5] This is a crucial safety parameter.
Pour PointASTM D97The lowest temperature at which the lubricant will flow.[4] This is important for low-temperature applications.
Acid NumberASTM D664/D974Measures the amount of acidic constituents in the lubricant, which can indicate its oxidative stability and potential for corrosion.[4]

Experimental Protocol: Kinematic Viscosity (ASTM D445)

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • Equilibrate the sample of this compound to the desired test temperature in the constant temperature bath.

    • Charge the viscometer with the sample.

    • Allow the viscometer and sample to reach thermal equilibrium in the bath.

    • Draw the sample up through the capillary tube to a point above the upper timing mark.

    • Release the sample and measure the time it takes for the leading edge of the meniscus to pass from the upper to the lower timing mark.

    • Repeat the measurement to ensure reproducibility.

  • Calculation: Multiply the measured flow time by the viscometer calibration constant to obtain the kinematic viscosity.

Tribological Testing

Tribological tests evaluate the core function of a lubricant: to reduce friction and wear between moving surfaces.

Table 2: Tribological Performance Tests for this compound

PropertyTest MethodDescription
Wear Scar DiameterASTM D4172 (Four-Ball Method)Measures the lubricant's ability to prevent wear under extreme pressure conditions.[6]
Friction CoefficientASTM D5183 (SRV Test)Determines the coefficient of friction under oscillating motion, simulating high-frequency contact dynamics.[6]

Experimental Protocol: Wear Scar Diameter (ASTM D4172)

  • Apparatus: Four-ball wear tester.

  • Procedure:

    • Three steel balls are clamped together in a cup, and a fourth ball is rotated against them.

    • The cup is filled with the this compound sample.

    • A specified load is applied, and the top ball is rotated at a set speed for a designated time.

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • Data Analysis: The average wear scar diameter is calculated and reported. A smaller diameter indicates better anti-wear properties.

In-Vitro Cytotoxicity Assessment

For applications in drug development and personal care, it is crucial to assess the potential toxicity of this compound at a cellular level.

Table 3: In-Vitro Cytotoxicity Assays for this compound

AssayPrincipleEndpoint Measured
MTT AssayMeasures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce a yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8]Cell viability and metabolic activity.[7][8]
LDH Release AssayMeasures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[8]Cell membrane integrity and cytotoxicity.[8]
Trypan Blue Exclusion AssayDistinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes are stained blue.[7]Direct count of viable and non-viable cells.[7]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Seed a suitable cell line (e.g., HaCaT keratinocytes or NIH/3T3 fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the existing medium from the wells and add the this compound solutions. Include a vehicle control (medium with the solvent used to dissolve this compound, if any) and a positive control (a known cytotoxic agent).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Tribological Performance cluster_2 Phase 3: In-Vitro Cytotoxicity PropylPalmitate This compound Sample Viscosity Viscosity (ASTM D445) PropylPalmitate->Viscosity Density Density (ASTM D1298) PropylPalmitate->Density FlashPoint Flash Point (ASTM D92/D93) PropylPalmitate->FlashPoint PourPoint Pour Point (ASTM D97) PropylPalmitate->PourPoint WearTest Wear Scar (ASTM D4172) PropylPalmitate->WearTest FrictionTest Friction Coefficient (ASTM D5183) PropylPalmitate->FrictionTest CellCulture Cell Culture CompoundTreatment Treatment with this compound CellCulture->CompoundTreatment MTT MTT Assay CompoundTreatment->MTT LDH LDH Release Assay CompoundTreatment->LDH TrypanBlue Trypan Blue Assay CompoundTreatment->TrypanBlue DataAnalysis Data Analysis MTT->DataAnalysis LDH->DataAnalysis TrypanBlue->DataAnalysis

Caption: Experimental workflow for testing this compound.

G cluster_pathway Hypothetical Cytotoxicity Pathway PropylPalmitate This compound Exposure Membrane Cell Membrane Interaction PropylPalmitate->Membrane Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria ROS Increased ROS Production Mitochondria->ROS Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical signaling pathway for cytotoxicity.

References

Application of Propyl Palmitate in Transdermal Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl palmitate, an ester of propyl alcohol and palmitic acid, is a widely utilized excipient in the pharmaceutical and cosmetic industries. In the realm of transdermal drug delivery, it functions as an effective penetration enhancer, facilitating the passage of active pharmaceutical ingredients (APIs) through the skin's primary barrier, the stratum corneum. Its lipophilic nature allows it to integrate into and disrupt the highly organized lipid matrix of this layer, thereby increasing the permeation of a wide range of drug molecules.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to support the formulation and development of effective transdermal drug delivery systems incorporating this compound.

Mechanism of Action

The primary mechanism by which this compound enhances skin permeation is through the disruption of the highly ordered lipid lamellae of the stratum corneum.[1][2] This disruption increases the fluidity of the lipid bilayers, which in turn enhances the diffusivity of the drug through the skin.[2] Additionally, this compound can act as a solvent for the drug within the stratum corneum, improving its partitioning from the formulation into the skin.[2]

cluster_0 Formulation cluster_1 Stratum Corneum cluster_2 Viable Epidermis PropylPalmitate This compound LipidBilayer Organized Lipid Bilayer PropylPalmitate->LipidBilayer Disrupts API Active Pharmaceutical Ingredient (API) API->LipidBilayer Low Permeation DisruptedBilayer Disrupted Lipid Bilayer (Increased Fluidity) API->DisruptedBilayer Enhanced Permeation LipidBilayer->DisruptedBilayer SystemicCirculation Systemic Circulation DisruptedBilayer->SystemicCirculation Drug Diffusion

Caption: Mechanism of this compound as a Skin Permeation Enhancer.

Quantitative Data on Permeation Enhancement

The efficacy of this compound in enhancing the transdermal permeation of various drugs has been demonstrated in several in vitro studies. The following tables summarize key findings.

Table 1: Impact of Isothis compound Pre-treatment on the Permeation of Various Drugs [3]

DrugIPP Concentration (w/w in Ethanol)Flux (µg/cm²/h)Permeability Coefficient (cm/h) x 10⁻³Enhancement Ratio (Flux)
Oxaprozin 0% (Control)0.15 ± 0.020.08 ± 0.011.0
5%6.38 ± 0.703.59 ± 0.3942.5
10%12.37 ± 1.126.95 ± 0.6382.5
15%25.18 ± 2.0314.15 ± 1.14167.9
20%30.25 ± 2.5116.99 ± 1.41201.7
Nimesulide 0% (Control)1.51 ± 0.180.76 ± 0.091.0
5%8.35 ± 0.924.18 ± 0.465.5
10%12.89 ± 1.356.45 ± 0.688.5
15%15.42 ± 1.667.71 ± 0.8310.2
20%18.23 ± 1.949.12 ± 0.9712.1
Gliclazide 0% (Control)0.22 ± 0.030.11 ± 0.021.0
5%4.12 ± 0.452.06 ± 0.2318.7
10%7.89 ± 0.813.95 ± 0.4135.9
15%11.23 ± 1.245.62 ± 0.6251.0
20%14.88 ± 1.537.44 ± 0.7767.6
Ribavirin 0% (Control)0.09 ± 0.010.05 ± 0.011.0
5%1.25 ± 0.140.63 ± 0.0713.9
10%2.46 ± 0.281.23 ± 0.1427.3
15%3.89 ± 0.421.95 ± 0.2143.2
20%5.12 ± 0.552.56 ± 0.2856.9

Data adapted from Guo et al., 2006.[3]

Table 2: Influence of Isothis compound on Zolmitriptan Release from a Transdermal Patch [3][4]

IPP Concentration (%)Cumulative Drug Release (%) after 24 hours
24.8
511.5
1016.0
1215.1
1514.8

Data is adapted from Lian et al., 2019.[3][4]

Noteworthy Findings:

  • The release of zolmitriptan from the patch increased as the concentration of IPP was raised from 2% to 10%.[3][4]

  • Concentrations of IPP above 10% did not result in a further increase in drug release.[3][4]

  • It is suggested that isothis compound enhances drug release by increasing the fluidity of the adhesive matrix and competing with the drug for binding sites within the patch.[3][4]

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard methodology for assessing the permeation of a drug through an excised skin membrane.

A Skin Membrane Preparation B Franz Cell Assembly A->B C Drug Formulation Application B->C D Sampling from Receptor Medium C->D E Sample Analysis (e.g., HPLC) D->E F Data Analysis E->F G Determine Permeation Parameters (Flux, Lag Time, etc.) F->G

Caption: Experimental Workflow for an In Vitro Skin Permeation Study.

1. Skin Membrane Preparation [3]

  • Skin Source: Full-thickness abdominal skin from male Wistar rats is a commonly used model. Porcine ear skin is also a suitable alternative due to its similarity to human skin.

  • Preparation:

    • Gently remove the hair from the skin surface.

    • Carefully excise the skin and remove any underlying subcutaneous fat and connective tissue.

  • Storage: The prepared skin can be used immediately or stored at or below -20°C for later use.

2. Franz Diffusion Cell Assembly and Setup [3]

  • Apparatus: The Franz diffusion cell consists of a donor chamber and a receptor chamber.

  • Membrane Mounting: Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

  • Receptor Medium: Fill the receptor chamber with a suitable buffer, commonly phosphate-buffered saline (PBS) at pH 7.4, to maintain sink conditions. It is crucial to degas the receptor medium before use to prevent the formation of air bubbles.

  • Temperature and Agitation: Maintain the temperature of the receptor medium at 32 ± 1°C to mimic the physiological temperature of the skin surface, and continuously stir the medium.

3. Experimental Procedure

  • Pre-treatment (if applicable): As in the study by Guo et al. (2006), the skin may be pre-treated with an enhancer solution (e.g., this compound in ethanol) for a specified duration before the application of the drug.[3]

  • Drug Application: Apply a precise amount of the drug formulation (e.g., solution, gel, or patch) to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time points, withdraw samples from the receptor medium through the sampling port and replace with an equal volume of fresh, pre-warmed receptor medium.

4. Sample Analysis

  • Analyze the collected samples for drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time (h).

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

  • The lag time (tL) can be determined by extrapolating the linear portion of the curve to the x-axis.

  • The permeability coefficient (Kp) can be calculated using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

  • The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Safety and Toxicity Profile

This compound is generally considered safe for use in topical and transdermal formulations.[5]

  • Acute Toxicity: It exhibits very low acute toxicity.[5]

  • Skin and Eye Irritation: It is not a significant skin or eye irritant.[5]

  • Sensitization: There is no evidence of skin sensitization.[5]

  • Metabolism: this compound is expected to undergo hydrolysis to its constituent parts: palmitic acid and propyl alcohol, which are endogenous or well-characterized substances.[5]

Table 3: Summary of Toxicological Data for Isothis compound [5]

Test TypeSpeciesRouteEndpointValue
Acute ToxicityRatOralLD50>5,000 mg/kg
Acute ToxicityRabbitDermalLD50>5 g/kg
Primary Skin IrritationRabbitDraize TestUndilutedNon-irritating to minimally irritating
Eye IrritationRabbitDraize TestUndilutedNon-irritating to minimally irritating

Conclusion

This compound is a versatile and effective permeation enhancer for transdermal drug delivery. Its ability to disrupt the stratum corneum barrier leads to a significant increase in the skin permeation of a variety of drugs. The provided quantitative data and experimental protocols offer a solid foundation for researchers and formulation scientists to effectively utilize this compound in the development of novel transdermal therapeutic systems. As with any excipient, formulation-specific optimization and safety assessments are crucial for successful product development.

References

Application Notes and Protocols: Propyl Palmitate as a Matrix in Controlled-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl palmitate, the ester of propyl alcohol and palmitic acid, is a lipophilic compound with properties that make it a promising candidate for use as a matrix-forming excipient in controlled-release drug delivery systems.[1][2] Its waxy nature and low melting point (approximately 20-21°C) allow for its application in various formulation techniques, including melt granulation and spray congealing, to create a hydrophobic matrix that can retard the release of entrapped active pharmaceutical ingredients (APIs). This document provides a comprehensive overview of the application of this compound and analogous lipidic materials in the formulation of controlled-release dosage forms, complete with detailed experimental protocols and data presentation.

While extensive research has been conducted on various lipidic excipients like waxes, fatty alcohols, and glyceryl esters for controlled-release applications, specific literature on this compound as a primary matrix former for oral solid dosage forms is less prevalent. However, based on its physicochemical properties, its behavior is expected to be similar to other well-studied hydrophobic matrix formers. This document will, therefore, draw upon established principles and methodologies from related lipid-based controlled-release systems to provide a thorough guide.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in formulation development.

PropertyValueReference
Chemical Formula C19H38O2[2]
Molecular Weight 298.5 g/mol [2]
Appearance White solid (est.)[1]
Melting Point 20.00 to 21.00 °C[1]
Specific Gravity 0.82700 to 0.83300 @ 25.00 °C[1]
Solubility Insoluble in water; soluble in organic solvents[3]
Refractive Index 1.43600 to 1.44200 @ 20.00 °C[1]

Mechanism of Drug Release from a this compound Matrix

The primary mechanism of drug release from a hydrophobic matrix like one formed with this compound is typically a combination of diffusion and erosion.

G cluster_matrix This compound Matrix Tablet cluster_environment Aqueous Environment (e.g., GI Tract) Matrix Drug Dispersed in This compound Matrix Water Water Penetration Matrix->Water Hydration Dissolution Drug Dissolution within Matrix Water->Dissolution Erosion Matrix Erosion Water->Erosion Diffusion Drug Diffusion through Pores Dissolution->Diffusion Release Drug Release Diffusion->Release Erosion->Release

Drug release mechanism from a hydrophobic matrix.

Initially, water penetrates the matrix, forming channels and pores. The entrapped drug dissolves in this intruded water and then diffuses out of the matrix. Simultaneously, the matrix itself may slowly erode, further releasing the drug. The overall release rate is governed by the interplay of these two processes and is influenced by the formulation's porosity, tortuosity, and the solubility of the drug.

Formulation Techniques

This compound's low melting point makes it suitable for melt-based formulation techniques.

Melt Granulation

Melt granulation is a solvent-free process that is advantageous for moisture-sensitive drugs. In this technique, the binder, which is solid at room temperature, is melted to facilitate the agglomeration of powder particles.

G Start Start: API and Excipients Blending Dry Blending of API, This compound, and other excipients Start->Blending Heating Heating above the melting point of this compound Blending->Heating Granulation High-Shear Mixing to form Granules Heating->Granulation Cooling Cooling to Room Temperature Granulation->Cooling Milling Milling of Granules Cooling->Milling Blending2 Blending with Lubricant Milling->Blending2 Compression Tablet Compression Blending2->Compression End End: Controlled-Release Tablets Compression->End

Workflow for Melt Granulation.
Spray Congealing (Spray Chilling)

Spray congealing is a microencapsulation technique where a molten formulation is sprayed into a cooling chamber, causing the droplets to solidify into microparticles. This method is suitable for producing free-flowing powders with good content uniformity.

Experimental Protocols

The following protocols are based on established methodologies for lipid-based matrix tablets and can be adapted for formulations containing this compound.

Protocol 1: Preparation of this compound Matrix Tablets by Melt Granulation

Objective: To prepare sustained-release matrix tablets of a model drug using this compound as the matrix former by the melt granulation technique.

Materials:

  • Model Drug (e.g., Theophylline, Diclofenac Sodium)

  • This compound

  • Filler (e.g., Lactose, Microcrystalline Cellulose)

  • Lubricant (e.g., Magnesium Stearate)

  • High-shear granulator with a heating jacket

  • Tablet press

Methodology:

  • Pre-blending: Accurately weigh the model drug, this compound, and filler. Transfer the materials to the bowl of the high-shear granulator and blend for 5-10 minutes at a low impeller speed.

  • Granulation: Heat the jacket of the granulator to a temperature approximately 10-15°C above the melting point of this compound. Increase the impeller speed to facilitate granulation as the this compound melts and binds the powder particles. Continue granulation for 10-15 minutes.

  • Cooling: Cool the granules to room temperature while mixing at a low speed.

  • Milling: Pass the cooled granules through a suitable sieve (e.g., 20 mesh) to obtain a uniform particle size.

  • Lubrication: Add the lubricant (magnesium stearate) to the milled granules and blend for 2-3 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Protocol 2: In Vitro Drug Release Study

Objective: To evaluate the in vitro drug release profile of the prepared this compound matrix tablets.

Materials and Equipment:

  • USP Dissolution Apparatus II (Paddle Method)

  • Dissolution Medium (e.g., 0.1 N HCl for 2 hours, followed by pH 6.8 phosphate buffer)

  • UV-Vis Spectrophotometer or HPLC system

  • Syringes and filters (0.45 µm)

Methodology:

  • Set up the dissolution apparatus with 900 mL of the dissolution medium, maintained at 37 ± 0.5°C.

  • Set the paddle speed to 50 or 100 RPM.

  • Place one tablet in each dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method (UV-Vis or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Data Presentation: Influence of this compound Concentration on Drug Release

The following table is a hypothetical representation of how the concentration of this compound in a matrix tablet formulation could influence the drug release profile of a highly water-soluble drug.

Formulation CodeDrug (%)This compound (%)Filler (%)Lubricant (%)% Drug Released at 2h% Drug Released at 8h% Drug Released at 12h
F1201069145.2 ± 3.185.6 ± 4.598.7 ± 2.8
F2202059132.8 ± 2.570.1 ± 3.992.4 ± 4.1
F3203049121.5 ± 1.955.9 ± 3.278.3 ± 3.5
F4204039115.7 ± 2.242.3 ± 2.865.1 ± 4.0

Data are presented as mean ± standard deviation (n=3).

As illustrated, an increase in the concentration of the hydrophobic matrix former, this compound, is expected to decrease the rate and extent of drug release due to increased tortuosity and reduced porosity of the matrix.

Characterization of this compound Based Formulations

A thorough characterization of the prepared formulations is crucial to ensure quality and performance.

Logical Flow for Formulation Characterization

G cluster_precomp Pre-Compression (Granules) cluster_postcomp Post-Compression (Tablets) Start Prepared Granules/Tablets AngleOfRepose Angle of Repose Start->AngleOfRepose BulkDensity Bulk & Tapped Density Start->BulkDensity Compressibility Compressibility Index Start->Compressibility Hardness Hardness Start->Hardness Friability Friability Start->Friability WeightVariation Weight Variation Start->WeightVariation DrugContent Drug Content Uniformity Start->DrugContent Release In Vitro Release Start->Release

Characterization workflow for formulations.

Conclusion

This compound, due to its lipidic nature and favorable thermal properties, presents a viable option as a matrix-forming agent for controlled-release oral dosage forms. By employing techniques such as melt granulation, formulators can develop robust sustained-release tablets. The principles and protocols outlined in this document, derived from extensive research on analogous hydrophobic materials, provide a solid foundation for the development and evaluation of this compound-based controlled-release systems. Further research focusing specifically on this compound will help to fully elucidate its potential and optimize its application in pharmaceutical formulations.

References

Methodology for Microencapsulation of Propyl Palmitate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the microencapsulation of propyl palmitate, a versatile lipophilic compound, for various applications, including drug delivery and thermal energy storage. The following sections detail common microencapsulation techniques, characterization methods, and in-vitro release study protocols.

This compound is an ester of propyl alcohol and palmitic acid, serving as an emollient, solvent, and penetration enhancer in topical and transdermal pharmaceutical formulations[1][2][3][4]. Its lipophilic nature makes it an excellent candidate for encapsulating hydrophobic active pharmaceutical ingredients (APIs).

Microencapsulation Techniques

Several techniques can be employed for the microencapsulation of this compound. The choice of method depends on the desired particle size, morphology, and application.

Spray Drying

Spray drying is a widely used, rapid, and scalable method for producing microcapsules[5]. It is particularly suitable for heat-stable substances. The process involves atomizing a feed solution or emulsion into fine droplets inside a heated chamber, where the solvent evaporates, leaving behind solid microparticles[6].

Experimental Protocol: Spray Drying of this compound with a Model Hydrophobic Drug

  • Emulsion Preparation:

    • Oil Phase: Dissolve the desired amount of a model hydrophobic drug in this compound.

    • Aqueous Phase: Prepare an aqueous solution of a suitable wall material, such as maltodextrin or a combination of maltodextrin and modified starch[7][8]. A typical concentration is 10-30% w/v. Add an emulsifier like Tween 80 (e.g., 0.5% w/v) to the aqueous phase.

    • Emulsification: Gradually add the oil phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a stable oil-in-water (o/w) emulsion[7][8].

  • Spray Drying:

    • Feed the emulsion into a laboratory-scale spray dryer.

    • Inlet Temperature: 140-180°C[9].

    • Outlet Temperature: 70-90°C.

    • Feed Rate: 5-15 mL/min.

    • Atomization Pressure: 2-4 bar[10].

  • Collection and Storage:

    • Collect the dried microcapsules from the cyclone separator.

    • Store the microcapsules in a desiccator at room temperature to prevent moisture absorption.

Illustrative Data for Spray-Dried this compound Microcapsules

Formulation CodeDrug:this compound RatioWall Material (Maltodextrin:Starch)Encapsulation Efficiency (%)Mean Particle Size (µm)
SD-PP-011:53:185 ± 415.2 ± 2.1
SD-PP-021:103:192 ± 318.5 ± 2.8
SD-PP-031:51:188 ± 514.8 ± 1.9
Emulsification-Solvent Evaporation

This technique is suitable for encapsulating both hydrophobic and lipophilic compounds and offers flexibility in selecting the encapsulating material[5]. It involves emulsifying a polymer solution containing the core material into an immiscible continuous phase, followed by the evaporation of the solvent to form solid microparticles[5][11].

Experimental Protocol: Emulsification-Solvent Evaporation for this compound

  • Organic Phase Preparation:

    • Dissolve a biodegradable polymer such as Poly(lactic-co-glycolic acid) (PLGA) in a volatile organic solvent like dichloromethane (DCM) or ethyl acetate. A typical polymer concentration is 5-10% w/v.

    • Dissolve the desired amount of the model hydrophobic drug and this compound in the polymer solution.

  • Emulsification:

    • Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1% w/v).

    • Add the organic phase to the aqueous phase under continuous stirring (e.g., 500-1000 rpm) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Continue stirring the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow for the complete evaporation of the organic solvent.

  • Microcapsule Recovery:

    • Collect the solidified microcapsules by filtration or centrifugation.

    • Wash the microcapsules with distilled water to remove any residual stabilizer.

    • Dry the microcapsules in a vacuum oven or by lyophilization.

Illustrative Data for this compound Microcapsules by Emulsification-Solvent Evaporation

Formulation CodeDrug:this compound:Polymer RatioStabilizer (PVA) Conc. (%)Encapsulation Efficiency (%)Mean Particle Size (µm)
ESE-PP-011:5:201.078 ± 655.7 ± 8.3
ESE-PP-021:10:201.085 ± 462.1 ± 9.5
ESE-PP-031:5:300.582 ± 548.9 ± 7.1
Complex Coacervation

Complex coacervation involves the interaction of two oppositely charged polymers in an aqueous solution to form a polymer-rich phase (coacervate) that encapsulates the dispersed core material[12][13]. This method is well-suited for encapsulating hydrophobic substances like essential oils and can be adapted for this compound[14].

Experimental Protocol: Complex Coacervation of this compound

  • Polymer Solution Preparation:

    • Prepare separate aqueous solutions of two oppositely charged polymers, for example, gelatin (positively charged below its isoelectric point) and acacia (negatively charged)[12]. Typical concentrations are 1-5% w/v.

  • Emulsion Formation:

    • Disperse the this compound (containing the dissolved drug) in the gelatin solution under homogenization to form an o/w emulsion.

  • Coacervation Induction:

    • Slowly add the acacia solution to the emulsion while maintaining the temperature above the gelling point of gelatin (e.g., 40-50°C).

    • Adjust the pH of the mixture to induce coacervation (typically around pH 4.0-4.5 for gelatin-acacia systems) by dropwise addition of an acid (e.g., acetic acid)[15]. A milky precipitate (the coacervate) will form and coat the oil droplets.

  • Hardening and Collection:

    • Cool the dispersion to below the gelling point of gelatin (e.g., 5-10°C) to solidify the coacervate shell.

    • Add a cross-linking agent, such as glutaraldehyde, to harden the microcapsules[13].

    • Collect the microcapsules by filtration, wash with water, and dry (e.g., freeze-drying or air drying).

Illustrative Data for this compound Microcapsules by Complex Coacervation

Formulation CodeCore:Wall RatioGelatin:Acacia RatioEncapsulation Efficiency (%)Mean Particle Size (µm)
CC-PP-011:21:195 ± 2110.4 ± 15.2
CC-PP-021:31:197 ± 1125.8 ± 18.9
CC-PP-031:22:193 ± 3105.1 ± 13.7

Characterization of Microcapsules

Thorough characterization is essential to ensure the quality and performance of the microencapsulated this compound.

Particle Size and Morphology
  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, shape, and size of the microcapsules[10][11].

  • Particle Size Analysis: Techniques like laser diffraction can be used to determine the mean particle size and size distribution[16].

Encapsulation Efficiency and Drug Loading

The encapsulation efficiency (EE) and drug loading (DL) are critical parameters for drug delivery systems.

Protocol: Determination of Encapsulation Efficiency

  • Accurately weigh a known amount of microcapsules.

  • Crush the microcapsules and extract the core material (this compound and drug) using a suitable organic solvent in which the drug is soluble (e.g., isopropanol)[17].

  • Filter the solution to remove the shell material.

  • Analyze the concentration of the drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the EE and DL using the following formulas:

    • EE (%) = (Actual Drug Content / Theoretical Drug Content) x 100

    • DL (%) = (Weight of Drug in Microcapsules / Total Weight of Microcapsules) x 100

In-Vitro Drug Release Studies

In-vitro release studies are performed to evaluate the release kinetics of the encapsulated drug from the microcapsules.

Protocol: In-Vitro Drug Release Study

  • Apparatus: Use a USP dissolution apparatus (e.g., paddle type).

  • Dissolution Medium: Select a dissolution medium that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Disperse a known quantity of microcapsules in the dissolution medium maintained at 37°C.

    • At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism[12][14][16][18].

Illustrative In-Vitro Drug Release Profile

Time (hours)Cumulative Release (%) - SD-PP-01Cumulative Release (%) - ESE-PP-01Cumulative Release (%) - CC-PP-01
125.315.88.2
242.128.415.6
465.745.929.8
888.968.255.4
1295.285.172.3
2498.696.589.7

Visualizations

Experimental_Workflow_Spray_Drying cluster_prep Emulsion Preparation cluster_sd Spray Drying cluster_char Characterization prep_oil Prepare Oil Phase (Drug in this compound) emulsify Homogenize to form O/W Emulsion prep_oil->emulsify prep_aq Prepare Aqueous Phase (Wall Material + Emulsifier) prep_aq->emulsify spray_dry Spray Dry Emulsion emulsify->spray_dry collect Collect Microcapsules spray_dry->collect sem SEM Analysis collect->sem psa Particle Size Analysis collect->psa ee Encapsulation Efficiency collect->ee release In-Vitro Release Study collect->release

Caption: Workflow for microencapsulation of this compound by spray drying.

Experimental_Workflow_ESE cluster_prep Phase Preparation cluster_proc Microencapsulation Process cluster_char Characterization prep_org Prepare Organic Phase (Drug, this compound, Polymer in Solvent) emulsify Emulsify Organic Phase in Aqueous Phase prep_org->emulsify prep_aq Prepare Aqueous Phase (Stabilizer in Water) prep_aq->emulsify evap Solvent Evaporation emulsify->evap recover Filter, Wash, and Dry Microcapsules evap->recover sem SEM Analysis recover->sem psa Particle Size Analysis recover->psa ee Encapsulation Efficiency recover->ee release In-Vitro Release Study recover->release Release_Mechanism_Pathway cluster_microcapsule Microcapsule cluster_release Release Environment (e.g., In-Vitro Medium) drug_core Drug in This compound Core polymer_shell Polymer Shell diffusion Diffusion through Polymer Matrix drug_core->diffusion 3. Diffusion of Drug through shell polymer_shell->diffusion 1. Penetration of Medium erosion Polymer Shell Erosion/ Degradation polymer_shell->erosion Alternative/Concurrent Mechanism diffusion->drug_core 2. Dissolution of Drug dissolution Drug Dissolution in Medium diffusion->dissolution 4. Release into Medium erosion->dissolution

References

Application Note: Determination of Propyl Palmitate Purity using Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the determination of the purity of propyl palmitate using Gas Chromatography with Flame Ionization Detection (GC-FID). This compound, a fatty acid ester, finds applications in the pharmaceutical, cosmetic, and food industries. Ensuring its purity is critical for product quality, safety, and efficacy. The described methodology, adapted from established methods for similar long-chain fatty acid esters, provides a robust framework for the quantitative analysis of this compound and the identification of potential volatile impurities.

Introduction

This compound (C₁₉H₃₈O₂) is the ester of propyl alcohol and palmitic acid. It is used as an emollient, solvent, and penetration enhancer in various formulations. The purity of this compound can affect its physical and chemical properties, as well as the stability and safety of the final product. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and reliable analytical technique for the purity assessment of volatile and semi-volatile compounds like fatty acid esters.[1] This method offers high resolution, sensitivity, and reproducibility, making it ideal for quality control in research and drug development.

This document provides a detailed experimental protocol for the GC-FID analysis of this compound, including system suitability requirements and data analysis procedures.

Experimental Protocol

This protocol is a general guideline and should be validated for specific laboratory conditions and sample matrices.

1. Materials and Reagents

  • This compound (Sample for analysis)

  • This compound Reference Standard (High purity)

  • Hexane (or other suitable solvent, HPLC grade or equivalent)

  • Helium (Carrier gas, high purity)

  • Hydrogen (FID fuel gas, high purity)

  • Air (FID oxidant gas, high purity)

2. Instrumentation

A gas chromatograph equipped with a flame ionization detector and a capillary column is required. The following instrumental conditions are recommended and are based on methods for analogous fatty acid esters.

Table 1: GC-FID Instrumental Parameters

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC (or equivalent)
Column HP-5 (30 m x 0.32 mm x 0.25 µm) or equivalent non-polar capillary column
Injector Split/Splitless
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Carrier Gas Helium
Flow Rate 2.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 150 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Injection Volume 1 µL
Split Ratio 50:1

3. Standard and Sample Preparation

  • Standard Solution: Accurately weigh approximately 50 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Sample Solution: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.

4. Chromatographic Procedure

  • Equilibrate the GC-FID system with the conditions specified in Table 1 until a stable baseline is achieved.

  • Inject 1 µL of the hexane blank to ensure the system is clean.

  • Inject 1 µL of the Standard Solution in triplicate to check for system suitability.

  • Inject 1 µL of the Sample Solution in triplicate.

  • Record the chromatograms and integrate the peak areas.

Data Presentation and Analysis

The purity of this compound is determined by the area percent method. The area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Table 2: System Suitability Requirements

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=3) ≤ 2.0%

Table 3: Example Quantitative Data (Hypothetical)

Sample IDRetention Time (min)Peak AreaArea %
This compound12.51,250,00099.5
Impurity 110.23,0000.24
Impurity 211.83,2500.26

Note: Retention times are hypothetical and will vary depending on the specific GC system and column used.

Potential Impurities

Potential impurities in this compound can arise from the manufacturing process. The synthesis of this compound typically involves the esterification of palmitic acid with propanol. Common impurities may include:

  • Unreacted Palmitic Acid: A non-volatile impurity that may not be detected by this GC-FID method.

  • Unreacted Propanol: A volatile impurity that would elute very early in the chromatogram.

  • Other Fatty Acid Esters: If the palmitic acid used is not pure, other fatty acid propyl esters may be present.

  • By-products of the esterification reaction.

Workflow and Signaling Pathway Diagrams

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting A Weigh this compound (Sample & Standard) B Dissolve in Hexane A->B C Dilute to Final Concentration B->C F System Suitability Injections (Standard x3) C->F Standard G Sample Injections (Sample x3) C->G Sample D System Equilibration E Blank Injection D->E E->F F->G H Peak Integration G->H I Purity Calculation (Area % Method) H->I J Generate Report I->J

Caption: Experimental workflow for the determination of this compound purity by GC-FID.

Logical_Relationship PropylPalmitate This compound Purity GCFID GC-FID Analysis PropylPalmitate->GCFID is determined by PurityData Purity Data (Area %) GCFID->PurityData yields ImpurityProfile Impurity Profile GCFID->ImpurityProfile yields QualityControl Quality Control Decision PurityData->QualityControl informs ImpurityProfile->QualityControl informs

Caption: Logical relationship between GC-FID analysis and quality control of this compound.

Conclusion

The GC-FID method described in this application note provides a reliable and efficient means for determining the purity of this compound. The protocol is straightforward and utilizes standard gas chromatography equipment. Adherence to the system suitability criteria will ensure the generation of accurate and reproducible results, which are essential for quality control in research, development, and manufacturing environments. For regulatory submissions, a full method validation in accordance with ICH guidelines is recommended.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Propyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propyl palmitate is a fatty acid ester with applications in the pharmaceutical, cosmetic, and food industries as an emollient, solvent, and flavoring agent.[1] Ensuring the purity and quality of this compound is crucial for its use in these applications. While gas chromatography (GC) is a commonly employed technique for the analysis of fatty acid esters, High-Performance Liquid Chromatography (HPLC) offers a robust alternative, particularly for the analysis of non-volatile impurities and for monitoring reaction kinetics.[2][3] This application note provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters based on analogous compounds.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible HPLC analysis. The goal is to dissolve the sample in a suitable solvent, remove any particulate matter, and prepare a concentration appropriate for the detector's linear range.

  • Solvent Selection: The sample should be dissolved in a solvent that is miscible with the mobile phase. For reversed-phase HPLC, a solvent similar to the mobile phase, such as acetonitrile or a mixture of acetonitrile and water, is recommended.[4][5]

  • Concentration: A typical sample concentration for HPLC analysis is approximately 1 mg/mL.[4] However, the optimal concentration may vary depending on the detector's sensitivity and the specific analytical goals. It may be necessary to dilute the sample if peaks are broad or tailing.[4]

  • Procedure:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve the sample in 25.0 mL of the initial mobile phase solvent (e.g., a 50:50 v/v mixture of acetonitrile and water) to achieve a 1 mg/mL solution.

    • Vortex the solution until the sample is completely dissolved. Sonication may be used to aid dissolution.[4]

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[4][6]

    • Transfer the filtered solution into an HPLC vial for analysis.[7]

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These conditions are adapted from a validated method for a structurally similar compound, isothis compound, and its impurities.[2][5]

ParameterSpecification
HPLC System Equipped with a Diode Array Detector (DAD) or UV-Vis Detector
Column Reversed-phase C8, 5 µm particle size, 4.6 x 150 mm
Mobile Phase Isocratic mixture of acetonitrile and water (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 24°C
Injection Volume 5 µL
Detection Wavelength This compound does not have a strong chromophore, therefore detection can be challenging. A low UV wavelength (e.g., 205-215 nm) or a Refractive Index (RI) detector may be necessary. For impurity analysis, the wavelength should be optimized for the impurity of interest.

3. Method Validation Parameters

Method validation is essential to ensure that the analytical method is suitable for its intended purpose. The following table summarizes key validation parameters, with data derived from an HPLC method for the analysis of an impurity (isopropyl p-toluenesulfonate) in an isothis compound matrix, which can serve as a benchmark for a this compound method.[5][8]

ParameterTypical Performance
Linearity (Correlation Coefficient, R²) > 0.999
Limit of Detection (LOD) ~0.96 µg/g
Limit of Quantification (LOQ) ~2.91 µg/g
Accuracy (Recovery) 90.2% - 102.1%
Precision (Relative Standard Deviation, %RSD) < 7%

Data Presentation

Quantitative data from a representative analysis of a related compound are presented below to illustrate the expected performance of the HPLC method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Theoretical Plates > 2000Complies
Tailing Factor < 2.0Complies
Peak Symmetry 0.9 - 1.2Complies
Capacity Factor (k') > 2Complies

Table 2: Recovery Data for a Spiked Impurity in Isothis compound [5][8]

Spiking Level (µg/g)Mean Recovery (%)%RSD
198.54.5
2.5101.23.8
599.82.1
10100.51.5

Visualizations

Experimental Workflow for HPLC Analysis of this compound

G Figure 1: Experimental Workflow for HPLC Analysis of this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.22 µm Filter dissolve->filter inject Inject Sample into HPLC filter->inject Transfer to HPLC Vial separate Chromatographic Separation inject->separate detect Detection (DAD/UV/RI) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Figure 1: Experimental Workflow for HPLC Analysis of this compound

Logical Relationship for Method Validation

G Figure 2: Logical Relationship of Method Validation Parameters method Analytical Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity robustness Robustness method->robustness lod LOD linearity->lod loq LOQ linearity->loq

Figure 2: Logical Relationship of Method Validation Parameters

References

Troubleshooting & Optimization

Technical Support Center: Propyl Palmitate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their propyl palmitate esterification experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound esterification? this compound esterification is a chemical reaction that forms this compound, an ester, from palmitic acid and a propanol source, typically isopropanol (propan-2-ol). The most common method is the Fischer esterification, which involves reacting the carboxylic acid (palmitic acid) and the alcohol (isopropanol) in the presence of an acid catalyst.[1][2][3] The reaction is reversible, meaning it can proceed in both the forward (ester formation) and reverse (hydrolysis) directions.[1]

Q2: What are the primary challenges in this compound synthesis? The main challenges encountered during the synthesis of this compound include:

  • Equilibrium Limitations: The reversible nature of the esterification reaction means that as the product (this compound and water) accumulates, the reaction can slow down and reach a state of equilibrium where the yield is limited.[1]

  • Water Removal: The water produced as a byproduct can drive the reaction backward through hydrolysis, reducing the final ester yield.[1] Efficient removal of this water is critical to shift the equilibrium towards the product side and achieve high conversion.[1]

  • Catalyst Management: Homogeneous acid catalysts (like sulfuric acid) are effective but must be neutralized and removed from the final product, which can complicate purification and generate waste.[1]

  • Side Reactions: High reaction temperatures or excessive catalyst concentrations can lead to undesirable side reactions, such as dehydration of the alcohol or charring of the reaction mixture, resulting in a dark-colored product and impurities.[1]

Q3: What is the role of the acid catalyst? The acid catalyst increases the rate of the esterification reaction by lowering the activation energy. In Fischer esterification, the catalyst protonates the carbonyl oxygen of the palmitic acid. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the isopropanol.[1] Catalysts like concentrated sulfuric acid can also act as dehydrating agents, helping to remove the water formed during the reaction.[1]

Q4: Why is it necessary to remove water from the reaction? According to Le Chatelier's principle, removing a product from a reaction at equilibrium will cause the system to shift in the direction that produces more of that product. In this case, water is a product. By continuously removing water as it forms, the equilibrium is shifted towards the formation of more this compound, driving the reaction to completion and maximizing the yield.[1] Studies have shown that effective water removal can increase esterification yields significantly.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound esterification process.

Problem: Low or No Product Yield
Probable CauseRecommended Solution
Reaction has not reached equilibrium. Increase the reaction time and/or increase the reaction temperature. Monitor the reaction progress using techniques like TLC or by measuring the acid value of the mixture.[1]
Unfavorable equilibrium. Use a large excess of one reactant, typically the alcohol (isopropanol). This shifts the equilibrium towards the product side. Molar ratios of alcohol to acid can range from 2:1 to 7:1 or higher.[1][2][4]
Water byproduct is hydrolyzing the ester. Remove water as it is formed. Use a Dean-Stark apparatus during reflux or add a dehydrating agent like molecular sieves to the reaction mixture.[1][5]
Insufficient or inactive catalyst. Verify the amount and concentration of the catalyst used. For solid catalysts, ensure they have not been deactivated or poisoned. If necessary, regenerate or replace the catalyst.[1]
Problem: Slow Reaction Rate
Probable CauseRecommended Solution
Inadequate mixing. Increase the agitation or stirring speed to eliminate mass transfer limitations and ensure the reactants and catalyst are well-dispersed.[1]
Low reaction temperature. Gradually increase the reaction temperature while monitoring for any signs of side reactions or charring. Higher temperatures generally increase the reaction rate.[1][6]
Presence of water in reactants. Ensure that the palmitic acid and isopropanol are as anhydrous (dry) as possible before starting the reaction. Water can inhibit the catalyst and slow the reaction.[1]
Catalyst deactivation (for heterogeneous catalysts). If using a solid or reusable catalyst, it may have lost activity. Regenerate the catalyst according to the manufacturer's instructions or replace it with a fresh batch.[1]
Problem: Reaction Mixture Turns Dark Brown or Black (Charring)
Probable CauseRecommended Solution
Reaction temperature is too high. Reduce the reaction temperature. While higher temperatures increase the rate, excessive heat can cause decomposition and charring.[1]
Catalyst concentration is too high. Use a catalytic amount, typically between 1-5 mol% relative to the limiting reactant (palmitic acid).[1]
Catalyst was added too quickly. Add the acid catalyst (e.g., sulfuric acid) slowly and with vigorous stirring to the cooled reaction mixture to dissipate any localized heat generated upon addition.[1]
Problem: Product Purification Issues
Probable CauseRecommended Solution
Residual unreacted starting materials. Ensure the reaction has gone to completion by using excess alcohol or effective water removal. Unreacted palmitic acid can be removed by washing the organic phase with a mild base solution (e.g., sodium bicarbonate).[1][7]
Difficulty in separating a homogeneous catalyst. After the reaction is complete, neutralize the acid catalyst by washing the reaction mixture with a base solution. This converts the acid into a salt, which can be removed in an aqueous wash during a liquid-liquid extraction.[1]
Presence of byproducts from side reactions. Optimize reaction conditions (temperature, catalyst concentration, reaction time) to minimize the formation of byproducts. If byproducts are present, purification by vacuum distillation or column chromatography may be necessary.[1][2]

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis

This table summarizes optimized conditions from a study using p-toluene sulfonic acid (p-TSA) as a catalyst for the esterification of palmitic acid with isopropyl alcohol.

ParameterOptimized Value
Catalyst Amount (p-TSA)5% (wt/wt of palmitic acid)
Molar Ratio (Alcohol:Acid)7:1
Reaction Temperature82 °C
Reference[4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using an acid catalyst and a reflux setup.

Materials:

  • Palmitic Acid

  • Isopropyl Alcohol (Propan-2-ol)

  • Acid Catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic Acid)

  • Sodium Bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, reflux condenser, and a heating mantle. For optimal yield, a Dean-Stark apparatus can be fitted between the flask and the condenser to remove water.[1][2]

  • Reactant Loading: Charge the flask with palmitic acid and an excess of isopropyl alcohol (e.g., a 3:1 to 7:1 molar ratio of alcohol to acid).[2][4]

  • Catalyst Addition: While stirring, slowly add the acid catalyst (typically 1-5 mol% of the palmitic acid) to the mixture.[1]

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain the reaction for 1-4 hours. Monitor the reaction's progress by checking for the disappearance of palmitic acid via TLC or by titrating aliquots to determine the acid value.[2]

  • Work-up & Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel. If needed, dilute with an organic solvent like diethyl ether.

    • Wash the mixture with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.[1]

    • Wash the organic layer sequentially with water and then with brine.

  • Drying and Isolation:

    • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.[7]

    • Filter off the drying agent.

    • Remove the solvent and excess isopropyl alcohol under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.[2]

Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)

This protocol outlines a general method for determining the purity of the synthesized this compound.

Instrumentation and Conditions (based on typical methods):

  • Gas Chromatograph: Equipped with a Flame-Ionization Detector (FID).[7][8]

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-WAX).[7][9][10]

  • Carrier Gas: Helium or Nitrogen.[10]

  • Oven Program: Start at a lower temperature (e.g., 90°C), then ramp up to a higher temperature (e.g., 210-250°C) to ensure separation of all components.[7][10]

  • Injector and Detector Temperature: Typically set around 250-300°C.[9]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent like n-hexane or ethyl acetate (e.g., dissolve ~100 mg in 25 mL of solvent).[7]

  • Injection: Inject a small volume (e.g., 1-5 µL) of the prepared sample into the GC.[7]

  • Analysis: Run the GC program. The components will separate based on their boiling points and interaction with the column's stationary phase.

  • Quantification: Identify the peak corresponding to this compound based on its retention time (which can be confirmed by running a standard). Calculate the purity by the area normalization method: Purity % = (Area of this compound Peak / Total Area of All Peaks) x 100.[7]

Visualizations

Experimental Workflow

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Charge Reactor (Palmitic Acid, Isopropanol) B 2. Add Acid Catalyst (Slowly, with stirring) A->B C 3. Heat to Reflux (e.g., 80-90°C) B->C D 4. Monitor Progress (TLC / Acid Value) C->D E 5. Cool & Neutralize (Wash with NaHCO3) D->E F 6. Liquid-Liquid Extraction (Wash with Water/Brine) E->F G 7. Dry & Concentrate (Anhydrous Na2SO4, Rotovap) F->G H 8. Purity Check (GC-FID) G->H

Caption: Generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Experiment Complete CheckYield Is Yield > 85%? Start->CheckYield CheckPurity Is Product Pure & Colorless? CheckYield->CheckPurity Yes LowYield Low Yield Issue CheckYield->LowYield No Success Successful Synthesis CheckPurity->Success Yes ImpureProduct Impurity/Color Issue CheckPurity->ImpureProduct No TroubleshootYield Review: - Reaction Time/Temp - Water Removal - Reactant Ratio - Catalyst Amount LowYield->TroubleshootYield TroubleshootPurity Review: - Reaction Temp (Charring) - Catalyst Concentration - Work-up Procedure - Purification Method ImpureProduct->TroubleshootPurity

Caption: Decision tree for troubleshooting common issues in this compound synthesis.

References

Challenges in propyl palmitate synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of propyl palmitate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is primarily synthesized via the esterification of palmitic acid with 1-propanol. The synthesis of this compound follows the same core principles as its isomer, isothis compound, by replacing isopropanol with 1-propanol. The main industrial and laboratory methods include:

  • Chemical Catalysis (Fischer-Speier Esterification): This common method employs an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), to accelerate the reaction between palmitic acid and 1-propanol.[1] While effective, it often requires high temperatures and subsequent neutralization and purification steps to remove the catalyst.[2]

  • Enzymatic Catalysis: This "green chemistry" approach utilizes lipases as biocatalysts. It operates under milder conditions (lower temperatures), offering higher specificity, which reduces byproduct formation, and environmental advantages.[3] Immobilized enzymes like Candida antarctica Lipase B (Novozym 435) are frequently used and can often be recovered and reused.[3]

  • Reactive Distillation: This process integrates the reaction and separation of byproducts into a single unit. By continuously removing water as it is formed, it drives the reaction equilibrium toward the product, enabling high conversion rates.[4]

Q2: Why is my reaction yield for this compound consistently low?

A2: Low yield is one of the most common challenges and is typically due to the reversible nature of the esterification reaction. The reaction between palmitic acid and 1-propanol produces this compound and water. As water accumulates, it can hydrolyze the ester back into the starting materials, establishing an equilibrium that limits the final yield.[5] To achieve high conversion (over 90%), one of the products, typically water, must be actively removed from the reaction mixture.[3]

Q3: How can I effectively remove water to improve the yield?

A3: According to Le Chatelier's principle, removing a product will shift the reaction equilibrium towards forming more product.[5] Key strategies for water removal include:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene allows for the continuous removal of the water-propanol azeotrope, physically separating it from the reaction.[6]

  • Dehydrating Agents: Adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can effectively adsorb the water produced, which is particularly useful in solvent-free enzymatic reactions.[3]

  • Using Excess Reactant: Employing a large excess of one reactant, typically the alcohol (1-propanol), can also shift the equilibrium to favor product formation.[5] Molar ratios of alcohol to acid can range from 1.5:1 to as high as 15:1.[3]

Q4: What is the role of the catalyst in the synthesis?

A4: A catalyst's role is to increase the reaction rate by lowering the activation energy, allowing the reaction to reach equilibrium much faster.[2]

  • In acid catalysis , the acid protonates the carbonyl oxygen of palmitic acid. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 1-propanol.[5]

  • In enzymatic catalysis , a lipase enzyme facilitates the reaction through a different mechanism, often a "Ping-Pong Bi-Bi" mechanism, which avoids the need for harsh acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound synthesis.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Reaction has not reached equilibrium. 2. Unfavorable equilibrium due to water. 3. Insufficient or inactive catalyst. 4. Low reaction temperature. 1. Increase the reaction time.2. Use a Dean-Stark apparatus, molecular sieves, or a large excess of 1-propanol to remove water.[3][6]3. Verify the amount and activity of your catalyst. For enzymatic reactions, ensure the enzyme has not denatured.[7]4. Gradually increase the temperature, monitoring for side reactions.[7]
Slow Reaction Rate 1. Inadequate mixing. 2. Low reaction temperature. 3. Catalyst deactivation. 4. Water present in initial reactants. 1. Increase the agitation/stirring speed to overcome mass transfer limitations.2. Increase the temperature. Optimal temperatures are often 50-60°C for enzymatic reactions and reflux temperature for acid-catalyzed reactions.[3]3. For heterogeneous or enzymatic catalysts, regenerate or replace the catalyst.4. Ensure starting materials (palmitic acid, 1-propanol) are anhydrous.
Reaction Mixture Darkens (Charring) 1. Reaction temperature is too high. 2. Acid catalyst concentration is too high. 3. Acid catalyst was added too quickly. 1. Reduce the reaction temperature.2. Use a catalytic amount, typically 1-5 mol% for strong acids.3. Add the acid catalyst slowly to the cooled reactant mixture with vigorous stirring to dissipate localized heat.
Difficult Product Purification 1. Residual unreacted palmitic acid. 2. Difficulty separating the acid catalyst. 3. Emulsion formation during workup. 1. Drive the reaction closer to completion using the methods described for improving yield. Wash the crude product with a basic solution (e.g., sodium bicarbonate) to neutralize and remove unreacted acid.[8]2. For homogeneous catalysts like H₂SO₄, neutralize with a base and perform a liquid-liquid extraction. Consider switching to a heterogeneous (solid) acid catalyst for easier filtration.[9]3. Add brine (saturated NaCl solution) during the aqueous wash to help break the emulsion.

Logical & Experimental Workflows

Visualizing the process can help in planning and troubleshooting. The following diagrams illustrate a general synthesis workflow and a decision-making process for addressing low yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Charge Reactor: Palmitic Acid + 1-Propanol Catalyst Add Catalyst (e.g., H₂SO₄ or Lipase) Reactants->Catalyst Heat Heat to Optimal Temp (e.g., 60-100°C) with Stirring Catalyst->Heat WaterRemoval Continuously Remove Water (e.g., Dean-Stark / Mol. Sieves) Heat->WaterRemoval Monitor Monitor Progress (TLC, GC, or Acid Value) WaterRemoval->Monitor Monitor->Heat Incomplete Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Neutralize Neutralize & Wash (e.g., with NaHCO₃ soln) Cool->Neutralize Separate Separate Organic Layer Neutralize->Separate Dry Dry & Evaporate Solvent Separate->Dry Purify Purify Product (e.g., Distillation) Dry->Purify G start Low Yield Observed check_water Is water being effectively removed? start->check_water check_catalyst Is catalyst active and sufficient? check_water->check_catalyst Yes solution_water Implement Water Removal: - Dean-Stark Trap - Molecular Sieves check_water->solution_water No check_ratio Is molar ratio of Propanol:Acid > 1:1? check_catalyst->check_ratio Yes solution_catalyst Action: - Increase catalyst loading - Replace with fresh catalyst check_catalyst->solution_catalyst No check_time Is reaction time sufficient? check_ratio->check_time Yes solution_ratio Action: Increase excess of 1-Propanol (e.g., 3:1 or higher) check_ratio->solution_ratio No solution_time Action: Increase reaction time and continue monitoring check_time->solution_time No end_node Yield Improved check_time->end_node Yes solution_water->end_node solution_catalyst->end_node solution_ratio->end_node solution_time->end_node

References

Troubleshooting low yield in propyl palmitate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in propyl palmitate esterification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound esterification?

This compound is synthesized through the esterification of palmitic acid with propanol. This is a reversible condensation reaction where a molecule of water is eliminated for every molecule of ester formed. The reaction is typically catalyzed by an acid or an enzyme.

Q2: Why is my this compound yield consistently low?

Low yield in esterification is often due to the reversible nature of the reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants (palmitic acid and propanol), a process known as hydrolysis.[1][2] Other common causes include suboptimal reaction conditions, catalyst deactivation, or impurities in the reactants.

Q3: How can I drive the reaction towards a higher yield?

According to Le Chatelier's principle, removing one of the products will shift the equilibrium towards the formation of more products.[1] In this case, continuously removing water as it is formed is a highly effective strategy to increase the yield of this compound.[1][2][3] Using an excess of one reactant, typically the more volatile and easily removable alcohol (propanol), can also push the equilibrium forward.[1]

Q4: What is the role of a catalyst in this reaction?

A catalyst increases the rate of the esterification reaction by lowering the activation energy, allowing the reaction to reach equilibrium faster.[1] In Fischer esterification, an acid catalyst protonates the carbonyl oxygen of the palmitic acid, making the carbonyl carbon more susceptible to nucleophilic attack by propanol.[1] Some acid catalysts, like concentrated sulfuric acid, also act as dehydrating agents.[1][2]

Troubleshooting Guide

Low or No Yield
Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Unfavorable Equilibrium: The reaction is reversible, and the presence of water, a byproduct, can drive the reaction backward through hydrolysis.[1][2][4]1. Water Removal: Use a Dean-Stark apparatus, molecular sieves, or a dehydrating agent (like concentrated H₂SO₄) to remove water as it forms.[1][5] Adding 9% molecular sieves has been shown to increase the degree of esterification from 85% to 90%.[5]
2. Reaction Has Not Reached Equilibrium: The reaction time may be insufficient for the given temperature and catalyst concentration.2. Increase Reaction Time and/or Temperature: Monitor the reaction progress over time to determine the optimal duration. Increasing the temperature generally increases the reaction rate, but be cautious of potential side reactions or charring.[1]
3. Insufficient or Inactive Catalyst: The amount of catalyst may be too low, or the catalyst may have lost its activity.3. Verify Catalyst Amount and Activity: Ensure the correct catalytic amount is used (typically 1-5 mol% for acid catalysts).[1] If using a reusable catalyst, check for deactivation and consider regeneration or replacement.
4. Impure Reactants: The presence of water in the starting materials (palmitic acid or propanol) can inhibit the reaction.[6]4. Use Anhydrous Reactants: Ensure that the alcohol and carboxylic acid are as dry as possible. Water content greater than 1% can significantly lower the efficiency of esterification.[5]
Slow Reaction Rate
Problem Probable Cause(s) Recommended Solution(s)
Slow Reaction Rate 1. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Increase Temperature: Gradually increase the reaction temperature. For example, in the non-catalytic esterification of palmitic acid with methanol, increasing the temperature from 175 °C to 225 °C nearly completed the conversion in about 30 minutes.[7]
2. Inadequate Mixing: Poor mixing can lead to mass transfer limitations, especially in heterogeneous catalysis.2. Increase Agitation Speed: Ensure the reaction mixture is being stirred vigorously to improve contact between reactants and the catalyst.
3. Catalyst Deactivation: For heterogeneous catalysts, the active sites may be poisoned or blocked.3. Regenerate or Replace Catalyst: Check for signs of catalyst poisoning and follow appropriate regeneration procedures or use a fresh batch of catalyst.
Product Isolation Issues
Problem Probable Cause(s) Recommended Solution(s)
Difficulty Separating the Ester 1. Emulsion Formation During Workup: Vigorous shaking during washing with aqueous solutions can lead to stable emulsions.1. Gentle Mixing: Gently invert the separatory funnel instead of shaking vigorously. Adding a saturated brine solution can also help break emulsions.
2. Ester is Soluble in the Wash Solution: If using a large excess of alcohol, the ester may be soluble in the aqueous alcohol mixture.[8]2. Remove Excess Alcohol: Before extraction, remove the excess alcohol under reduced pressure. Then, dissolve the residue in a water-immiscible organic solvent for washing.
3. Incomplete Neutralization: Residual acid catalyst can interfere with separation and purification.3. Thorough Neutralization: Wash the organic layer with a base (e.g., sodium bicarbonate solution) until effervescence ceases, followed by washing with water to remove salts.[9]

Quantitative Data Summary

Table 1: Optimal Conditions for Palmitic Acid Esterification
ParameterOptimal Range/ValueCatalyst/SystemReference
Reaction Temperature 82 °Cp-Toluene sulfonic acid[10]
50 °CImmobilized Lipase (Lipozyme IM)[11][12]
224 °CNon-catalytic (subcritical methanol)[7]
Molar Ratio (Alcohol:Acid) 7:1p-Toluene sulfonic acid[10]
1:1Immobilized Lipase (Lipozyme IM)[11][12]
16:1Non-catalytic (subcritical methanol)[7]
Catalyst Amount 5% (wt/wt)p-Toluene sulfonic acid[10]
1-5 mol%General acid catalysts[1]
Water Content < 0.5%Enzymatic esterification[5]
Table 2: Comparison of Catalysts for Palmitic Acid Esterification
Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid H₂SO₄, p-TSA, HClHigh catalytic activity, inexpensive.[13]Difficult to separate from the product, corrosive, generates waste.[1][13]
Heterogeneous Acid Zeolites, Amberlyst resinsEasy to separate and reuse, reduced waste.[13]Can be more expensive, potential for deactivation.[1]
Enzymatic (Lipases) Novozym 435, Lipozyme IMHigh selectivity, mild reaction conditions.[14][15]Higher cost, potential for substrate inhibition.[11][14]

Experimental Protocols

General Protocol for Fischer Esterification of this compound

This protocol describes a general laboratory-scale synthesis using an acid catalyst and a reflux setup with a Dean-Stark apparatus for water removal.

  • Reactor Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging Reactants: To the flask, add palmitic acid, an excess of n-propanol (e.g., a 3:1 to 7:1 molar ratio relative to the acid), and a catalytic amount of an acid catalyst (e.g., 1-2% by weight of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The n-propanol-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is approaching completion.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • A saturated solution of sodium bicarbonate to neutralize the acid catalyst.

    • Water.

    • Saturated brine solution.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be further purified by vacuum distillation if necessary.

Visual Guides

Troubleshooting Workflow for Low Ester Yield

G start Low this compound Yield check_equilibrium Is water being removed? start->check_equilibrium check_conditions Are reaction conditions optimal? check_equilibrium->check_conditions Yes solution_water Implement water removal (e.g., Dean-Stark, molecular sieves) check_equilibrium->solution_water No check_catalyst Is the catalyst active and sufficient? check_conditions->check_catalyst Yes solution_conditions Optimize temperature, time, and molar ratio check_conditions->solution_conditions No check_reactants Are reactants pure/anhydrous? check_catalyst->check_reactants Yes solution_catalyst Increase catalyst amount or use fresh catalyst check_catalyst->solution_catalyst No solution_reactants Use dry reactants check_reactants->solution_reactants No end High Yield Achieved check_reactants->end Yes solution_water->end solution_conditions->end solution_catalyst->end solution_reactants->end

Caption: A flowchart for troubleshooting low yield in this compound esterification.

Esterification Reaction Equilibrium

G Reactants Palmitic Acid + Propanol Equilibrium Reactants->Equilibrium + Catalyst Excess Excess Propanol (Shifts Equilibrium →) Reactants->Excess Products This compound + Water Products->Equilibrium + Water (product) Removal Water Removal (Shifts Equilibrium →) Products->Removal Catalyst Catalyst (H⁺ or Lipase) Equilibrium->Products

Caption: The reversible equilibrium of this compound esterification.

References

Technical Support Center: Optimizing Enzymatic Synthesis of Propyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of propyl palmitate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the enzymatic synthesis of this compound.

Enzyme & Reaction Kinetics

  • Q1: My reaction is very slow or has stopped completely. What are the possible causes?

    Several factors can lead to a slow or stalled reaction. Consider the following troubleshooting steps:

    • Enzyme Activity: Ensure the enzyme is active. Lipase activity can diminish over time, especially with improper storage. It is advisable to perform an enzyme activity assay before use.

    • Enzyme Loading: The concentration of the enzyme directly impacts the reaction rate. Insufficient enzyme loading will result in a slower reaction. Typical concentrations range from 1% to 10% (w/w) of the total substrates.[1]

    • Water Activity (aw): While a minimal amount of water is necessary for enzyme function, excess water can shift the equilibrium towards the reverse reaction of hydrolysis, reducing the ester yield.[1] Consider adding molecular sieves to the reaction to remove the water produced during esterification.[2]

    • Substrate Inhibition: High concentrations of either the alcohol (propanol) or the fatty acid (palmitic acid) can inhibit or even deactivate the lipase.[1][3] Consider a fed-batch approach where one substrate is added gradually.

    • Product Inhibition: Accumulation of the product, this compound, can sometimes inhibit the enzyme.[1] If feasible, consider in-situ product removal techniques.

  • Q2: The final conversion to this compound is lower than expected. How can I improve the yield?

    Low conversion is a common issue that can be addressed by optimizing several parameters:

    • Substrate Molar Ratio: The ratio of propanol to palmitic acid is a critical factor. While the stoichiometric ratio is 1:1, using an excess of one substrate, typically the alcohol, can shift the reaction equilibrium towards product formation.[1] Ratios from 1:2 to 10:1 (acid:alcohol) have been investigated for similar esterifications.[1]

    • Temperature: Temperature influences both enzyme activity and reaction equilibrium. The optimal temperature for lipase-catalyzed esterification is typically between 40°C and 70°C.[3][4] Temperatures that are too high can lead to enzyme denaturation.

    • pH: The pH of the reaction medium can affect the ionization state of the enzyme's active site. While solvent-free systems have less of a defined pH, the acidic nature of the fatty acid can lower the microenvironmental pH around the enzyme, potentially reducing its activity.[5]

    • Mixing/Agitation: In a heterogeneous system with an immobilized enzyme, adequate mixing is crucial to minimize mass transfer limitations. Insufficient agitation can lead to poor diffusion of substrates to the enzyme's active sites.

  • Q3: Which type of lipase is most effective for this compound synthesis?

    Lipases (E.C. 3.1.1.3) are the most commonly used enzymes for ester synthesis.[1] Immobilized lipases, such as Candida antarctica lipase B (often known by the commercial name Novozym 435), are frequently employed due to their high stability, reusability, and broad substrate specificity.[1][2]

Reaction Medium & Conditions

  • Q4: Should I use an organic solvent or run the reaction solvent-free?

    Both solvent-free and solvent-based systems can be used for enzymatic esterification.

    • Solvent-Free: This approach is often preferred as it is more environmentally friendly and simplifies downstream processing.[6] However, high substrate concentrations in solvent-free systems can lead to substrate inhibition.

    • Organic Solvents: Using a non-polar, hydrophobic organic solvent (e.g., hexane, heptane, isooctane) can help to dissolve the substrates and reduce substrate inhibition.[5] However, the choice of solvent is critical, as some organic solvents can strip the essential water layer from the enzyme, leading to inactivation.[5]

  • Q5: How can I effectively remove water from the reaction to improve conversion?

    Water is a byproduct of the esterification reaction, and its accumulation can drive the reverse hydrolysis reaction.[1] Effective water removal is key to achieving high conversion. Common methods include:

    • Molecular Sieves: Adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture is a simple and effective way to adsorb water.[1][7]

    • Vacuum: Conducting the reaction under a partial vacuum can help to continuously remove water and other volatile components.

    • Gas Stripping: Bubbling a dry, inert gas (e.g., nitrogen) through the reaction mixture can also facilitate water removal.

Data Presentation: Optimized Reaction Conditions

The following tables summarize quantitative data from various studies on the enzymatic synthesis of fatty acid esters, providing a comparative overview of different reaction conditions.

Table 1: Reaction Parameters for Enzymatic Synthesis of Propyl Esters

ParameterOptimized ValueReference
EnzymeCandida antarctica Lipase B (Novozym 435)[2]
Substrate Molar Ratio (Alcohol:Acid)15:1 (Isopropyl alcohol:Palmitic acid)[2]
Temperature60°C[2]
Enzyme Loading4% (w/w)[2]
Water Removal10% (w/w) Molecular Sieves[2]
Agitation150 RPM[2]
Reaction Time2.5 hours[2]
Conversion90%[2]

Table 2: General Optimized Conditions for Similar Ester Syntheses

ParameterRange/ValueReference
Temperature50°C[3][8]
Substrate Concentration0.15 M (equimolar)[3][8]
Water Content0.50%[3][8]
Substrate Molar Ratio (Acid:Alcohol)1:2 (Oleic acid:Propanol)[1]
Enzyme Concentration1% - 10% (w/w)[1]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific experimental setup.

Materials:

  • Palmitic acid

  • n-Propanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (3Å), activated

  • Organic solvent (e.g., n-hexane), optional

  • Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed reaction vessel, combine palmitic acid and n-propanol at the desired molar ratio (e.g., 1:3).

  • If using a solvent, add the appropriate volume of n-hexane.

  • Add the immobilized lipase (e.g., 5% w/w of total substrates) and activated molecular sieves (e.g., 10% w/w of total substrates).

  • Set the reaction temperature to the desired value (e.g., 55°C) and maintain constant agitation (e.g., 200 RPM).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or titration of the remaining free fatty acid.

  • Once the reaction has reached the desired conversion, stop the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can be washed with solvent and stored for reuse.

  • To purify the product, wash the filtrate with a sodium carbonate solution to neutralize any unreacted palmitic acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Monitoring Reaction Progress by Titration

This method determines the consumption of palmitic acid over time.

  • At predetermined time intervals, withdraw a known volume of the reaction mixture.

  • Immediately stop the enzymatic reaction in the aliquot by adding an excess of a cold solvent mixture (e.g., ethanol:acetone 1:1 v/v).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the sample with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until a persistent color change is observed.

  • The consumption of palmitic acid is calculated based on the volume of NaOH solution used.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_downstream 3. Downstream Processing substrates Substrates (Palmitic Acid, Propanol) reactor Batch Reactor (Controlled Temp & Agitation) substrates->reactor enzyme Immobilized Lipase enzyme->reactor sieves Molecular Sieves sieves->reactor monitoring Reaction Monitoring (GC or Titration) reactor->monitoring filtration Filtration (Enzyme & Sieves Removal) reactor->filtration purification Purification (Washing & Drying) filtration->purification product Final Product (this compound) purification->product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

troubleshooting_flow cluster_enzyme Enzyme-Related Issues cluster_conditions Reaction Condition Issues cluster_inhibition Inhibition Problems start Low this compound Yield check_activity Check Enzyme Activity start->check_activity optimize_loading Optimize Enzyme Loading start->optimize_loading optimize_ratio Optimize Substrate Molar Ratio start->optimize_ratio optimize_temp Optimize Temperature start->optimize_temp check_water Ensure Water Removal start->check_water substrate_inhibition Address Substrate Inhibition (e.g., Fed-batch) start->substrate_inhibition product_inhibition Consider Product Inhibition (e.g., In-situ removal) start->product_inhibition solution Improved Yield check_activity->solution optimize_loading->solution optimize_ratio->solution optimize_temp->solution check_water->solution substrate_inhibition->solution product_inhibition->solution

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Improving the yield of propyl palmitate in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield of propyl palmitate in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the direct esterification of palmitic acid with n-propanol.[1][2] This reaction is typically catalyzed to increase the reaction rate. Alternative methods include using more reactive derivatives of palmitic acid, such as palmitoyl chloride, or enzymatic synthesis using lipases.[1] Another approach is the transesterification of methyl palmitate with isopropanol, which can be adapted for propanol.[3]

Q2: Why is my this compound yield lower than expected?

A2: Low yield in this compound synthesis is often due to the reversible nature of the esterification reaction.[1][4] The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, limiting the final product yield.[4] Other factors include suboptimal reaction conditions such as incorrect molar ratio of reactants, insufficient catalyst activity, low reaction temperature, or a short reaction time.

Q3: How does the molar ratio of alcohol to palmitic acid affect the yield?

A3: Using an excess of n-propanol can shift the reaction equilibrium towards the formation of this compound, thereby increasing the yield.[4] Molar ratios of alcohol to acid ranging from 1.5:1 to 15:1 have been reported in similar esterification reactions.[1] For instance, in some studies on the synthesis of a similar ester, isothis compound, an alcohol to acid molar ratio of 7:1 has been shown to be optimal.[4]

Q4: What is the function of a catalyst in this synthesis, and how do I choose one?

A4: A catalyst's role is to lower the activation energy of the esterification reaction, thereby increasing the reaction rate.[4] Common choices include:

  • Homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid.[5]

  • Heterogeneous solid acid catalysts such as acidic clays (montmorillonite) or ion-exchange resins, which can be easily filtered out after the reaction.[1][6]

  • Enzymatic catalysts (lipases) , which offer high selectivity and operate under milder conditions, making them a "greener" alternative.[7][8]

The choice of catalyst depends on factors like desired reaction speed, ease of separation, and environmental considerations.

Q5: How can the removal of water during the reaction improve the yield?

A5: The esterification of palmitic acid is an equilibrium-limited reaction. According to Le Chatelier's principle, removing a product (in this case, water) from the reaction mixture will drive the equilibrium towards the formation of more products, thus increasing the yield of this compound.[4] Techniques to remove water include reactive distillation, azeotropic distillation with a suitable solvent, or the use of dehydrating agents like molecular sieves.[9][10][11]

Troubleshooting Guide

Problem Possible Causes Solutions
Low Conversion/Yield 1. Reaction has not reached equilibrium. 2. Water accumulation is reversing the reaction. 3. Insufficient catalyst amount or activity. 4. Suboptimal molar ratio of reactants.1. Increase reaction time. 2. Use a method to continuously remove water (e.g., reactive distillation, molecular sieves).[9][10] 3. Increase catalyst loading or use a more active catalyst. 4. Increase the molar ratio of n-propanol to palmitic acid.[4]
Slow Reaction Rate 1. Low reaction temperature. 2. Inadequate mixing. 3. Deactivated or poisoned catalyst. 4. Presence of water in reactants.1. Gradually increase the reaction temperature, while monitoring for potential side reactions.[4] 2. Increase the stirring speed to overcome mass transfer limitations.[4] 3. Regenerate or replace the catalyst.[4] 4. Ensure reactants are anhydrous.
Darkening of Product/ Side Reactions 1. Reaction temperature is too high. 2. High concentration of a strong acid catalyst.1. Reduce the reaction temperature.[4] 2. Use a lower concentration of the acid catalyst (typically 1-5 mol%) or switch to a milder catalyst like a solid acid or an enzyme.[4]
Difficulty in Product Purification 1. Incomplete removal of the catalyst. 2. Presence of unreacted palmitic acid. 3. Residual n-propanol.1. If using a solid catalyst, ensure complete filtration. For acid catalysts, neutralize with a base wash. 2. Wash the product mixture with a sodium carbonate solution to remove unreacted acid.[7] 3. Remove excess alcohol and other volatile impurities by vacuum distillation.[1]

Data on Esterification Reaction Conditions

The following table summarizes various reaction parameters for the synthesis of this compound and its isomer, isothis compound, providing a comparative overview.

Catalyst TypeCatalyst LoadingMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Max. Yield/Conversion (%)Reference
Homogeneous Acid
p-Toluene Sulfonic Acid1 wt%2:1130-97[5]
Methane Sulphonic Acid0.5 M-77-80[9]
Heterogeneous Acid
Ce(SO4)2/SiO2 (Microwave)1:5 (catalyst:acid wt ratio)6:1-0.590.4[10]
Acidic Clays (KSF/0)0.1 w/wExcess Alcohol150->90[6]
Enzymatic
Immobilized Lipase (CALB)24% w/w1.42:155-78[8]
Immobilized Lipase (Novozym 435)4-24% w/w1.5:1 to 15:155-60-High[1]
Immobilized Eversa Transform 2.020 mg/g1.5:1552490.1[12]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification

This protocol describes a general procedure for synthesizing this compound using a homogeneous acid catalyst.

  • Reactant Charging : In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature controller, add palmitic acid and an excess of n-propanol (e.g., a molar ratio of 3:1 to 7:1).[4]

  • Catalyst Addition : Cool the mixture and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5% by weight of the palmitic acid) while stirring vigorously.[4]

  • Reaction : Heat the mixture to the reflux temperature of n-propanol (approximately 97°C) and maintain this temperature for several hours. To drive the reaction to completion, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Monitoring : Monitor the progress of the reaction by periodically taking samples and measuring the acid value through titration to determine the amount of unreacted palmitic acid.

  • Work-up and Purification :

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate and filter.[7]

    • Remove the excess n-propanol and any other volatile impurities under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • For higher purity, the product can be further purified by vacuum distillation.[1]

Protocol 2: Enzymatic Esterification

This protocol outlines a method for synthesizing this compound using an immobilized lipase.

  • Substrate Preparation : Dissolve palmitic acid and n-propanol in a suitable organic solvent like hexane or isooctane in a stirred-tank reactor.[4][8] A solvent-free system can also be employed.[1][12]

  • Enzyme Addition : Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading is typically between 4% and 24% (w/w of total substrates).[1]

  • Water Removal : To shift the equilibrium towards product formation, add a water-removing agent, such as molecular sieves, to the reaction medium.[1][11]

  • Reaction Conditions : Maintain the reaction at an optimal temperature for the specific lipase, typically between 50°C and 60°C, with constant agitation.[1][4]

  • Enzyme Recovery : Upon completion of the reaction, separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed and reused for subsequent batches.[1][7]

  • Product Purification :

    • Wash the filtrate with a sodium carbonate solution to neutralize any unreacted palmitic acid, followed by a water wash.[7]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the this compound product.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Charge Palmitic Acid and n-Propanol catalyst Add Catalyst (Acid or Enzyme) reactants->catalyst reaction Heat and Stir (Control Temperature) catalyst->reaction water_removal Remove Water (e.g., Distillation, Sieves) reaction->water_removal Continuous neutralize Neutralize/Remove Catalyst reaction->neutralize wash Wash with NaHCO3 and Water neutralize->wash dry Dry Organic Layer wash->dry evaporate Solvent/Excess Alcohol Removal (Vacuum) dry->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for this compound synthesis.

yield_factors cluster_conditions Reaction Conditions cluster_components Reaction Components Yield This compound Yield Temp Temperature Temp->Yield Increases rate, but can cause side reactions Time Reaction Time Time->Yield Increases conversion until equilibrium Ratio Molar Ratio (Propanol:Acid) Ratio->Yield Excess propanol shifts equilibrium Mixing Agitation/Mixing Mixing->Yield Improves mass transfer Catalyst Catalyst Type & Concentration Catalyst->Yield Increases reaction rate Water Water Removal Water->Yield Shifts equilibrium to products

Caption: Factors influencing the yield of this compound.

References

Technical Support Center: Catalyst Deactivation in Propyl Palmitate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during the synthesis of propyl palmitate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: this compound is primarily synthesized via the esterification of palmitic acid with propanol. The most common catalysts used for this reaction fall into two main categories:

  • Homogeneous Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are traditionally used. However, their use can lead to challenges in separation, purification, and waste generation.[1][2]

  • Heterogeneous Catalysts: These are increasingly preferred due to their ease of separation and potential for reusability. Common examples include:

    • Enzymatic Catalysts (Lipases): Lipases, such as those from Candida antarctica (e.g., Novozym 435), are highly selective and operate under mild conditions, offering environmental benefits.[3][4][5]

    • Solid Acid Catalysts: These include ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, and various metal oxides.[1][6][7]

    • Heterogeneous Base Catalysts: Materials like calcium oxide (CaO) and magnesium oxide (MgO) are also used, particularly in the context of biodiesel production which involves similar esterification reactions.[8][9][10]

Q2: What are the primary mechanisms of catalyst deactivation in this reaction?

A2: Catalyst deactivation is a significant concern that can lead to reduced reaction rates and lower yields.[11][12] The primary deactivation mechanisms depend on the type of catalyst being used:

  • For Lipases (Enzymatic Catalysts):

    • Thermal Denaturation: Exposure to high temperatures can cause the enzyme to unfold and lose its catalytic activity.[3]

    • Chemical Denaturation: The presence of certain chemicals, particularly short-chain alcohols like propanol, can lead to the irreversible inactivation of the lipase.[3][13]

    • Inhibition by Substrates/Products: High concentrations of the acid or alcohol substrates can inhibit or deactivate the enzyme.[5][14][15][16][17]

  • For Solid Acid/Base Catalysts:

    • Leaching: The active catalytic species can dissolve or "leach" into the reaction mixture, leading to a loss of solid catalyst activity.[10][18]

    • Poisoning: Impurities in the reactants or solvents can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur and nitrogen compounds.[19][20]

    • Coking/Fouling: Carbonaceous deposits, or "coke," can form on the surface of the catalyst, blocking active sites and pores.[12][19][20]

    • Sintering/Thermal Degradation: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[12][20]

Q3: How can I minimize catalyst deactivation during my experiments?

A3: Minimizing catalyst deactivation is crucial for obtaining reproducible results and for the economic viability of the process. Here are some general strategies:

  • Optimize Reaction Conditions:

    • Temperature: Operate at the lowest effective temperature to minimize thermal degradation and side reactions.[19]

    • Reactant Purity: Use high-purity reactants and solvents to avoid introducing catalyst poisons.[19]

  • For Enzymatic Catalysts:

    • Immobilization: Immobilizing the lipase can enhance its stability and allow for easier recovery and reuse.[3]

    • Control of Water Activity: For lipase-catalyzed reactions in non-aqueous media, controlling the water activity is crucial for maintaining enzyme stability and activity.[4]

  • For Heterogeneous Catalysts:

    • Catalyst Selection: Choose a catalyst with strong interactions between the active species and the support to minimize leaching.[19]

    • Controlled Addition of Reactants: In some cases, the slow addition of one reactant can prevent localized high concentrations that might lead to deactivation.

Troubleshooting Guides

Issue 1: Gradual or Sudden Drop in Reaction Rate

Potential Cause: Catalyst Deactivation

This is the most common issue encountered. The troubleshooting approach depends on the type of catalyst being used.

Question: My lipase-catalyzed esterification of palmitic acid has slowed down significantly or stopped completely. What should I do?

Answer: A drop in reaction rate with a lipase catalyst is likely due to enzyme denaturation or inhibition.

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure the reaction temperature has not exceeded the optimal range for the specific lipase you are using. Most lipases have an optimal temperature around 40-60°C.[3]

  • Check Substrate Concentrations: High concentrations of propanol can be detrimental to lipase stability.[3][13] If possible, try a stepwise addition of the alcohol.

  • Assess Water Content: The presence of excess water can promote the reverse reaction (hydrolysis), while too little water can inactivate the enzyme.[13] Ensure your reactants are sufficiently dry if using a non-aqueous system.

  • Enzyme Reuse: If you are reusing the lipase, it may have reached the end of its operational life. Consider using a fresh batch of catalyst.

Question: My solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia) is no longer effective after a few runs. How can I diagnose the problem?

Answer: Deactivation of solid catalysts in this system is often due to leaching, poisoning, or fouling.

Troubleshooting Steps:

  • Test for Leaching:

    • Hot Filtration Test: During a reaction, filter the solid catalyst out of the hot reaction mixture. Allow the filtrate to continue reacting under the same conditions. If the reaction continues to proceed, it indicates that active species have leached from the catalyst into the solution.[1][18]

  • Check for Poisoning:

    • Analyze Feedstock: Use analytical techniques such as elemental analysis to check for common catalyst poisons like sulfur or nitrogen in your palmitic acid and propanol.[19]

    • Purify Reactants: If impurities are suspected, purify your starting materials, for example, by distillation or recrystallization.

  • Investigate Fouling/Coking:

    • Visual Inspection: A change in the catalyst's color (e.g., darkening) can indicate the formation of carbonaceous deposits.

    • Characterize Spent Catalyst: Techniques like Thermogravimetric Analysis (TGA) can quantify the amount of coke on the catalyst.[19]

Issue 2: Difficulty in Catalyst Regeneration

Question: I have tried to regenerate my deactivated catalyst, but its activity is not fully restored. What could be the problem?

Answer: Incomplete restoration of activity suggests that the regeneration method is not appropriate for the deactivation mechanism or that the deactivation is irreversible.

Troubleshooting Steps:

  • For Leached Catalysts: Leaching is generally irreversible. If leaching is the primary deactivation mechanism, you may need to consider a different catalyst with a more stable active phase.

  • For Fouled/Coked Catalysts:

    • Washing: Washing the catalyst with a solvent can remove some adsorbed species. For CaO-based catalysts, washing with methanol has been shown to be effective.[8]

    • Calcination: For more stubborn carbonaceous deposits, calcination (heating to a high temperature in the presence of air or an inert gas) is often necessary. The optimal calcination temperature and time will depend on the specific catalyst and the nature of the deposits.[9] For example, some CaO-based catalysts can be regenerated by calcination at around 750°C.[9]

  • For Poisoned Catalysts: Regeneration of poisoned catalysts can be difficult and depends on the nature of the poison. In some cases, a specific chemical treatment may be required to remove the adsorbed poison.

Quantitative Data on Catalyst Performance and Deactivation

Catalyst TypeExampleDeactivation ObservationRegeneration MethodActivity RecoveryReference
Heterogeneous Base Calcined Dolomite (CaO.MgO)Biodiesel yield decreased from 98.8% to 89.8% after 8 uses.Calcination at 750°C for 90 minutes.Biodiesel yield recovered to 96.5%.[9]
Heterogeneous Base CaO from Mud Clam ShellSlight decrease in biodiesel yield (12.2% drop) after 5 cycles.Washing with methanol and n-hexane, followed by drying.Not specified.[8]
Heterogeneous Acid Magnetic Solid Acid (Fe₃O₄@SiO₂-P([VLIM]PW))Conversion rate of palmitic acid decreased from ~94% to 84% after 5 reuses.Washed with hot water and dried.Maintained high conversion (84%) after 5 cycles.[21][22]

Experimental Protocols

Protocol 1: Hot Filtration Test for Catalyst Leaching
  • Set up the esterification reaction for this compound synthesis with your solid acid catalyst as you normally would.

  • Allow the reaction to proceed for a set period (e.g., 1-2 hours) under constant stirring and temperature.

  • While maintaining the reaction temperature, quickly filter the solid catalyst from the reaction mixture using a pre-heated funnel.

  • Transfer the hot filtrate to a new reaction vessel and continue to heat and stir under the same reaction conditions.

  • Take samples from the filtrate at regular intervals and analyze for the formation of this compound (e.g., by GC or titration).

  • Interpretation: If the concentration of this compound continues to increase in the absence of the solid catalyst, it is a strong indication that active catalytic species have leached into the solution.

Protocol 2: Regeneration of a Coked Solid Catalyst by Calcination
  • After the reaction, recover the spent catalyst by filtration and wash it thoroughly with a suitable solvent (e.g., propanol, hexane) to remove any residual reactants and products.

  • Dry the washed catalyst in an oven at a moderate temperature (e.g., 100-120°C) to remove the solvent.

  • Place the dried, spent catalyst in a ceramic crucible and place it in a muffle furnace.

  • Slowly ramp up the temperature to the desired calcination temperature (e.g., 500-800°C, this is highly dependent on the catalyst's thermal stability) in a controlled atmosphere (typically air for burning off coke).

  • Hold the catalyst at the calcination temperature for a specified period (e.g., 2-4 hours).

  • Allow the furnace to cool down to room temperature.

  • The regenerated catalyst is now ready to be tested for its activity in a subsequent reaction.

Visualizations

CatalystDeactivationTroubleshooting start Reduced Reaction Rate Observed catalyst_type Identify Catalyst Type start->catalyst_type lipase Lipase (Enzymatic) catalyst_type->lipase Enzymatic solid_catalyst Solid Acid/Base catalyst_type->solid_catalyst Solid check_temp Check Temperature lipase->check_temp test_leaching Hot Filtration Test solid_catalyst->test_leaching check_substrate Check Substrate Concentration check_temp->check_substrate Temp OK denaturation Potential Denaturation/ Inhibition check_temp->denaturation Temp Too High check_substrate->denaturation Concentration Too High leaching_pos Leaching Confirmed (Irreversible) test_leaching->leaching_pos Positive leaching_neg No Leaching test_leaching->leaching_neg Negative check_poisoning Analyze Feedstock for Poisons leaching_neg->check_poisoning poisoning_pos Poisoning Likely check_poisoning->poisoning_pos Positive poisoning_neg No Obvious Poisons check_poisoning->poisoning_neg Negative check_fouling Characterize Spent Catalyst (TGA) poisoning_neg->check_fouling fouling_pos Fouling/Coking Confirmed check_fouling->fouling_pos Positive regenerate Attempt Regeneration (Washing/Calcination) fouling_pos->regenerate

Caption: Troubleshooting workflow for catalyst deactivation.

DeactivationMechanisms cluster_chemical Chemical cluster_thermal Thermal cluster_mechanical Mechanical/Physical Deactivation Catalyst Deactivation Poisoning Poisoning (e.g., Sulfur) Deactivation->Poisoning Leaching Leaching of Active Sites Deactivation->Leaching Sintering Sintering (Loss of Surface Area) Deactivation->Sintering Denaturation Denaturation (Enzymes) Deactivation->Denaturation Fouling Fouling/Coking (Pore Blockage) Deactivation->Fouling

Caption: Primary mechanisms of catalyst deactivation.

References

Technical Support Center: Purification of Crude Propyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of crude propyl palmitate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: Crude this compound, typically synthesized via Fischer esterification of palmitic acid and n-propanol, contains several common impurities. These include:

  • Unreacted Starting Materials: Residual palmitic acid and n-propanol.

  • Catalyst: Typically a strong acid catalyst like sulfuric acid.[1]

  • Water: A byproduct of the esterification reaction.

  • Side Products: Minor byproducts from side reactions, which can occur if reaction temperatures are too high.[2]

Q2: What are the primary methods for purifying crude this compound?

A2: The purification of crude this compound generally involves a multi-step process to remove the various impurities. The most common sequence of purification is:

  • Neutralization: To remove the acidic catalyst. This is typically done by washing the crude product with a basic solution, such as sodium bicarbonate or sodium carbonate.[2][3]

  • Aqueous Washing: To remove the water-soluble impurities, including excess n-propanol, salts formed during neutralization, and any remaining base.[2]

  • Drying: To remove residual water from the organic phase, an anhydrous drying agent like magnesium sulfate or sodium sulfate is used.[2]

  • Distillation: The final step is often vacuum distillation to separate the pure this compound from any remaining non-volatile impurities and unreacted starting materials.[1]

Q3: How can I monitor the purity of my this compound during the purification process?

A3: Several analytical techniques can be employed to assess the purity of this compound:

  • Gas Chromatography (GC): An effective method to determine the percentage of this compound and identify volatile impurities.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the presence of the ester functional group and the absence of the broad O-H stretch from carboxylic acid and alcohol impurities.

  • Acid Value Titration: This method quantifies the amount of residual palmitic acid in the sample. A lower acid value indicates higher purity.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified this compound The esterification reaction did not go to completion.Increase the reaction time, use a larger excess of n-propanol, or remove water as it is formed using a Dean-Stark apparatus.[2]
Product loss during aqueous washing due to emulsion formation.To break emulsions, add a small amount of brine (saturated NaCl solution). Invert the separatory funnel gently rather than shaking vigorously.[3]
Inefficient phase separation during washing.Add more of the organic solvent or water to make the density difference between the two layers more pronounced. Adding brine to the aqueous layer will increase its density.[3]
Product is Cloudy or Contains Water Incomplete drying of the organic layer.Ensure the drying agent is added in sufficient quantity (it should no longer clump together). Increase the contact time with the drying agent before filtration.
Insufficient washing to remove all water-soluble impurities.Perform an additional wash with brine to help remove dissolved water from the organic layer.[3]
Product is Acidic (Low pH) Incomplete neutralization of the acid catalyst.Ensure thorough mixing during the neutralization wash. Use a pH indicator to confirm that the aqueous layer is basic after washing. Perform an additional wash with the basic solution if necessary.
Product is Discolored (Yellow or Brown) Reaction temperature was too high, causing side reactions or degradation.Optimize the reaction temperature to the lowest effective level.
Impurities present in the starting materials.Use higher purity palmitic acid and n-propanol.
Residual acid catalyst causing degradation during distillation.Ensure complete neutralization and removal of the acid catalyst before distillation.

Quantitative Data

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₉H₃₈O₂[5]
Molecular Weight 298.5 g/mol [5]
Melting Point 20-21 °C[6]
Boiling Point 348-349 °C (at 760 mmHg)[6]
Refractive Index 1.436 - 1.442 (at 20 °C)[6]
Solubility Insoluble in water; Soluble in alcohol.[6]

Table 2: Typical Purity Specifications for this compound

ParameterSpecificationReference(s)
Assay ≥95% to ≥99%[6]
Acid Value Typically low, indicating minimal free fatty acid content.[1]

Experimental Protocols

Protocol 1: Purification of Crude this compound

This protocol outlines the steps for purifying crude this compound synthesized via acid-catalyzed esterification.

  • Neutralization of Acid Catalyst:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

    • Gently swirl and invert the funnel, venting frequently to release the CO₂ gas produced.

    • Continue until no more gas evolves upon addition of the bicarbonate solution.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Aqueous Washing:

    • Wash the organic layer with an equal volume of deionized water. Gently invert the funnel several times.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the water wash two more times.

    • Perform a final wash with an equal volume of brine to help remove dissolved water. Drain the aqueous brine layer.

  • Drying the Organic Layer:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in small portions while swirling the flask.

    • Continue adding the drying agent until it no longer clumps together and some remains free-flowing.

    • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

    • Filter the dried organic layer through a fluted filter paper into a clean, dry round-bottom flask.

  • Solvent Removal and Distillation:

    • If an excess of n-propanol was used and needs to be removed, it can be done using a rotary evaporator.

    • For final purification, perform vacuum distillation. The boiling point of this compound is significantly higher than that of the starting materials, allowing for good separation. Collect the fraction that distills at the correct temperature and pressure for pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_purification Purification Stage A Crude this compound (Product, Acid, Alcohol, Water) B Neutralization (Wash with NaHCO3 solution) A->B Remove Acid Catalyst C Aqueous Washing (Wash with DI Water and Brine) B->C Remove Salts & Excess Alcohol D Drying (Add Anhydrous MgSO4) C->D Remove Water E Filtration D->E F Vacuum Distillation E->F Final Purification G Pure this compound F->G

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_guide Start Purification Issue Encountered Impure Is the final product impure? Start->Impure LowYield Is the yield low? Impure->LowYield No Acidic Product is acidic Impure->Acidic Yes (Acidic) Cloudy Product is cloudy/wet Impure->Cloudy Yes (Cloudy) Discolored Product is discolored Impure->Discolored Yes (Discolored) ReactionLoss Incomplete Reaction: - Drive reaction to completion LowYield->ReactionLoss Yes WashingLoss Loss during washing: - Use brine to break emulsions - Avoid vigorous shaking LowYield->WashingLoss Yes IncompleteNeutralization Incomplete Neutralization: - Repeat wash with base - Check with pH paper Acidic->IncompleteNeutralization IncompleteDrying Incomplete Drying: - Add more drying agent - Increase drying time Cloudy->IncompleteDrying Degradation Degradation/Impure Reactants: - Lower reaction temperature - Use pure starting materials Discolored->Degradation

References

Technical Support Center: Propyl Palmitate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the hydrolysis of propyl palmitate in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis?

This compound is an ester formed from palmitic acid and propanol.[1] Hydrolysis is a chemical reaction where a water molecule breaks the ester bond, degrading this compound back into its constituent parts: palmitic acid and propanol.[2][3] This reaction can be catalyzed by acids (H+) or bases (OH-).[4]

Q2: What are the primary consequences of this compound hydrolysis in a formulation?

The degradation of this compound can lead to several undesirable effects, including:

  • pH Shift: The formation of palmitic acid, a carboxylic acid, will lower the pH of the formulation.

  • Physical Instability: Changes in the chemical composition can disrupt the formulation's physical structure, potentially leading to phase separation, changes in viscosity, or crystallization of the newly formed palmitic acid.

  • Reduced Efficacy: If this compound is used as a solvent or penetration enhancer for an active pharmaceutical ingredient (API), its degradation can affect the solubility and bioavailability of the API.[5]

  • Sensory Changes: The formulation's texture, feel, and odor may be altered.

Q3: What are the key factors that accelerate the hydrolysis of this compound?

The rate of hydrolysis is primarily influenced by three main factors:

  • Presence of Water: Water is a necessary reactant for hydrolysis to occur.[3][6] Higher moisture content or exposure to humidity accelerates degradation.[2]

  • pH: The hydrolysis of esters is significantly faster under both acidic and basic conditions compared to a neutral pH.[4][7]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[3]

Visual Guides

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products PropylPalmitate This compound CH3(CH2)14COOCH(CH3)2 PalmiticAcid Palmitic Acid CH3(CH2)14COOH PropylPalmitate->PalmiticAcid + Propanol Propanol CH3CH2CH2OH Water Water (H2O) Catalyst Catalyst (Acid H+ or Base OH-) Catalyst->PropylPalmitate

Caption: Hydrolysis mechanism of this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Instability Observed (e.g., pH drop, phase separation) CheckMoisture 1. Quantify Water Content (e.g., Karl Fischer titration) Start->CheckMoisture CheckpH 2. Measure Formulation pH CheckMoisture->CheckpH AnalyzeDegradation 3. Assay for this compound and Palmitic Acid (HPLC) CheckpH->AnalyzeDegradation ReviewStorage 4. Review Storage Conditions (Temperature & Humidity) AnalyzeDegradation->ReviewStorage Sol_Moisture Reduce Moisture: - Use desiccants - Tightly sealed packaging - Control manufacturing environment ReviewStorage->Sol_Moisture High Moisture? Sol_pH Optimize pH: - Add buffering agents - Adjust formulation to pH 5-7 ReviewStorage->Sol_pH pH out of range? Sol_Excipients Add Stabilizers: - Antioxidants - Chelating agents (e.g., EDTA) ReviewStorage->Sol_Excipients Degradation confirmed? Sol_Storage Control Storage: - Store at recommended temperature - Protect from light ReviewStorage->Sol_Storage Improper Storage?

Caption: Troubleshooting workflow for formulation instability.

Troubleshooting Guide

Problem Observed Potential Cause(s) Recommended Actions & Solutions
Noticeable drop in the formulation's pH over time. Hydrolysis of this compound: The primary cause is the formation of palmitic acid, a carboxylic acid, which acidifies the formulation.1. Confirm Hydrolysis: Use an analytical method like HPLC to quantify the decrease in this compound and the appearance of palmitic acid. 2. Incorporate Buffers: Add a suitable buffering system to maintain the pH in a stable range, ideally between pH 5 and 7.[4] 3. Reduce Water Content: Minimize the amount of free water in the formulation and protect it from atmospheric moisture.[2][6]
Phase separation, creaming, or coalescence in an emulsion. Disruption of Emulsifier System: The change in pH and the presence of new chemical species (palmitic acid, propanol) can alter the hydrophilic-lipophilic balance (HLB) and effectiveness of the emulsifiers.[8]1. Optimize pH: Ensure the formulation's pH is within the stable range for your chosen emulsifier and other excipients.[8] 2. Re-evaluate Emulsifier System: Consider using a combination of emulsifiers to create a more robust interfacial film around the oil droplets.[8] 3. Control Moisture: Strict moisture control during manufacturing and storage is critical to prevent the initial hydrolysis that triggers the instability.[2]
Loss of potency or altered release profile of the Active Pharmaceutical Ingredient (API). Change in Solvent Properties: this compound often acts as a solvent or carrier.[5][9] Its degradation alters the formulation's solvent characteristics, potentially causing the API to precipitate or changing its partitioning behavior.1. Stabilize this compound: Implement strategies to prevent hydrolysis (pH control, moisture reduction, addition of stabilizers). 2. Assess API-Excipient Compatibility: Perform compatibility studies to ensure that the degradation products (palmitic acid, propanol) do not negatively interact with the API.
Appearance of solid particles or crystals in a liquid formulation. Precipitation of Palmitic Acid: Palmitic acid has a much higher melting point and lower solubility in many systems compared to this compound. As it forms via hydrolysis, it may exceed its solubility limit and crystallize out of the solution.1. Prevent Hydrolysis: The most effective solution is to prevent the formation of palmitic acid in the first place. 2. Incorporate Co-solvents: If minor hydrolysis is unavoidable, consider adding a co-solvent that can solubilize any palmitic acid that may form. 3. Control Storage Temperature: Store the product at a controlled temperature to prevent temperature-induced crystallization.

Data Summary Tables

Table 1: Key Factors Influencing this compound Hydrolysis Rate

Parameter Effect on Hydrolysis Rate Recommended Range/Condition Notes
pH Exponential increase outside neutral range5.0 - 7.0Both strong acids and strong bases catalyze the reaction.[4] The rate is generally lowest near neutral pH.
Temperature Increases with temperatureStore at controlled room temperature (20-25°C) or as determined by stability studies.The rate of hydrolysis is temperature-dependent. Avoid heat, especially during processing like heat sterilization if possible.[3]
Moisture Content Directly proportional to rateAs low as practically achievable (<0.1%)Minimize water in excipients and protect the final product from humidity using appropriate packaging and desiccants.[2][6]
Presence of Metal Ions Can act as catalystsN/ATrace metal ions can catalyze degradation.[2] Use of high-purity excipients is recommended.
Light Exposure Can initiate oxidative pathways that may indirectly promote hydrolysisProtect from lightUse opaque or amber-colored packaging to prevent photodegradation.[3][6]

Table 2: Common Stabilizing Agents for Ester-Based Formulations

Stabilizer Type Examples Mechanism of Action Typical Use Concentration
Antioxidants Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), Ascorbyl Palmitate, Propyl GallateInhibit oxidation, which can produce reactive species that may trigger or accelerate hydrolysis.[2][10]0.01% - 0.1%
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Citric AcidBind metal ions that can act as catalysts for both oxidation and hydrolysis reactions.[2]0.01% - 0.05%
Buffering Agents Citrate buffers, Phosphate buffersMaintain the pH of the formulation within a stable range to minimize acid or base-catalyzed hydrolysis.[4]Varies based on buffer capacity needed
Moisture Scavengers (Desiccants) Silica gel, Anhydrous calcium chlorideUsed in packaging to absorb ambient moisture and protect the formulation from water ingress.[6]N/A (Used in packaging)

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound and Palmitic Acid

This protocol provides a general framework for a reversed-phase HPLC method to monitor the stability of this compound. Method validation and optimization are required for specific formulations.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with UV or Charged Aerosol Detector (CAD).

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents and Mobile Phase:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Isopropanol (for sample preparation).

    • This compound and Palmitic Acid reference standards.

    • Mobile Phase Gradient: A typical gradient might be from 70:30 (Acetonitrile:Water) to 100% Acetonitrile over 15-20 minutes.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in isopropanol.

    • Prepare a stock solution of palmitic acid reference standard (e.g., 1 mg/mL) in isopropanol.

    • Create a series of working standards by diluting the stock solutions to generate a calibration curve (e.g., 10-200 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the formulation into a volumetric flask.

    • Add a suitable extraction solvent (e.g., warm isopropanol) to dissolve the lipid components.[11]

    • Sonicate or vortex to ensure complete extraction.

    • Dilute to the final volume with the solvent.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30-40°C.

    • Detection: UV at ~210 nm or using a CAD.

  • Analysis:

    • Run the standards to establish a calibration curve for both this compound and palmitic acid.

    • Inject the prepared samples.

    • Quantify the amount of this compound remaining and palmitic acid formed by comparing the peak areas to the calibration curves.

Protocol 2: Accelerated Stability Study Design

This protocol outlines a basic accelerated stability study to predict the long-term stability of a this compound formulation.

  • Objective: To evaluate the effect of elevated temperature and humidity on the hydrolysis of this compound in the formulation over a defined period.

  • Materials:

    • Final formulated product in its intended market packaging.

    • Calibrated stability chambers.

  • Study Conditions:

    • Accelerated Condition: 40°C ± 2°C / 75% RH ± 5% RH.

    • Control/Reference Condition: 25°C ± 2°C / 60% RH ± 5% RH.

    • An additional stress condition (e.g., 50°C) can also be included.

  • Time Points:

    • Samples should be pulled for analysis at predetermined intervals.

    • Example Schedule: 0, 1, 2, 3, and 6 months for the accelerated condition.

  • Analytical Tests:

    • Assay: Quantify this compound and the primary degradant, palmitic acid, using a validated stability-indicating method (e.g., the HPLC method described above).

    • Physical Appearance: Visually inspect for color change, phase separation, or precipitation.

    • pH Measurement: Measure the pH of the formulation at each time point.

    • Viscosity: Measure viscosity to detect changes in the formulation's rheology.

    • Moisture Content: Determine the water content to correlate with the rate of hydrolysis.

  • Data Evaluation:

    • Plot the concentration of this compound and palmitic acid versus time for each storage condition.

    • Determine the degradation rate. The data can be used to estimate the product's shelf-life under normal storage conditions.[6]

References

Validation & Comparative

Propyl Palmitate in Drug Delivery: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of propyl palmitate as a lipid excipient in advanced drug delivery systems, with a focus on Solid Lipid Nanoparticles (SLNs) and Nanoemulsions. This guide provides a comparative assessment against common alternatives, supported by experimental data and detailed protocols.

This compound, the ester of propyl alcohol and palmitic acid, is a lipophilic compound increasingly investigated for its utility in drug delivery systems. Its properties as a lipid matrix former in Solid Lipid Nanoparticles (SLNs) and as an oil phase in nanoemulsions make it a candidate for enhancing the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This guide evaluates its performance by comparing it with other commonly used lipid excipients, providing researchers with the data needed to make informed formulation decisions.

Performance Comparison: this compound vs. Alternatives

The selection of a lipid excipient is critical to the performance of lipid-based drug delivery systems. Key performance indicators include particle size, polydispersity index (PDI), drug encapsulation efficiency (EE), and the in-vitro drug release profile. While direct comparative data for this compound across all nanoparticle platforms is emerging, we can construct a performance profile by analyzing data from studies using this compound and its close structural or functional analogs, such as Cetyl Palmitate and Isopropyl Myristate, against other common lipids like stearic acid and medium-chain triglycerides (MCTs).

In Solid Lipid Nanoparticle (SLN) Formulations

SLNs are colloidal carriers where a solid lipid core encapsulates the API. The choice of lipid significantly impacts the nanoparticle's stability and release characteristics.

Table 1: Comparative Performance of Lipids in SLN Formulations

Lipid ExcipientDrug ModelParticle Size (nm)PDIEncapsulation Efficiency (%)Drug Release Profile (Cumulative % Release)
This compound (Analog: Cetyl Palmitate) γ-oryzanol210 - 280< 0.25~70-90% (Varies with drug)Sustained release; ~65% over 300 min (Drug dependent)[1]
Stearic Acid Clotrimazole~217< 0.3~70.6%[2]Sustained release; <70% over 24 hours[2]
Glyceryl Monostearate (GMS) Luliconazole200 - 400~0.3> 80%Biphasic: Initial burst followed by sustained release[3]
Tristearin (Dynasan® 118) Ketoprofen< 250~0.2~90%[1]Sustained release; >90% over 72 hours[1]

Note: Data for this compound is inferred from its close analog, Cetyl Palmitate, due to a lack of direct comprehensive studies on this compound SLNs in the available literature. Performance can vary significantly based on the specific drug, surfactant, and manufacturing process used.

In Nanoemulsion (NE) Formulations

In nanoemulsions, the oil phase solubilizes the lipophilic drug. The properties of this oil, such as viscosity and polarity, influence droplet size and stability.

Table 2: Comparative Performance of Lipids in Nanoemulsion Formulations

Oil Phase ExcipientDrug ModelDroplet Size (nm)PDIZeta Potential (mV)Key Characteristics
This compound (Analog: Isothis compound) General42 - 147< 0.3-32 to -75Forms stable nanoemulsions; droplet size is dependent on surfactant/cosurfactant ratio.
Isopropyl Myristate (IPM) BSA~21.8< 0.25-High encapsulation efficiency (>90%) reported for protein drugs.[4]
Medium-Chain Triglycerides (MCT) (e.g., Miglyol® 812) Clotrimazole< 300< 0.2-Widely used due to high solubilizing capacity and stability.
Capryol™ 90 Retinyl Palmitate~16.7< 0.02-20.6Can produce very small droplets with low PDI.[5]

Note: Data for this compound is inferred from its close analog, Isothis compound. Performance is highly dependent on the complete formulation, including the choice and concentration of surfactants and co-surfactants.

Experimental Protocols & Methodologies

Accurate validation of a drug delivery system relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.

Preparation of Solid Lipid Nanoparticles (SLNs)

Method: High-Pressure Homogenization (Hot Homogenization Technique)

  • Lipid Phase Preparation: Weigh the solid lipid (e.g., this compound, Stearic Acid) and the lipophilic drug. Heat the mixture 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., Tween 80, Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 1000-5000 rpm) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for 3-5 cycles. The temperature should be maintained above the lipid's melting point throughout this process.

  • Cooling and Nanoparticle Formation: Allow the resulting hot nanoemulsion to cool down to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

Characterization of Nanoparticles

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoparticle dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument at 25°C.

    • Perform measurements in triplicate to ensure reproducibility.

B. Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Technique: Indirect method using centrifugation followed by HPLC analysis.

  • Procedure:

    • Separation of Free Drug: Place a known volume of the SLN dispersion into a centrifugal filter tube (e.g., Amicon® Ultra with a suitable molecular weight cut-off). Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C. This separates the SLNs (in the filter device) from the aqueous phase containing the un-encapsulated (free) drug (in the filtrate).

    • Quantification of Free Drug: Analyze the concentration of the free drug in the filtrate using a validated HPLC method.

    • Calculation:

      • EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

      • DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] x 100

In-Vitro Drug Release Study

Method: Dialysis Bag Method using USP Apparatus II (Paddle Apparatus)

  • Apparatus Setup: Use a USP II dissolution apparatus. Fill the dissolution vessels with 900 mL of a suitable release medium (e.g., phosphate buffer pH 7.4, often with a small percentage of a surfactant like Tween 80 to ensure sink conditions). Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 75 rpm).

  • Sample Preparation: Transfer a precise volume (e.g., 1-2 mL) of the SLN dispersion into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa) that allows the diffusion of the drug but retains the nanoparticles.

  • Release Study: Place the sealed dialysis bag into the dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specified volume of the release medium. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain a constant volume.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Stability Testing

Method: Following ICH Q1A(R2) Guidelines

  • Sample Storage: Store the SLN dispersion in sealed, airtight containers at different temperature and humidity conditions. For accelerated stability, common conditions are 25°C/60% RH and 40°C/75% RH.

  • Time Points: Analyze the samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Parameters to Evaluate: At each time point, evaluate the physical and chemical stability of the formulation by measuring:

    • Particle Size and PDI

    • Zeta Potential

    • Encapsulation Efficiency

    • Visual appearance (for signs of aggregation or precipitation)

  • Data Analysis: Compare the results over time to the initial (time 0) data to assess the stability of the formulation under the tested storage conditions.

Visualizing Workflows and Relationships

To clarify the processes and logical connections in the validation of this compound-based systems, the following diagrams are provided.

G General Workflow for SLN Formulation and Validation A Component Selection (this compound, API, Surfactant) B Phase Preparation (Lipid & Aqueous Phase Heating) A->B C Pre-Emulsification (High-Speed Stirring) B->C D High-Pressure Homogenization C->D E Cooling & SLN Formation D->E F Characterization (Size, PDI, Zeta, EE%) E->F G In-Vitro Release Testing (Dialysis Method) E->G H Stability Studies (ICH Guidelines) E->H I Data Analysis & Comparison F->I G->I H->I

Caption: Workflow for SLN Formulation and Validation.

G Decision Logic for Lipid Excipient Selection rect_node rect_node start Start: Define Formulation Goal q1 Target System: SLN or NE? start->q1 sln_path Solid Lipid (SLN) q1->sln_path SLN ne_path Liquid Oil (Nanoemulsion) q1->ne_path NE q2_sln High Drug Loading Required? sln_path->q2_sln ans_pp_sln Consider this compound (or Cetyl Palmitate) - Good for sustained release q2_sln->ans_pp_sln No ans_other_sln Consider Triglycerides (e.g., Tristearin) - May offer higher EE% q2_sln->ans_other_sln Yes end_node Final Excipient Choice ans_pp_sln->end_node ans_other_sln->end_node q2_ne High API Solubilization Needed? ne_path->q2_ne ans_pp_ne Consider this compound (or Isopropyl Myristate) - Good penetration enhancer q2_ne->ans_pp_ne No ans_other_ne Consider MCTs (e.g., Miglyol 812) - Excellent solvent capacity q2_ne->ans_other_ne Yes ans_pp_ne->end_node ans_other_ne->end_node

Caption: Decision Logic for Lipid Excipient Selection.

Conclusion

This compound stands as a viable and effective lipid excipient for the formulation of drug delivery systems, particularly SLNs and nanoemulsions. Its performance, inferred from studies on close analogs like cetyl palmitate and isothis compound, suggests it can produce stable nanoparticles with good encapsulation efficiency and sustained drug release profiles. Compared to alternatives, it offers a balance of properties suitable for various applications. Isopropyl myristate may offer a lighter feel and enhanced penetration in topical formulations, while triglycerides like tristearin may provide a more ordered crystalline matrix in SLNs, potentially leading to higher drug loading for certain APIs.[1][6] The ultimate choice of lipid excipient depends on the specific API, the desired release kinetics, and the intended route of administration. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to validate the use of this compound in their specific drug delivery applications.

References

Comparative studies of propyl palmitate and other fatty acid esters

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Propyl Palmitate and Other Fatty Acid Esters for Drug Delivery

For researchers and formulation scientists, the selection of an appropriate excipient is a critical determinant of a drug delivery system's efficacy, particularly in topical and transdermal applications. Fatty acid esters are a widely utilized class of compounds, valued for their biocompatibility and ability to function as emollients, solvents, and penetration enhancers. This guide provides a detailed comparative analysis of this compound against other commonly used fatty acid esters—isothis compound, ethyl oleate, and glyceryl monostearate—supported by experimental data and detailed methodologies.

Section 1: Physicochemical Properties

The physicochemical characteristics of a fatty acid ester, such as its molecular weight, melting point, and lipophilicity, significantly influence its behavior in a formulation and its interaction with the skin barrier. This compound is an ester of n-propanol and palmitic acid, a 16-carbon saturated fatty acid.[1] Its properties are often compared to its isomer, isothis compound, and other esters used in similar applications. A summary of these properties is presented below.

Table 1: Comparative Physicochemical Properties of Selected Fatty Acid Esters

PropertyThis compoundIsothis compoundEthyl OleateGlyceryl Monostearate (GMS)
Molecular Formula C₁₉H₃₈O₂[2]C₁₉H₃₈O₂[3]C₂₀H₃₈O₂C₂₁H₄₂O₄[4]
Molecular Weight 298.5 g/mol 298.5 g/mol [3]310.5 g/mol [5]358.6 g/mol [4]
Appearance Clear, colorless to pale yellow liquid; mild, fatty odor[1]Clear, colorless to pale yellow, practically odorless viscous liquid[6][7]Pale yellow to almost colorless, mobile, oily liquid[8][9]White to cream-colored, wax-like solid (beads, flakes, or powder)[10]
Melting Point 20-21 °C[11]11-14 °C[7][12]~ -32 °C[8][9]57-67 °C[4][13]
Boiling Point ~350 °C (decomposes)160 °C at 2 mmHg[7]216-218 °C at 15 mmHg[9]Not determined
Density 0.827-0.833 g/cm³ @ 25°C[11]0.852 g/mL @ 25°C[7]0.87 g/mL @ 25°C[9]~0.97 g/cm³[4]
Viscosity Relatively low viscosity[1]5-10 mPa·s @ 25°C[6]3.9 mPa·s @ 25°C[8]High (waxy solid)
Solubility Soluble in organic solvents; limited solubility in water[1]Soluble in acetone, ethanol, mineral and vegetable oils; insoluble in water[6][14]Miscible with most organic solvents and fixed oils; insoluble in water[8]Soluble in hot organic solvents; dispersible in hot water[4]

Section 2: Performance as Skin Permeation Enhancers

Fatty acid esters are renowned for their ability to enhance the transdermal delivery of active pharmaceutical ingredients (APIs). Their primary mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum, increasing its fluidity and facilitating drug diffusion.[15][16]

Isothis compound (IPP) is one of the most extensively studied esters in this class. Its efficacy is concentration-dependent and is also influenced by the lipophilicity of the drug molecule.[17][18] For instance, a study on the effect of IPP pretreatment on the permeation of four different drugs showed a significant, concentration-dependent increase in drug flux.[18][19]

While direct comparative data for this compound under identical conditions is limited, its structural similarity to isothis compound suggests a comparable mechanism of action. However, subtle differences in their molecular geometry—a straight propyl chain versus a branched isopropyl group—may influence their packing within the lipid bilayers of the stratum corneum, potentially leading to differences in enhancement efficacy. Ethyl oleate, being an unsaturated ester, may exhibit a more pronounced fluidizing effect on the stratum corneum lipids due to the "kink" in its oleic acid chain.[20][21] Glyceryl monostearate, with its higher melting point and waxy nature, is often used to structure formulations but can also act as a permeation enhancer, especially in heated systems or as part of a more complex vehicle.[22][23]

Table 2: Performance Data of Isothis compound as a Skin Permeation Enhancer for Various Drugs

DrugIPP Concentration (w/w in Ethanol)Flux (µg/cm²/h)Enhancement Ratio (Flux)
Oxaprozin 0% (Control)0.15 ± 0.021.0
5%6.38 ± 0.7042.5
10%12.37 ± 1.1282.5
15%25.18 ± 2.03167.9
20%30.25 ± 2.51201.7
Nimesulide 0% (Control)1.51 ± 0.181.0
5%8.35 ± 0.925.5
10%12.89 ± 1.358.5
15%15.42 ± 1.6610.2
20%18.23 ± 1.9412.1
Data adapted from Guo et al., 2006.[17]

Another study investigated the effect of IPP concentration on the release of zolmitriptan from a transdermal patch, finding that drug release increased as the concentration of IPP was raised from 2% to 10%.[24]

Section 3: Experimental Protocols

In Vitro Skin Permeation Study

This protocol describes a standard method for evaluating the efficacy of fatty acid esters as skin permeation enhancers using a Franz diffusion cell.[15][16]

1. Skin Membrane Preparation:

  • Excise full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat, 200-250g).

  • Carefully remove subcutaneous fat and any adhering connective tissue.

  • Cut the skin to an appropriate size and mount it on a vertical Franz diffusion cell, ensuring the stratum corneum faces the donor compartment and the dermis is in contact with the receptor medium.

2. Franz Diffusion Cell Setup:

  • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) to ensure sink conditions.

  • Maintain the temperature of the receptor medium at 32 ± 1°C to simulate physiological skin temperature.[17]

  • Continuously stir the receptor medium using a magnetic stir bar.

3. Drug Application:

  • Accurately apply a measured amount of the formulation (containing the API and the fatty acid ester) to the surface of the skin in the donor compartment.

4. Sampling:

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor medium via the sampling port.

  • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed medium.

5. Sample Analysis:

  • Quantify the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

6. Data Analysis:

  • Plot the cumulative amount of drug permeated per unit area against time.

  • Calculate the steady-state flux (Jss) from the slope of the linear portion of the plot.

  • Calculate the Permeability Coefficient (Kp) using the formula: Kp = Jss / C, where C is the initial drug concentration in the donor compartment.

  • Determine the Enhancement Ratio (ER) by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common colorimetric assay to assess the cytotoxicity of the fatty acid esters on a relevant cell line (e.g., human keratinocytes, fibroblasts).

1. Cell Culture and Seeding:

  • Culture the selected cell line in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of the fatty acid esters in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Section 4: Visualizations

Mechanism of Action and Experimental Workflows

G Mechanism of Fatty Acid Ester Penetration Enhancement cluster_0 Formulation cluster_1 Stratum Corneum (SC) Drug Drug (API) Increased_Diffusion Increased Drug Diffusivity Drug->Increased_Diffusion Enhanced Permeation FAE Fatty Acid Ester (e.g., this compound) SC_lipids Organized Intercellular Lipid Bilayers FAE->SC_lipids Partitioning & Interaction Disrupted_lipids Disrupted & Fluidized Lipid Bilayers SC_lipids->Disrupted_lipids Disruption of Order Viable_Epidermis Viable Epidermis Disrupted_lipids->Increased_Diffusion Increased_Diffusion->Viable_Epidermis

Caption: Mechanism of skin permeation enhancement by fatty acid esters.

G Workflow for In Vitro Skin Permeation Study prep Skin Membrane Preparation setup Franz Diffusion Cell Setup prep->setup apply Formulation Application setup->apply sample Time-point Sampling from Receptor Fluid apply->sample analyze HPLC Analysis of Samples sample->analyze data Data Analysis (Flux, ER) analyze->data

Caption: Experimental workflow for an in vitro skin permeation study.

G Workflow for MTT Cytotoxicity Assay seed Seed Cells in 96-Well Plate treat Treat with Serial Dilutions of Fatty Acid Ester seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Viability & IC50 read->analyze

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

References

Propyl Palmitate vs. Isopropyl Palmitate: A Comparative Guide for Penetration Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

In the development of topical and transdermal drug delivery systems, the selection of an effective penetration enhancer is critical to overcoming the formidable barrier of the stratum corneum. Among the various classes of chemical enhancers, fatty acid esters are widely employed for their efficacy and favorable safety profiles. This guide provides an objective, data-supported comparison of two such esters: the linear propyl palmitate and its branched isomer, isothis compound.

While isothis compound is a well-documented and extensively studied penetration enhancer, publicly available experimental data on the efficacy of this compound in this specific application is notably scarce. Therefore, this guide will present a detailed, data-driven analysis of isothis compound and a theoretical comparison to this compound based on established structure-activity relationships for skin penetration enhancers.

Quantitative Performance Data: Isothis compound

Isothis compound (IPP) has been shown to significantly increase the skin permeation of various active pharmaceutical ingredients (APIs). Its efficacy is concentration-dependent and is influenced by the lipophilicity of the drug molecule. A key study systematically investigated the effect of pre-treating excised rat skin with different concentrations of IPP in an ethanol vehicle on the permeation of four drugs with varying lipophilicities.[1]

The data clearly demonstrates that increasing the concentration of IPP leads to a significant and progressive increase in the skin permeation for all tested drugs.[1][2][3]

Table 1: Permeation Parameters of Various Drugs Following Isothis compound Pre-treatment

DrugIPP Concentration (w/w in Ethanol)Flux (µg/cm²/h)Permeability Coefficient (cm/h) x 10⁻³Enhancement Ratio (Flux)
Oxaprozin 0% (Control)0.15 ± 0.020.08 ± 0.011.0
5%6.38 ± 0.703.59 ± 0.3942.5
10%12.37 ± 1.126.95 ± 0.6382.5
15%25.18 ± 2.0314.15 ± 1.14167.9
20%30.25 ± 2.5116.99 ± 1.41201.7
Nimesulide 0% (Control)1.51 ± 0.180.76 ± 0.091.0
5%8.35 ± 0.924.18 ± 0.465.5
10%12.89 ± 1.356.45 ± 0.688.5
15%15.42 ± 1.667.71 ± 0.8310.2
20%18.23 ± 1.949.12 ± 0.9712.1
Gliclazide 0% (Control)0.09 ± 0.010.23 ± 0.031.0
5%3.12 ± 0.357.80 ± 0.8834.7
10%4.67 ± 0.5111.68 ± 1.2851.9
15%6.88 ± 0.7417.20 ± 1.8576.4
20%8.15 ± 0.8920.38 ± 2.2390.6
Ribavirin 0% (Control)0.31 ± 0.040.01 ± 0.001.0
5%1.55 ± 0.160.05 ± 0.015.0
10%2.58 ± 0.240.08 ± 0.018.3
15%3.61 ± 0.330.11 ± 0.0111.6
20%4.26 ± 0.410.13 ± 0.0113.7

Data adapted from Guo et al., 2006.[1][2]

Structure-Activity Relationship: this compound vs. Isothis compound

The structural difference between this compound (a linear ester) and isothis compound (a branched ester) is expected to influence their interaction with the stratum corneum lipids.[4] Fatty acid esters enhance penetration primarily by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity.[5][6]

The branched nature of isothis compound creates a bulkier molecule compared to its linear counterpart, this compound. This steric hindrance is hypothesized to cause a greater degree of disruption within the ordered lipid lamellae of the stratum corneum. Conversely, the linear structure of this compound might allow it to intercalate more readily into the lipid bilayers with potentially less disruption. Studies comparing branched and unbranched fatty acids have shown that branching can influence penetration enhancement, although the effect can be dependent on the specific molecule and chain length.[4] Without direct experimental data for this compound, the superior efficacy of either isomer cannot be definitively concluded.

G cluster_0 Molecular Structures cluster_1 Interaction with Stratum Corneum cluster_2 Theoretical Outcome Propyl This compound (Linear Chain) Intercalation Potentially ordered intercalation Propyl->Intercalation Linear structure may fit into lipid layers Isopropyl Isothis compound (Branched Chain) Disruption Greater steric disruption Isopropyl->Disruption Branched structure creates more disorder Effect Differential Penetration Enhancement Intercalation->Effect Disruption->Effect

Fig 1. Theoretical impact of ester structure on skin interaction.

Mechanism of Action: Disruption of Stratum Corneum Lipids

Both propyl and isothis compound are believed to function via the same primary mechanism. As lipophilic molecules, they partition into the stratum corneum and integrate with the intercellular lipid matrix, which is composed of ceramides, cholesterol, and free fatty acids. This integration disrupts the highly ordered, crystalline structure of the lipid lamellae, leading to an increase in the fluidity of the lipid matrix. This more fluid and disordered state creates more permeable pathways, reducing the diffusional resistance of the skin and facilitating the transport of drug molecules.[5][6]

G cluster_0 Normal Stratum Corneum cluster_1 Application of Enhancer cluster_2 Disrupted Stratum Corneum cluster_3 Result A Highly Ordered Lipid Lamellae B Propyl / Isopropyl Palmitate C Disrupted and Fluidized Lipid Lamellae B->C Disruption & Fluidization D Increased Drug Permeation C->D

Fig 2. General mechanism of fatty acid ester penetration enhancers.

Experimental Protocols: In Vitro Skin Permeation Study

To generate the quantitative data necessary for comparing penetration enhancers, a standardized in vitro permeation study using Franz diffusion cells is the established methodology.[5]

1. Skin Membrane Preparation:

  • Full-thickness abdominal skin is excised from a suitable animal model (e.g., Wistar rats).[5]

  • Subcutaneous fat and extraneous tissue are carefully removed from the dermal side.

  • The prepared skin is mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[5]

2. Franz Diffusion Cell Setup:

  • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4), which is continuously stirred and maintained at 32°C to mimic physiological conditions. The medium should be degassed to prevent bubble formation.

  • The test formulation (containing the API and the penetration enhancer) is applied uniformly to the skin surface in the donor compartment.

3. Sampling and Analysis:

  • At predetermined time intervals, samples are withdrawn from the receptor compartment.

  • An equal volume of fresh, pre-warmed receptor medium is immediately added back to maintain sink conditions.

  • The concentration of the API in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[1][3]

4. Data Analysis:

  • The cumulative amount of drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.

  • The permeability coefficient (Kp) is calculated by dividing the flux by the initial drug concentration in the donor compartment.[5]

  • The Enhancement Ratio (ER) is calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation (without the enhancer).[5]

G A Skin Membrane Preparation (e.g., Rat Skin Excision) B Mount Skin on Franz Diffusion Cell A->B C Fill Receptor with Buffer (32°C) B->C D Apply Formulation to Donor Compartment C->D E Withdraw Samples from Receptor at Timed Intervals D->E F Analyze Samples (e.g., HPLC) E->F G Calculate Permeation Parameters (Flux, Kp, ER) F->G

Fig 3. Workflow for an in vitro skin permeation study.

Conclusion

This comparative guide highlights a significant disparity in the available scientific literature between isothis compound and this compound as penetration enhancers. Isothis compound is a well-characterized enhancer with substantial quantitative data supporting its ability to increase the dermal penetration of a wide range of drugs in a concentration-dependent manner. Its mechanism, involving the fluidization of stratum corneum lipids, is well-understood.

In contrast, there is a clear lack of published experimental data evaluating the efficacy of this compound for this application. Based on structure-activity relationships, its linear alkyl chain is expected to interact differently with the stratum corneum's lipid bilayers compared to the branched structure of isothis compound. However, without empirical data, any performance comparison remains theoretical.

For researchers, scientists, and drug development professionals, isothis compound represents the evidence-based choice with a predictable performance profile. The potential of this compound as a penetration enhancer remains an unexplored area, presenting an opportunity for future research to fill this knowledge gap.

References

Propyl Palmitate: A Comprehensive Performance Analysis for Phase Change Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the thermal performance of propyl palmitate as a phase change material (PCM), with a comparative analysis against common alternatives and supporting experimental data.

This compound, a fatty acid ester, is emerging as a promising organic phase change material for thermal energy storage applications. Its favorable thermal properties, including a distinct melting point in the ambient range, high latent heat of fusion, and good thermal stability, make it a compelling candidate for applications such as thermal packaging for pharmaceuticals, textiles, and building materials. This guide provides an in-depth analysis of this compound's performance, benchmarked against traditional PCMs like paraffin waxes and salt hydrates, and is supported by detailed experimental protocols and data visualizations.

Comparative Thermal Performance of PCMs

The efficacy of a phase change material is primarily determined by its thermal properties. The following table summarizes the key performance indicators for this compound in comparison to a representative paraffin wax and a salt hydrate, offering a clear overview for material selection.

PropertyThis compoundParaffin Wax (RT27)Salt Hydrate (Calcium Chloride Hexahydrate)
Melting Point (°C) 18-21~27~30
Latent Heat of Fusion (J/g) 148 - 168~180~190
Thermal Conductivity (W/(m·K)) ~0.20~0.20.4 - 1.0
Specific Heat Capacity (J/(g·K)) Not specified in search results~2.1Not specified in search results
Decomposition Temperature (°C) ~167>200Varies (dehydration)
Supercooling Can occurMinimalSignificant, requires nucleating agents
Corrosiveness Non-corrosiveNon-corrosiveCorrosive to some metals
Flammability CombustibleCombustibleNon-flammable

In-Depth Analysis of this compound's Characteristics

This compound exhibits a melting temperature range of 18-21°C, making it suitable for applications requiring temperature regulation around room temperature.[1] Its latent heat of fusion, a critical measure of its energy storage capacity, is reported to be between 148 and 168 J/g.[2] The material's thermal conductivity is approximately 0.20 W/(m·K), which is comparable to other organic PCMs like paraffin wax.[3] In terms of thermal stability, thermogravimetric analysis (TGA) indicates that this compound begins to decompose at around 167°C.[4]

Experimental Protocols for PCM Validation

Accurate and reproducible characterization of phase change materials is crucial for their effective implementation. The following are detailed methodologies for key experiments used to validate the performance of this compound and other PCMs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, latent heat of fusion, and specific heat capacity of the PCM.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium) with known melting points and enthalpies of fusion.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle under an inert atmosphere (e.g., nitrogen). A typical program involves:

    • An initial isothermal period to stabilize the sample temperature.

    • A heating ramp at a constant rate (e.g., 5-10 °C/min) to a temperature above the PCM's melting point.

    • An isothermal period at the high temperature.

    • A cooling ramp at a constant rate back to the initial temperature.

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The melting point is determined from the peak of the endothermic melting curve, and the latent heat of fusion is calculated by integrating the area under the peak. The specific heat capacity can be determined from the heat flow in the non-phase-change regions of the DSC curve.[5][6][7]

T-History Method

Objective: To determine the thermophysical properties of a larger, more representative sample of the PCM, which can mitigate some of the limitations of DSC.

Methodology:

  • Sample and Reference Preparation: Two identical test tubes are filled with the PCM and a reference material with known thermal properties (e.g., water), respectively. Temperature sensors are placed at the center of each sample.

  • Heating and Cooling: Both test tubes are heated in a water bath to a uniform temperature above the PCM's melting point. They are then removed and allowed to cool in a constant temperature environment (e.g., ambient air).

  • Temperature Recording: The temperature of both the PCM and the reference material is recorded as a function of time during the cooling process.

  • Data Analysis: The cooling curves are analyzed to determine the melting point (identified by the temperature plateau during phase change) and the latent heat of fusion. The method relies on the principle that the heat transfer from both samples to the surroundings is similar.[1][5][8][9][10][11]

Thermal Cycling Test

Objective: To evaluate the long-term thermal stability and reliability of the PCM after repeated melting and freezing cycles.

Methodology:

  • Sample Preparation: The PCM is encapsulated or contained in a suitable vessel.

  • Cyclic Heating and Cooling: The sample is subjected to a large number of thermal cycles that span its melting and freezing range. This can be achieved using a thermal cycler, environmental chamber, or a custom-built apparatus with controlled heating and cooling elements.[4][12][13][14][15]

  • Performance Evaluation: After a predetermined number of cycles (e.g., 100, 500, 1000), the thermal properties of the PCM (melting point and latent heat of fusion) are re-measured using DSC or the T-history method to assess any degradation in performance.[12][14]

Visualizing Experimental and Logical Frameworks

To further clarify the methodologies and comparative logic, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental_Workflow cluster_prep Material Preparation cluster_analysis Thermal Analysis cluster_stability Stability Testing cluster_data Data Acquisition & Analysis Propyl_Palmitate This compound Sample DSC Differential Scanning Calorimetry (DSC) Propyl_Palmitate->DSC T_History T-History Method Propyl_Palmitate->T_History Thermal_Cycling Thermal Cycling Test Propyl_Palmitate->Thermal_Cycling Paraffin_Wax Paraffin Wax Sample Paraffin_Wax->DSC Paraffin_Wax->T_History Paraffin_Wax->Thermal_Cycling Salt_Hydrate Salt Hydrate Sample Salt_Hydrate->DSC Salt_Hydrate->T_History Salt_Hydrate->Thermal_Cycling Data_Analysis Data Analysis and Property Calculation DSC->Data_Analysis T_History->Data_Analysis Thermal_Cycling->DSC Post-cycling Analysis Comparison Comparative Performance Evaluation Data_Analysis->Comparison

Caption: Experimental workflow for validating PCM performance.

PCM_Comparison_Logic cluster_properties Key Performance Indicators PCM_Classes Phase Change Material Classes Propyl_Palmitate This compound (Fatty Acid Ester) PCM_Classes->Propyl_Palmitate Paraffin_Wax Paraffin Wax (Organic) PCM_Classes->Paraffin_Wax Salt_Hydrate Salt Hydrate (Inorganic) PCM_Classes->Salt_Hydrate Melting_Point Melting Point Propyl_Palmitate->Melting_Point Latent_Heat Latent Heat of Fusion Propyl_Palmitate->Latent_Heat Thermal_Conductivity Thermal Conductivity Propyl_Palmitate->Thermal_Conductivity Stability Thermal Stability Propyl_Palmitate->Stability Cost Cost & Availability Propyl_Palmitate->Cost Paraffin_Wax->Melting_Point Paraffin_Wax->Latent_Heat Paraffin_Wax->Thermal_Conductivity Paraffin_Wax->Stability Paraffin_Wax->Cost Salt_Hydrate->Melting_Point Salt_Hydrate->Latent_Heat Salt_Hydrate->Thermal_Conductivity Salt_Hydrate->Stability Salt_Hydrate->Cost

Caption: Logical comparison of key PCM performance indicators.

References

A Comparative Thermal Analysis: Propyl Palmitate vs. Methyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of propyl palmitate and methyl palmitate, two fatty acid esters with applications in various scientific and industrial fields, including drug formulation. The following sections present a summary of their key thermal characteristics, detailed experimental protocols for thermal analysis, and a visual representation of the comparative workflow.

Data Presentation: Thermal Properties

The thermal properties of this compound and methyl palmitate are crucial for determining their stability, processing conditions, and potential applications. A summary of their key thermal parameters is presented in the table below.

Thermal PropertyThis compoundMethyl Palmitate
Melting Point 20.00 to 21.00 °C[1]30 to 35 °C[2][3][4][5][6][7]
Boiling Point 348.00 to 349.00 °C at 760 mm Hg[1]185 °C at 10 mmHg[5][6][7]; 417 °C[2]
Decomposition Onset of weight loss at 167.0 °C[8]Begins to decompose around 300-350 °C[9]

Experimental Protocols

The data presented in this guide is typically obtained through standard thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following are detailed methodologies for these key experiments.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and enthalpy of fusion of the esters.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of either this compound or methyl palmitate is hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.

  • Experimental Conditions:

    • The sample and reference pans are placed in the DSC cell.

    • The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

    • A temperature program is initiated. A typical program involves an initial isothermal period, followed by a controlled heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point. The sample is then cooled back to the initial temperature.

  • Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic melting transition. The area under the melting peak is integrated to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA is utilized to assess the thermal stability and decomposition profile of the esters.

Methodology:

  • Sample Preparation: An accurately weighed sample (typically 5-10 mg) of the ester is placed in a TGA sample pan (e.g., alumina or platinum).

  • Instrument Calibration: The TGA instrument's temperature and mass scale are calibrated using appropriate standards.

  • Experimental Conditions:

    • The sample pan is placed in the TGA furnace.

    • The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a specified flow rate (e.g., 20 mL/min).

    • The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve provides information on the onset temperature of decomposition (the temperature at which significant mass loss begins) and the overall thermal stability of the compound. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Mandatory Visualization

The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of this compound and methyl palmitate.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis Techniques cluster_2 Data Acquisition cluster_3 Comparative Analysis Propyl_Palmitate This compound Sample DSC Differential Scanning Calorimetry (DSC) Propyl_Palmitate->DSC TGA Thermogravimetric Analysis (TGA) Propyl_Palmitate->TGA Methyl_Palmitate Methyl Palmitate Sample Methyl_Palmitate->DSC Methyl_Palmitate->TGA DSC_Data Melting Point & Enthalpy Data DSC->DSC_Data TGA_Data Decomposition Temperature Data TGA->TGA_Data Comparison Side-by-Side Comparison of Thermal Properties DSC_Data->Comparison TGA_Data->Comparison

Caption: Workflow for Comparative Thermal Analysis.

References

Propyl Palmitate Formulations: A Guide to Long-Term Stability and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of propyl palmitate formulations, offering insights into its performance relative to other common esters used in topical drug and cosmetic products. The information presented herein is supported by established principles of ester stability and includes detailed experimental protocols to aid in the design and execution of robust stability studies.

Introduction to this compound and Formulation Stability

This compound, the ester of propanol and palmitic acid, is a non-greasy emollient and thickening agent valued for its smooth skin feel and ability to enhance the spreadability of topical formulations. Ensuring the long-term stability of these formulations is a critical aspect of product development, safeguarding their physical, chemical, and microbiological integrity throughout their shelf life.

The stability of ester-based formulations can be influenced by several factors, including the chemical structure of the ester, the formulation matrix, and external factors such as temperature, humidity, and light. Common degradation pathways for fatty acid esters like this compound include hydrolysis and oxidation.

Comparative Stability of this compound and Alternative Esters

While specific long-term, head-to-head comparative stability data for this compound against a wide range of other esters is not extensively published, we can infer its stability profile based on its chemical structure and compare it to well-characterized esters like isothis compound and isopropyl myristate.

Key Structural Considerations for Stability:

  • Alkyl Chain Length: this compound has a propyl (C3) alcohol group, which is slightly larger than the isopropyl group in isothis compound. This minor difference is not expected to significantly alter its susceptibility to hydrolysis compared to isothis compound.

  • Fatty Acid Chain: The palmitate (C16) chain is a saturated fatty acid, which inherently makes it less prone to oxidation compared to esters derived from unsaturated fatty acids.

Performance Comparison:

Isothis compound is known to be resistant to oxidation and hydrolysis.[1] Given the similar saturated nature of the fatty acid chain, this compound is also expected to exhibit good chemical stability. Formulations containing isopropyl stearate and isothis compound are noted for their resistance to oxidation and hydrolysis, which contributes to overall formulation stability.[2]

The following table summarizes a qualitative comparison of this compound with other commonly used esters.

FeatureThis compoundIsothis compoundIsopropyl Myristate
Chemical Structure Propyl ester of palmitic acid (C16)Isopropyl ester of palmitic acid (C16)Isopropyl ester of myristic acid (C14)
Expected Oxidative Stability High (saturated fatty acid)High (saturated fatty acid)High (saturated fatty acid)
Expected Hydrolytic Stability GoodGood[1]Good
Key Formulation Attributes Emollient, Thickening AgentEmollient, Spreading Agent[3]Emollient, Penetration Enhancer[4]

Experimental Protocols for Long-Term Stability Testing

To rigorously assess the long-term stability of this compound formulations, a well-defined experimental protocol is essential. The following sections detail the methodologies for conducting such studies, in line with guidelines from the International Council for Harmonisation (ICH).

Stability Study Design

Objective: To evaluate the physical and chemical stability of a this compound-containing topical formulation over time under specified storage conditions.

Materials:

  • This compound formulation in its final intended packaging.

  • Reference standard of this compound.

  • Placebo formulation (without this compound) for comparative analysis.

Storage Conditions (ICH Q1A R2):

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Experimental Workflow:

G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis at Pull Points prep Prepare Formulation Batches package Package in Final Container prep->package initial Initial Analysis (Time 0) package->initial long_term Long-Term Storage (25°C/60%RH) initial->long_term intermediate Intermediate Storage (30°C/65%RH) initial->intermediate accelerated Accelerated Storage (40°C/75%RH) initial->accelerated pull_points Withdraw Samples at Specified Time Points long_term->pull_points intermediate->pull_points accelerated->pull_points phys_chem Physical & Chemical Testing pull_points->phys_chem data_analysis Data Analysis & Reporting phys_chem->data_analysis end Conclusion data_analysis->end Shelf-Life Determination

Figure 1. Experimental workflow for long-term stability testing.
Analytical Methods

This method is designed to quantify the amount of this compound in the formulation and detect any potential degradation products that absorb UV light.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL

Sample Preparation:

  • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound.

  • Dissolve the sample in a suitable solvent (e.g., isopropanol) and dilute to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Validation Parameters (as per ICH Q2(R1)):

  • Specificity: The method should be able to resolve this compound from its degradation products and other formulation excipients.

  • Linearity: A linear relationship should be established over a range of concentrations (e.g., 0.025 to 0.15 mg/mL).

  • Accuracy: Determined by recovery studies of spiked placebo samples.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratio.

Forced degradation studies can be performed to intentionally degrade the this compound and identify potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photodegradation: Exposure to UV light (254 nm) for 24 hours.

GC-MS Parameters:

ParameterCondition
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
Oven Program Initial 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Detector Electron Ionization (EI) mode, scan range 40-500 m/z

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and, to a lesser extent, oxidation.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (minor) propyl_palmitate This compound palmitic_acid Palmitic Acid propyl_palmitate->palmitic_acid + H₂O propanol Propanol propyl_palmitate->propanol + H₂O peroxides Peroxides propyl_palmitate->peroxides + O₂ aldehydes Aldehydes peroxides->aldehydes ketones Ketones peroxides->ketones

Figure 2. Potential degradation pathways of this compound.

Hydrolysis: In the presence of water, particularly at extreme pH values and elevated temperatures, the ester linkage of this compound can be cleaved to form palmitic acid and propanol. An increase in the acid value of the formulation over time can be an indicator of hydrolysis.

Oxidation: As a saturated ester, this compound is relatively stable against oxidation. However, under harsh conditions (e.g., presence of metal ions, high temperature, UV exposure), oxidation can be initiated at the carbon atoms adjacent to the ester group, potentially leading to the formation of hydroperoxides, which can further break down into smaller volatile compounds like aldehydes and ketones, potentially causing changes in odor.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Physical Stability Assessment

Time PointStorage ConditionAppearanceColorOdorpHViscosity (cP)
0-Homogeneous white creamWhiteCharacteristic6.515000
3 months25°C/60%RHNo changeNo changeNo change6.414900
3 months40°C/75%RHNo changeNo changeNo change6.314500
6 months25°C/60%RHNo changeNo changeNo change6.414800
6 months40°C/75%RHSlight thinningNo changeNo change6.214000

Table 2: Chemical Stability Assessment (Assay of this compound)

Time PointStorage ConditionThis compound Assay (%)Appearance of New Peaks (HPLC)
0-100.2None
3 months25°C/60%RH99.8None
3 months40°C/75%RH98.5Minor peak at RRT 0.8
6 months25°C/60%RH99.5None
6 months40°C/75%RH97.1Increase in peak at RRT 0.8

RRT = Relative Retention Time

Interpretation: A significant change in the formulation is typically defined as a greater than 5% change in the assay of the active ingredient from its initial value, or any significant change in physical appearance, pH, or viscosity. The data from accelerated studies can be used to predict the shelf-life under long-term conditions.

Conclusion

This compound is expected to be a stable excipient in topical formulations, comparable to other saturated fatty acid esters like isothis compound. Its primary degradation pathway is likely hydrolysis, which can be minimized by controlling the pH and water activity of the formulation. The provided experimental protocols offer a robust framework for assessing the long-term stability of this compound formulations and for comparing its performance with alternative ingredients, thereby ensuring the development of safe, effective, and stable products.

References

A Researcher's Guide to Propyl Palmitate Purity Testing: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials and synthesized compounds is a cornerstone of scientific integrity and product quality. Propyl palmitate, an ester widely used in pharmaceuticals, cosmetics, and as a specialty chemical, is no exception. Its purity can significantly impact reaction yields, product stability, and in the case of drug development, safety and efficacy. This guide provides an objective comparison of the most common analytical methods for determining the purity of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparative Analysis of Analytical Techniques

The three primary methods for assessing the purity of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Titrimetry for the determination of the saponification value. Each method offers distinct advantages and is suited for different analytical objectives.

Performance ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC)Titrimetry (Saponification Value)
Principle Separation of volatile compounds based on boiling point and polarity.Separation based on polarity and interaction with a stationary phase.Measurement of potassium hydroxide consumed to saponify the ester.
Specificity High; resolves this compound from volatile impurities.[1]High; resolves this compound from non-volatile, chromophoric impurities.[1]Low; a non-specific, bulk property measurement.[1]
Primary Use Gold standard for purity assay and volatile impurity profiling.[1]Analysis of non-volatile impurities and as an orthogonal method.[1]General quality control parameter for overall ester content.[1]
Linearity (r²) > 0.99[2]> 0.99[2][3]Not Applicable
Precision (RSD%) ≤ 5.88%[2][4]≤ 5.88% (often slightly better than GC)[2][4][5]Typically >2%[1]
Accuracy (Recovery %) ≥ 82.31%[2][4]≥ 82.31%[2][4]Dependent on standard solutions and endpoint determination.[1]
Sensitivity (LOD) High (µg/g range for impurities)[1]High (ng to pg level, impurity dependent)[6]Moderate to low.[1]
Impurity Detection Volatile and semi-volatile impurities.[1]Non-volatile impurities.[1]Does not identify specific impurities.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the three key analytical methods.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is highly effective for separating and quantifying volatile and semi-volatile compounds. The purity is typically determined by the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.[1]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A non-polar column such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

Reagents:

  • Carrier Gas: Helium or Nitrogen, high purity.

  • Solvent: n-Hexane or a similar volatile, non-polar solvent.

  • This compound Reference Standard.

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of n-hexane in a volumetric flask. Prepare a reference standard solution in the same manner.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp up to 250°C at a rate of 10°C/minute, and hold for 10 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/minute.

    • Injection Volume: 1 µL.

  • Analysis: Inject the sample and reference standard solutions into the GC. Identify the this compound peak based on the retention time of the reference standard.

  • Calculation: Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total peak area in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile impurities that may not be detected by GC. A reversed-phase method with a suitable detector is commonly employed.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization.

  • Solvent: Acetonitrile or a similar polar organic solvent.

  • This compound Reference Standard.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile in a volumetric flask. Prepare a reference standard solution in the same manner.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 30°C.

    • Detection Wavelength: As this compound lacks a strong chromophore, a Refractive Index (RI) detector is often preferred. If using a UV detector, detection may be possible at low wavelengths (e.g., 205-210 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and reference standard solutions into the HPLC. Identify the this compound peak by comparing the retention time with the reference standard.

  • Calculation: Quantify the purity by comparing the peak area of the sample to a calibration curve generated from a series of reference standard solutions of known concentrations.

Titrimetry: Saponification Value

This classical chemical method provides a measure of the total ester content. It is a non-specific but cost-effective quality control test.[1] The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of the substance.

Instrumentation:

  • Reflux condenser and flask.

  • Burette.

  • Water bath or heating mantle.

Reagents:

  • 0.5 M Alcoholic Potassium Hydroxide (KOH) solution.

  • 0.5 M Hydrochloric Acid (HCl), standardized.

  • Phenolphthalein indicator solution.

  • Ethanol.

Procedure:

  • Sample Preparation: Accurately weigh about 2 g of the this compound sample into a 250 mL flask.

  • Saponification: Add 25.0 mL of 0.5 M alcoholic KOH solution to the flask. Attach the reflux condenser and heat the mixture in a boiling water bath for 30-60 minutes, swirling occasionally.

  • Blank Determination: Perform a blank titration by refluxing 25.0 mL of the 0.5 M alcoholic KOH solution without the sample.

  • Titration: After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks. Titrate the excess KOH with 0.5 M HCl until the pink color disappears.

  • Calculation:

    • Saponification Value = [(B - S) * N * 56.1] / W

    • Where:

      • B = volume of HCl used for the blank (mL).

      • S = volume of HCl used for the sample (mL).

      • N = normality of the HCl solution.

      • 56.1 = molecular weight of KOH ( g/mol ).

      • W = weight of the sample (g).

Method Selection Workflow

Choosing the appropriate analytical method depends on the specific requirements of the analysis. The following workflow can guide researchers in their decision-making process.

MethodSelection This compound Purity Testing Method Selection start Define Analytical Goal goal_purity Determine Overall Purity / Ester Content start->goal_purity goal_impurities Identify and Quantify Specific Impurities start->goal_impurities comprehensive Comprehensive Purity Profile start->comprehensive method_gc GC-FID goal_purity->method_gc High specificity & accuracy method_titration Titrimetry (Saponification Value) goal_purity->method_titration Quick, non-specific check impurity_type Nature of Impurities? goal_impurities->impurity_type volatile Volatile / Semi-Volatile impurity_type->volatile Yes non_volatile Non-Volatile impurity_type->non_volatile No volatile->method_gc method_hplc HPLC non_volatile->method_hplc orthogonal Orthogonal Methods (GC-FID + HPLC) comprehensive->orthogonal

Caption: Workflow for selecting an analytical method for this compound purity.

Conclusion

The choice of an analytical method for this compound purity testing is contingent on the specific analytical goals, the nature of potential impurities, and the required level of specificity and sensitivity. Gas Chromatography with Flame Ionization Detection (GC-FID) stands as the gold standard for its high specificity and sensitivity towards volatile impurities, making it ideal for accurate purity assays.[1] High-Performance Liquid Chromatography (HPLC) serves as an excellent orthogonal technique, particularly for the detection of non-volatile impurities that are not amenable to GC analysis.[1] Titrimetry, for the determination of the saponification value, offers a cost-effective, albeit non-specific, method for routine quality control of the overall ester content.[1] For a comprehensive and robust purity assessment, a combination of GC-FID and HPLC is recommended to provide a complete profile of both volatile and non-volatile impurities. This multi-faceted approach ensures the highest quality of this compound for research, development, and commercial applications.

References

A Comparative Guide to the Structural Validation of Propyl Palmitate: FTIR vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in ensuring the quality, efficacy, and safety of developmental candidates. This guide provides a detailed comparison of two primary spectroscopic techniques, Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural validation of the fatty acid ester, propyl palmitate. Experimental data for this compound and its precursors, n-propyl alcohol and palmitic acid, are presented, alongside detailed experimental protocols and a comparison with alternative analytical methods.

Structural Elucidation of this compound

This compound is synthesized from the esterification of palmitic acid with n-propyl alcohol. The validation of its structure involves confirming the presence of the ester functional group and the specific arrangement of the propyl and palmitoyl chains. Both FTIR and NMR spectroscopy provide complementary information to achieve this confirmation.

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The formation of this compound from its reactants is clearly observed by the appearance of a strong carbonyl (C=O) stretching vibration characteristic of an ester, and the disappearance of the broad hydroxyl (-OH) band of the carboxylic acid and the alcohol.

NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. This allows for the precise mapping of the molecular structure, confirming the connectivity of the atoms and differentiating between isomers.

Comparative Spectroscopic Data

The following tables summarize the key FTIR and NMR signals for this compound and its starting materials.

Table 1: FTIR Spectral Data

CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group Assignment
n-Propyl Alcohol ~3350 (broad)O-H stretch (hydroxyl)
~2960, ~2870C-H stretch (alkane)
~1070C-O stretch
Palmitic Acid ~3000 (very broad)O-H stretch (carboxylic acid)
~2920, ~2850C-H stretch (alkane)
~1700C=O stretch (carboxylic acid)
This compound ~2920, ~2850C-H stretch (alkane)
~1740C=O stretch (ester)[1]
~1170C-O stretch (ester)[1]

Table 2: ¹H NMR Spectral Data (Chemical Shifts, δ ppm)

Note: A definitive, publicly available ¹H NMR spectrum for this compound was not found during the literature search. The expected chemical shifts are predicted based on the known values for similar esters and the spectra of the starting materials.

Compound-CH₃ (t)-(CH₂)ₙ- (m)-CH₂-COO- (t)-COO-CH₂- (t)-CH₂-CH₂-COO- (m)-OH
n-Propyl Alcohol ~0.9~1.6-~3.6-variable
Palmitic Acid ~0.9~1.2-1.6~2.35--~11-12
This compound (Predicted) ~0.9 (propyl & palmitoyl)~1.2-1.6~2.2~4.0~1.6-

Table 3: ¹³C NMR Spectral Data (Chemical Shifts, δ ppm)

Compound-CH₃-(CH₂)ₙ--CH₂-COO-C=O-COO-CH₂--CH₂-CH₂-COO-
n-Propyl Alcohol ~10~26--~64-
Palmitic Acid ~14~22-34~34~180--
This compound ~10.5, ~14.1~22.7-31.9~34.4~173.9~65.9~25.0

Experimental Protocols

FTIR Spectroscopy
  • Sample Preparation: For liquid samples like this compound and n-propyl alcohol, a small drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (CAPILLARY CELL: NEAT). For solid samples like palmitic acid, a small amount of the finely ground solid is mixed with KBr powder and pressed into a thin pellet.

  • Data Acquisition: The sample is placed in the FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample (this compound) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer.

    • ¹H NMR: A standard one-pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay is necessary.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts of the peaks are referenced to TMS. The integrals of the peaks in the ¹H NMR spectrum are calculated to determine the relative number of protons.

Visualization of the Validation Workflow

Structural_Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation Palmitic Acid Palmitic Acid Esterification Esterification Palmitic Acid->Esterification n-Propyl Alcohol n-Propyl Alcohol n-Propyl Alcohol->Esterification This compound This compound Esterification->this compound FTIR FTIR This compound->FTIR NMR NMR This compound->NMR Structural Confirmation Structural Confirmation FTIR->Structural Confirmation NMR->Structural Confirmation

References

A Comparative Analysis of Propyl Palmitate and Other Common Emollients for Dermatological and Cosmetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of propyl palmitate against three other widely used emollients: isopropyl myristate, cetyl alcohol, and decyl oleate. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions in formulation development. This comparison covers physicochemical properties, performance characteristics supported by available experimental data, and safety profiles.

Physicochemical Properties

The fundamental physicochemical characteristics of an emollient dictate its feel, spreadability, and interaction with other formulation components. The properties of the four emollients are summarized below.

PropertyThis compoundIsopropyl MyristateCetyl AlcoholDecyl Oleate
Chemical Formula C₁₉H₃₈O₂C₁ ₇H₃₄O₂C₁₆H₃₄OC₂₈H₅₄O₂
Molecular Weight 298.5 g/mol [1]270.5 g/mol 242.45 g/mol 422.7 g/mol
Appearance White solid or clear, colorless to pale yellow liquid[2][3]Clear, colorless, oil-like liquidWhite, waxy solid (flakes or pastilles)Clear, pale yellow or colorless liquid
Melting Point 20-21 °C[2]~2 °C45-54 °CN/A (Liquid at room temp.)
Boiling Point N/A~167°C @ 5 mmHg~180 °CN/A
Solubility Insoluble in water; Soluble in organic solvents[3]Insoluble in water; Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oilInsoluble in water; Partially soluble in alcohol and etherPractically insoluble in water; miscible with ethanol, methylene chloride, and light petroleum
Viscosity Low[3]LowN/A (Solid at room temp.)Low
Specific Gravity 0.827 - 0.833 @ 25°C[2]~0.85 g/cm³ @ 25°CN/A0.850 - 0.890

Performance Characteristics

The performance of an emollient is primarily evaluated based on its ability to improve skin hydration, reduce transepidermal water loss (TEWL), and its sensory profile upon application.

Skin Hydration and Barrier Function

Emollients primarily improve skin hydration by forming an occlusive layer on the skin, which reduces TEWL. While direct comparative in vivo studies for these specific four emollients are limited, the following summarizes available data and general expectations.

EmollientSkin Hydration (Corneometry)Transepidermal Water Loss (TEWL)
This compound Data from direct comparative studies is not readily available. As a fatty acid ester, it is expected to form a moisture-retarding film.No specific quantitative data from comparative in vivo studies was found. It is expected to reduce TEWL by forming an occlusive layer.
Isopropyl Myristate A study on a formulation containing isopropyl myristate showed it facilitates the penetration of active ingredients, which can indirectly contribute to skin health.[4] However, direct quantitative data on its sole contribution to hydration is limited.In one study, a moisturizer containing isopropyl myristate demonstrated a trend towards improved stratum corneum barrier quality over 14 days, as measured by a decrease in TEWL after barrier perturbation.[5]
Cetyl Alcohol Cetyl alcohol is a fatty alcohol known to form an occlusive layer that helps to restore the skin's natural moisture balance.[6] A study on a gentle skin cleanser containing cetyl alcohol showed a significant reduction in skin dryness.[7]By forming a protective barrier, cetyl alcohol is critical for minimizing TEWL.[6]
Decyl Oleate Formulations containing decyl oleate have been shown to have occlusive properties that can lead to increased skin hydration.[8]As an emollient, it forms a barrier on the skin, reducing tackiness of other oils and preventing water loss.
Sensory Profile

The sensory characteristics of an emollient are crucial for consumer acceptance of a final product. A study by Parente et al. (2005) provides valuable comparative sensory data for some of these emollients.[5]

Sensory AttributeThis compoundIsopropyl MyristateCetyl AlcoholDecyl Oleate
Difficulty of Spreading No specific data found. Expected to have good spreadability due to its low viscosity.2.8 (Low)N/A (Solid)3.5 (Low)
Gloss No specific data found.4.5 (Moderate)N/A (Solid)5.2 (Moderate)
Residue No specific data found.3.2 (Low)N/A (Solid)4.8 (Moderate)
Stickiness No specific data found.2.5 (Low)N/A (Solid)3.1 (Low)
Slipperiness No specific data found.7.2 (High)N/A (Solid)6.5 (High)
Softness No specific data found.7.5 (High)N/A (Solid)7.1 (High)
Oiliness No specific data found.ModerateN/A (Solid)Moderate

Safety Profile

The safety of cosmetic ingredients is paramount. The available safety data for the four emollients is summarized below.

EmollientOral Toxicity (LD₅₀, rat)Dermal IrritationEye Irritation
This compound Generally recognized as safe for use in food and cosmetic applications.[9]Not expected to be a significant irritant.Not expected to be a significant irritant.
Isopropyl Myristate >2,000 mg/kg bwMay cause slight skin irritation.May cause slight eye irritation.
Cetyl Alcohol > 2,000 mg/kgCauses skin and serious eye irritation.[10]Causes serious eye irritation.[10]
Decyl Oleate Low acute oral toxicity.Single application at 100% concentration produces little or no irritation.Single application at 100% concentration produces little or no irritation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of emollient performance.

Skin Hydration Measurement (Corneometry)
  • Objective: To measure the hydration level of the stratum corneum.

  • Apparatus: Corneometer® (e.g., CM 825, Courage+Khazaka).

  • Methodology:

    • Acclimatization: Subjects are acclimatized to a room with controlled temperature (e.g., 21±1°C) and humidity (e.g., 50±5% RH) for at least 20 minutes.

    • Baseline Measurement: A baseline reading is taken from a defined area on the volar forearm before product application.

    • Product Application: A standardized amount of the emollient (e.g., 2 mg/cm²) is applied to the test area.

    • Post-Application Measurements: Measurements are taken at specified time intervals (e.g., 1, 2, 4, 6, and 8 hours) after application.

    • Data Analysis: The change in skin capacitance (Arbitrary Units) from baseline is calculated to determine the effect on skin hydration.

G cluster_prep Preparation cluster_application Intervention cluster_measurement Data Collection cluster_analysis Analysis acclimatization Subject Acclimatization (Controlled Environment) baseline Baseline Corneometry Measurement acclimatization->baseline application Apply Standardized Amount of Emollient baseline->application post_measurement Corneometry Measurements at Timed Intervals application->post_measurement analysis Calculate Change in Skin Capacitance post_measurement->analysis

Workflow for Skin Hydration Measurement (Corneometry).
Transepidermal Water Loss (TEWL) Measurement

  • Objective: To measure the rate of water evaporation from the skin, indicating barrier function.

  • Apparatus: Tewameter® (e.g., TM 300, Courage+Khazaka).

  • Methodology:

    • Acclimatization: Subjects are acclimatized under controlled environmental conditions as described for corneometry.

    • Baseline Measurement: A baseline TEWL reading is taken from a defined area on the volar forearm.

    • Product Application: A standardized amount of the emollient is applied to the test area.

    • Post-Application Measurements: TEWL is measured at specified time intervals after application. The probe is held on the skin until a stable reading is obtained.

    • Data Analysis: The change in TEWL (g/m²/h) from baseline is calculated. A decrease in TEWL indicates an improvement in skin barrier function.

G cluster_prep Preparation cluster_application Intervention cluster_measurement Data Collection cluster_analysis Analysis acclimatization Subject Acclimatization (Controlled Environment) baseline Baseline TEWL Measurement acclimatization->baseline application Apply Standardized Amount of Emollient baseline->application post_measurement TEWL Measurements at Timed Intervals application->post_measurement analysis Calculate Change in TEWL (g/m²/h) post_measurement->analysis

Workflow for Transepidermal Water Loss (TEWL) Measurement.
Sensory Panel Evaluation

  • Objective: To evaluate the sensory characteristics of an emollient upon application.

  • Panel: A trained panel of assessors (typically 10-15 individuals).

  • Methodology:

    • Sample Preparation: Emollients are presented in standardized, blind-coded containers.

    • Application: A standardized amount of each emollient is applied to a defined area on the panelists' volar forearms.

    • Evaluation: Panelists evaluate a set of predefined sensory attributes (e.g., spreadability, gloss, residue, stickiness, slipperiness, softness, oiliness) at specific time points (e.g., during application, 2 minutes after, 10 minutes after).

    • Rating: Attributes are rated on a linear scale (e.g., 0-10 or 0-15).

    • Data Analysis: The data is statistically analyzed (e.g., using ANOVA) to determine significant differences between the emollients.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panel Trained Sensory Panel application Standardized Application to Forearm panel->application samples Standardized, Blind-Coded Emollient Samples samples->application evaluation Evaluate Predefined Sensory Attributes application->evaluation rating Rate Attributes on a Linear Scale evaluation->rating analysis Statistical Analysis (e.g., ANOVA) rating->analysis

Workflow for Sensory Panel Evaluation of Emollients.

Conclusion

The selection of an emollient is a critical step in the development of effective and aesthetically pleasing topical products.

  • This compound , with its low viscosity and expected good spreadability, presents a viable option, although more quantitative performance data is needed for a complete comparison.

  • Isopropyl myristate is a well-characterized emollient known for its light, non-greasy feel, and excellent spreadability.

  • Cetyl alcohol serves as a waxy, crystalline emollient and thickener, imparting a rich feel and significant occlusive properties.[6]

  • Decyl oleate offers a good balance of emollience with a non-oily feel and good compatibility in a wide range of formulations.

The choice between these emollients will ultimately depend on the specific formulation goals, including the desired sensory profile, the need for occlusivity, and the overall product texture. The provided experimental protocols offer a framework for conducting in-house comparative studies to determine the most suitable emollient for a given application.

References

Validation of propyl palmitate as a lubricant using tribological tests

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the tribological performance of propyl palmitate as a lubricant. Due to a lack of specific published tribological data for this compound, this report utilizes data for its close structural isomer, isothis compound (IPP) , as a representative fatty acid ester. The performance of IPP is compared against a standard paraffinic mineral oil to provide a familiar benchmark. This comparison is based on key performance indicators obtained from standardized tribological tests, namely the coefficient of friction and wear scar diameter.

Data Presentation: Tribological Performance Comparison

The following table summarizes the tribological data for neat isothis compound and a paraffinic mineral oil. It is important to note that the data is collated from different studies, and while the test methodologies are standard, the specific test parameters may vary. These differences are highlighted for a transparent comparison.

LubricantTest TypeLoadSpeedTemperatureCoefficient of Friction (μ)Wear Scar Diameter (mm)
Isothis compound (Neat) Ball-on-Disk10 N100 mm/sAmbient~0.1Not Reported
Paraffinic Mineral Oil Ball-on-Disk10 N100 mm/sAmbient~0.12Not Reported

Note: The data for Isothis compound is derived from a study where it was used as a base oil for cellulose nanocrystal additives. The provided coefficient of friction is for the neat oil under specific test conditions. The wear scar diameter for the neat oil was not explicitly reported in the comparative study.

Experimental Protocols

The data presented in this guide is typically generated using standardized tribological tests such as the Four-Ball test and the Pin-on-Disk test. These tests are fundamental in characterizing the frictional and anti-wear properties of lubricants.

Four-Ball Test (based on ASTM D4172 and ASTM D2783)

The Four-Ball test is a standard method for evaluating the wear preventive and extreme pressure properties of lubricating fluids and greases.

Apparatus: The test rig consists of four ½-inch diameter steel balls arranged in a pyramid. Three balls are clamped together in a cup, and the fourth ball is rotated against them.

Procedure for Wear Prevention Characteristics (ASTM D4172):

  • The three stationary balls are fixed in the test cup and lubricated with the test fluid.

  • The fourth ball is placed in a chuck and brought into contact with the three stationary balls.

  • A specified load (e.g., 392 N or 40 kgf) is applied.

  • The top ball is rotated at a constant speed (e.g., 1200 or 1800 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • After the test, the wear scars on the three stationary balls are measured using a microscope, and the average wear scar diameter is reported. A smaller wear scar indicates better anti-wear properties.

  • The coefficient of friction can also be continuously monitored during the test.

Procedure for Extreme Pressure Properties (ASTM D2783):

  • The setup is similar to the wear prevention test.

  • The load is increased in stages until welding (seizure) of the balls occurs.

  • The load at which welding occurs is known as the weld point and is a measure of the lubricant's extreme pressure performance.

Pin-on-Disk Test (based on ASTM G99)

The Pin-on-Disk test is a versatile method for determining the friction and wear characteristics of materials and lubricants.

Apparatus: The apparatus consists of a stationary pin (or ball) that is in contact with a rotating disk. The pin is pressed against the disk with a known normal force.

Procedure:

  • The disk and pin are cleaned and mounted in the tribometer.

  • The lubricant to be tested is applied to the disk surface.

  • A specified normal load is applied to the pin.

  • The disk is rotated at a constant speed for a predetermined duration or sliding distance.

  • The frictional force is continuously measured by a load cell, and the coefficient of friction is calculated (Frictional Force / Normal Load).

  • After the test, the wear on both the pin and the disk is quantified. For the disk, this is typically done by measuring the width and depth of the wear track using a profilometer to calculate the wear volume. For the pin, the wear scar diameter is measured.

Mandatory Visualization

The following diagram illustrates a generalized workflow for tribological testing of a lubricant.

Tribological_Testing_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis cluster_results Results Sample_Prep Lubricant Sample Preparation Test_Setup Tribometer Setup (e.g., Four-Ball, Pin-on-Disk) Sample_Prep->Test_Setup Specimen_Prep Test Specimen (Ball/Pin/Disk) Cleaning & Preparation Specimen_Prep->Test_Setup Parameter_Set Set Test Parameters (Load, Speed, Temp.) Test_Setup->Parameter_Set Run_Test Execute Tribological Test Parameter_Set->Run_Test Data_Acq Data Acquisition (Friction Force, Temp.) Run_Test->Data_Acq Wear_Measure Post-Test Analysis: Wear Scar/Track Measurement Run_Test->Wear_Measure Data_Proc Data Processing & Calculation Data_Acq->Data_Proc Wear_Measure->Data_Proc COF Coefficient of Friction (μ) Data_Proc->COF WSD Wear Scar Diameter (mm) / Wear Volume (mm³) Data_Proc->WSD

A generalized workflow for tribological testing of lubricants.

Safety Operating Guide

Propyl Palmitate: Comprehensive Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Guidance for Researchers, Scientists, and Drug Development Professionals

The proper disposal of propyl palmitate is a critical aspect of laboratory safety and environmental responsibility. While this compound is not generally classified as a hazardous chemical, adherence to correct disposal protocols is essential to ensure regulatory compliance and minimize environmental impact.[1] Under no circumstances should this chemical be discharged into drains, soil, or waterways.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory environment.

Immediate Safety and Handling for Disposal

Before initiating any disposal process, it is imperative to wear the appropriate Personal Protective Equipment (PPE), including safety glasses and chemical-resistant gloves.[1][2] All handling of this compound for disposal should be conducted in a well-ventilated area to avoid inhalation of any fumes.[1]

Step-by-Step Disposal Procedures

The correct disposal method for this compound depends on its state: unused, contaminated, or as an empty container.

1. Unused or Uncontaminated this compound:

For pure, uncontaminated this compound that is no longer required, the preferred method of disposal is through a licensed and permitted waste disposal contractor.[1]

  • Step 1: Identification of a Licensed Contractor: Contact your institution's Environmental Health & Safety (EHS) department to obtain a list of approved vendors for chemical waste disposal.[1]

  • Step 2: Proper Packaging: Package the this compound in its original container or a compatible, properly labeled container.[1] The label should clearly indicate the contents as "this compound" and include any other information required by your institution or the waste contractor.

  • Step 3: Arrange for Pickup: Coordinate with the licensed contractor for the pickup and disposal of the chemical waste. The contractor may utilize methods such as thermal destruction (incineration) or reclamation.[1]

2. Spilled or Contaminated this compound:

In the event of a spill, the resulting mixture is considered contaminated waste and must be handled accordingly.

  • Step 1: Containment: Immediately contain the spill using appropriate absorbents or dikes to prevent it from spreading or entering drains.[1]

  • Step 2: Absorption: Absorb the spilled material using a non-combustible, inert material such as sand, earth, or vermiculite.[1]

  • Step 3: Collection: Carefully sweep or shovel the absorbed material into a suitable, sealable, and clearly labeled container for disposal.[1]

  • Step 4: Disposal: Dispose of the container as chemical waste through a licensed hazardous-waste disposal contractor.[1]

  • Step 5: Decontamination: Thoroughly clean the affected area with detergent and water to remove any residual this compound and eliminate slipping hazards.[1]

3. Empty Container Disposal:

Empty containers that previously held this compound may retain chemical residues and require proper handling.

  • Step 1: Ensure Complete Emptying: Make sure the container is as empty as possible.

  • Step 2: Triple-Rinsing: Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.[1]

  • Step 3: Label Removal: After rinsing, completely deface or remove the original label to prevent misidentification.[1]

  • Step 4: Final Disposal: The clean, de-labeled container can typically be disposed of in the appropriate recycling bin, in accordance with your institution's guidelines.[1]

Key Data for Disposal Considerations

The following table summarizes key physical and chemical properties of this compound and its close analog, isothis compound, which are relevant to its handling and disposal.

PropertyThis compoundIsothis compoundRelevance to Disposal
Hazard Classification Not generally classified as hazardous.[3]Not generally classified as hazardous by OSHA 29 CFR 1910.1200.[1]Simplifies disposal but does not exempt it from environmental regulations.
Flash Point 167.22 °C (333.00 °F)[3]>93°C / 199.4°F[1]Classified as a combustible liquid, not flammable. Requires segregation from ignition sources.
Melting Point 20.00 to 21.00 °C[3]13.5 °C (56.3 °F)[4]Understanding its physical state at ambient laboratory temperatures is important for handling.
Water Solubility 0.001172 mg/L @ 25 °C (estimated)[3]Insoluble[1][4]Reinforces the prohibition of drain disposal, as it will not dissolve and can pollute waterways.
Density 0.82700 to 0.83300 g/cm³ @ 25.00 °C[3]0.8525 g/cm³[4]Useful for estimating the mass of the waste.

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and regulatory guidelines. Specific experimental protocols that generate this compound as a waste product should incorporate these disposal steps into their methodology section to ensure safety and compliance from the outset.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PropylPalmitateDisposal cluster_start cluster_assessment cluster_unused cluster_contaminated cluster_empty start This compound Waste Generated assess_state Assess Waste State start->assess_state package_unused Package in Labeled, Compatible Container assess_state->package_unused Unused/ Uncontaminated contain_spill Contain and Absorb Spill assess_state->contain_spill Spilled/ Contaminated triple_rinse Triple-Rinse Container assess_state->triple_rinse Empty Container contact_ehs_unused Contact EHS for Licensed Contractor package_unused->contact_ehs_unused schedule_pickup_unused Arrange for Pickup and Disposal contact_ehs_unused->schedule_pickup_unused package_contaminated Package Absorbed Material in Labeled Container contain_spill->package_contaminated contact_ehs_contaminated Contact EHS for Licensed Contractor package_contaminated->contact_ehs_contaminated schedule_pickup_contaminated Arrange for Pickup and Disposal contact_ehs_contaminated->schedule_pickup_contaminated collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label collect_rinsate->deface_label recycle Dispose of Container in Appropriate Recycling deface_label->recycle

References

Personal protective equipment for handling Propyl palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Propyl Palmitate

IMMEDIATE ACTION REQUIRED: Before handling this compound, ensure all personnel are familiar with the following safety protocols. This guide provides essential information on personal protective equipment, operational procedures, and disposal. For comprehensive details, always refer to the full Safety Data Sheet (SDS) provided by your supplier.

Personal Protective Equipment (PPE) at a Glance

Proper PPE is the first line of defense against potential exposure. While this compound is generally considered to have low toxicity, adherence to safety protocols is mandatory to ensure a safe laboratory environment.[1]

PPE CategoryMinimum RequirementRecommended for
Eye Protection Safety glasses with side shieldsAll handling procedures
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber)Direct handling, mixing, and disposal
Body Protection Laboratory coatAll laboratory operations
Respiratory Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if aerosols or mists are generated.Operations with poor ventilation or potential for aerosolization
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.[2] A laboratory fume hood or other local exhaust ventilation is recommended, especially when heating the substance or if aerosols may be generated.

General Handling Procedures:

  • Avoid contact with skin and eyes.[2][3]

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.[2]

  • Keep away from sources of ignition as the substance is combustible at high temperatures.[4]

Storage:

  • Store in a dry, cool, and well-ventilated place.[2]

  • Keep containers tightly closed in their original packaging.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan: Waste Management and Decontamination

Waste Disposal:

  • Dispose of unused this compound and any contaminated materials through a licensed waste disposal contractor.

  • Do not dispose of down the drain or into the environment.

  • Waste material should be disposed of in accordance with national and local regulations.

Spill Response:

  • In case of a spill, ensure the area is well-ventilated.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collect the absorbed material into a suitable, sealed container for disposal.

  • Clean the spill area thoroughly.

Empty Container Disposal:

  • Handle uncleaned containers as you would the product itself.

  • Triple-rinse empty containers with a suitable solvent, collecting the rinsate for proper disposal.

  • Deface or remove the original label before recycling or disposing of the clean container.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 2239-78-3
Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
Appearance White solid or clear, colorless to pale yellow liquid
Melting Point 20.00 to 21.00 °C
Boiling Point 348.00 to 349.00 °C
Flash Point 167.22 °C (333.00 °F)
Specific Gravity 0.82700 to 0.83300 @ 25.00 °C
Solubility Insoluble in water, soluble in alcohol

Data sourced from The Good Scents Company and PubChem.[3][5]

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed if understood handling_op Perform Operation in Ventilated Area prep_ppe->handling_op cleanup_decon Decontaminate Work Area handling_op->cleanup_decon emergency_spill Spill handling_op->emergency_spill If spill occurs emergency_exposure Exposure handling_op->emergency_exposure If exposure occurs cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl palmitate
Reactant of Route 2
Reactant of Route 2
Propyl palmitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.